molecular formula C11H6F3NO2 B102219 2-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 18706-39-3

2-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B102219
CAS No.: 18706-39-3
M. Wt: 241.17 g/mol
InChI Key: BHRSRGUVJGTOBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRSRGUVJGTOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429511
Record name 2-(trifluoromethyl)quinoline-4-carboxylic acid
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Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-39-3
Record name 2-(Trifluoromethyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18706-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and spectroscopic signatures. A detailed examination of its synthesis via the Pfitzinger reaction is presented, including a step-by-step experimental protocol and mechanistic insights. Furthermore, this guide explores the compound's critical role as a versatile building block in drug discovery, highlighting the influence of the trifluoromethyl group on biological activity and showcasing its application in the development of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5] Consequently, this compound (TFMQCA) emerges as a molecule of considerable importance, merging the robust biological profile of the quinoline core with the advantageous properties imparted by the -CF3 group. This guide serves as a technical resource for researchers leveraging this powerful scaffold in their scientific endeavors.

Part 1: Molecular Structure and Physicochemical Characterization

This compound is characterized by a bicyclic quinoline ring system with a trifluoromethyl group at the C2 position and a carboxylic acid group at the C4 position.[5] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of TFMQCA is provided below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental conditions.

PropertyValueReference
CAS Number 18706-39-3[5][6]
Molecular Formula C₁₁H₆F₃NO₂[5][7]
Molecular Weight 241.17 g/mol [5][7]
IUPAC Name This compound[5]
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O[5]
Melting Point Not specified, but related compounds melt >260 °C[8]
Solubility Soluble in various organic solvents[5]
Spectroscopic Analysis

While a detailed experimental spectrum is not provided in the search results, the expected spectroscopic signatures can be inferred from the structure and data on related compounds:

  • ¹H NMR: Aromatic protons on the quinoline ring would appear in the downfield region (δ 7-9 ppm). The carboxylic acid proton would be a broad singlet, typically >10 ppm.

  • ¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbon (~165-185 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling) would be characteristic.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group would be a key identifier.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially CO₂ (44 Da).[9]

Part 2: Synthesis and Reaction Mechanisms

The most common and versatile method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction .[3][10][11] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[3][10] For the synthesis of TFMQCA, a trifluoromethyl ketone is used as the carbonyl partner.[5]

Reaction Mechanism: Pfitzinger Reaction

The mechanism proceeds through several key steps:[10][11]

  • Ring Opening: The base (e.g., potassium hydroxide) catalyzes the hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (potassium isatinate).[10][11]

  • Condensation: The keto-acid intermediate then reacts with the trifluoromethyl ketone. The aniline nitrogen of the intermediate attacks the carbonyl carbon of the ketone to form an imine after dehydration.[5][10]

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form.[11] This is followed by an intramolecular cyclization where the enamine attacks the ketone carbonyl of the original isatin fragment.

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the aromatic quinoline ring, yielding the final this compound product.[10]

Synthesis Workflow Diagram

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Process Isatin Isatin Mix Mix Reactants in Solvent (e.g., Water/Ethanol) Isatin->Mix TFM_Ketone 1,1,1-Trifluoroacetone TFM_Ketone->Mix Base Potassium Hydroxide (KOH) Base->Mix Reflux Heat under Reflux Mix->Reflux Ring opening, condensation, cyclization Acidify Acidify with HCl (to pH ~2.7) Reflux->Acidify Precipitation Purify Filter, Wash & Dry Acidify->Purify Product 2-(Trifluoromethyl)quinoline- 4-carboxylic Acid Purify->Product

Caption: General workflow for the synthesis of TFMQCA via the Pfitzinger reaction.

Detailed Experimental Protocol

The following is a representative protocol adapted from the synthesis of a structurally similar compound, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid.[12] This protocol should be adapted and optimized for safety and yield by a qualified chemist.

  • Preparation: In a suitable pressure vessel (autoclave), combine 7-trifluoromethylisatin (1 part by weight), 1,1,1-trifluoroacetone (0.63 parts by weight), sodium hydroxide (0.20 parts by weight), and water (2.3 parts by volume).

  • Reaction: Seal the autoclave and heat the mixture to 110°C for 8 hours with stirring.

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a beaker. While stirring, slowly add 2 N hydrochloric acid until the pH of the solution reaches approximately 2.7. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 70°C to obtain the final this compound.

Causality Note: The use of a strong base like NaOH or KOH is critical for the initial ring-opening of the isatin lactam, which is a key mechanistic step.[10][13] The final acidification is necessary to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.[12]

Part 3: Applications in Drug Discovery and Materials Science

The TFMQCA scaffold is a valuable starting point for the development of new chemical entities due to its unique combination of a biologically active quinoline core and a property-enhancing trifluoromethyl group.[5]

Role in Medicinal Chemistry

Quinoline-4-carboxylic acids and their derivatives are known to possess a wide spectrum of biological activities.[1][2][4][14] The presence of the trifluoromethyl group can further enhance these properties.

  • Anticancer Activity: Some quinoline derivatives have shown potential as anticancer agents, possibly by interfering with cellular pathways involved in tumor growth.[5][14] The TFMQCA core has been explored as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics.[15][16]

  • Anti-inflammatory and Antimicrobial Properties: The quinoline nucleus is a well-established pharmacophore in anti-inflammatory and antimicrobial drug discovery.[2][5][14] Derivatives of TFMQCA are investigated for these properties, building on the known efficacy of related structures.[5]

  • Antimalarial Activity: The quinoline core is famously found in antimalarial drugs like chloroquine. New derivatives of quinoline-4-carboxylic acid continue to be synthesized and tested for their antiplasmodial activity against resistant strains of Plasmodium falciparum.[17]

  • Neurodegenerative Disorders: The unique electronic properties of TFMQCA make it an attractive scaffold for developing drugs targeting diseases of the central nervous system.[5]

Structure-Activity Relationship (SAR) Insights

The carboxylic acid at the C4 position is often a critical feature for biological activity, as it can form key hydrogen bonds or salt bridges with target proteins, such as in the case of dihydroorotate dehydrogenase (DHODH) inhibitors.[18] The 2-position substituent, in this case, the -CF3 group, occupies a hydrophobic pocket in many enzyme active sites.[18] The electron-withdrawing nature of the -CF3 group also modulates the pKa of the quinoline nitrogen, influencing its interaction potential. By modifying the carboxylic acid to an amide or ester, or by adding substituents to the benzene portion of the quinoline ring, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[15][16]

Applications in Materials Science

Beyond medicine, the rigid, planar structure and potential for functionalization make TFMQCA and its derivatives interesting candidates for the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystals.[5]

Conclusion

This compound is a fundamentally important heterocyclic compound with a robust chemical profile. Its synthesis is readily achievable through established methods like the Pfitzinger reaction, providing a reliable source of this valuable building block. The strategic placement of the trifluoromethyl and carboxylic acid groups on the quinoline scaffold provides a powerful platform for the rational design of new molecules in drug discovery and materials science. As research continues to uncover the full potential of fluorinated organic compounds, the utility and application of TFMQCA are poised to expand, offering exciting new avenues for scientific innovation.

References

  • PrepChem. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]

  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • PubChemLite. (n.d.). 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). [Link]

  • PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. [Link]

  • LookChem. (n.d.). Cas 1744-98-5, Acridine, 9-chloro-2-methoxy-6-nitro-. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • PubMed. (n.d.). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. [Link]

  • Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

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  • PubChem. (n.d.). CID 159966550 | C20H14N2O4. [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | C16H10FNO2 | CID 723163. [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

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Sources

physical and chemical properties of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Quinolines

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. When appended to a privileged heterocycle like quinoline, which is the core of numerous therapeutic agents, the resulting structure becomes a highly valuable building block for drug discovery. This guide provides a detailed examination of this compound, a compound that marries the biological relevance of the quinoline-4-carboxylic acid core with the advantageous physicochemical properties imparted by the trifluoromethyl substituent. For researchers in drug development and materials science, a thorough understanding of this molecule's properties is paramount for its effective application.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound featuring a quinoline bicyclic system.[1] A trifluoromethyl group (-CF₃) is attached at the C-2 position, and a carboxylic acid group (-COOH) is at the C-4 position.[1] This unique substitution pattern significantly influences its chemical behavior and potential applications.[1]

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₂[1]
Molecular Weight 241.17 g/mol [1]
CAS Number 18706-39-3[1]
Appearance Off-white to pale yellow solid (typical)General knowledge
Melting Point Data not consistently available; related compounds melt >260 °C[2]
XLogP3-AA (Predicted) 2.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Solubility Profile: A pH-Dependent Challenge

The solubility of this compound is a critical parameter for its application in both biological assays and synthetic reactions. Its structure, containing a large hydrophobic quinoline system and a lipophilic -CF₃ group, suggests poor solubility in aqueous media. However, the presence of the ionizable carboxylic acid group makes its solubility highly dependent on pH.[4]

In neutral or acidic water, the compound exists predominantly in its non-ionized, less soluble form. As the pH increases above the pKa of the carboxylic acid, it deprotonates to form the more polar and significantly more soluble carboxylate anion.[5] For many in vitro experiments, creating a high-concentration stock solution in an organic solvent like DMSO is a common practice.[5]

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

This protocol outlines a standardized method to quantify the pH-dependent aqueous solubility.

  • Preparation of Buffered Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffered solution in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pH Buffers (pH 2, 4, 6, 7.4, 8) prep2 Add Excess Compound to Buffers prep1->prep2 In separate vials exp1 Equilibrate via Shaking (24-48h at 25°C) prep2->exp1 exp2 Separate Phases (Centrifugation) exp1->exp2 exp3 Sample Supernatant exp2->exp3 ana1 Quantify Concentration (HPLC-UV) exp3->ana1 ana2 Plot Solubility vs. pH ana1->ana2 G cluster_setup Setup cluster_titration Titration Loop cluster_analysis Analysis A Dissolve Compound in D₂O B Acquire ¹H NMR Spectrum A->B C Measure pH B->C D Add Aliquot of NaOD C->D Repeat E Plot Chemical Shift vs. pH C->E D->B Until pH ~12 F Fit to Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination via NMR titration.

Synthesis and Reactivity
  • Synthesis: Quinoline-4-carboxylic acids are commonly synthesized via multicomponent reactions. The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, is a classic method. [6][7]Another prominent route is the Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound. [8]These methods can be adapted for the synthesis of this specific trifluoromethyl derivative.

  • Reactivity of the Carboxylic Acid: The -COOH group can undergo standard transformations, such as:

    • Amidation: Reaction with amines in the presence of coupling agents (e.g., HATU, EDC) to form amides. This is a crucial reaction for building libraries of drug candidates.

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

  • Reactivity of the Quinoline Ring: The ring is generally stable but can undergo electrophilic substitution, although the electron-withdrawing substituents make it less reactive than benzene.

G cluster_synthesis Synthesis Routes cluster_reactivity Key Reactions main 2-(CF₃)quinoline-4-carboxylic acid react1 Amidation (+ Amine, Coupling Agent) main->react1 react2 Esterification (+ Alcohol, H⁺) main->react2 syn1 Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) syn1->main Forms syn2 Pfitzinger Reaction (Isatin + Carbonyl) syn2->main Forms prod1 Amide Derivatives react1->prod1 prod2 Ester Derivatives react2->prod2

Caption: Synthesis and primary reactivity pathways.

Spectral Data Interpretation

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the title compound.

  • ¹H NMR Spectroscopy: The spectrum would show a complex multiplet region for the aromatic protons on the quinoline ring system. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the carbons of the quinoline ring (typically 120-150 ppm), and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1450-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). * Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight (241.17). Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially the -CF₃ group.

Applications in Research and Development

The unique combination of the quinoline scaffold, a carboxylic acid handle, and a trifluoromethyl group makes this compound a highly sought-after intermediate.

  • Medicinal Chemistry: It serves as a foundational structure for developing novel therapeutics. The quinoline core is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial properties. [1][9]The carboxylic acid can act as a key binding element (e.g., forming salt bridges or hydrogen bonds with protein targets), while the -CF₃ group can enhance membrane permeability, binding affinity, and metabolic stability. [1][8][10]Derivatives are being investigated for activity against diseases like cancer and neurodegenerative disorders. [1]* Material Science: The rigid, aromatic structure suggests potential applications in the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) or liquid crystals. [1][10]* Agricultural Chemistry: The compound is also being explored for potential use in agrochemicals, for instance, as a scaffold for new herbicides. [1][10]

Safety and Handling

Based on safety data sheets for this and structurally similar compounds, this compound should be handled with care.

  • Hazards: It is classified as potentially harmful if swallowed and may cause severe skin burns, eye damage, and respiratory irritation. [11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors. [11][12]Avoid contact with skin and eyes. [11]Wash hands thoroughly after handling. * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [12]

References

  • PrepChem.com. Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). (2013-07-04). Available from: [Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. Available from: [Link]

  • PrepChem.com. Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. Available from: [Link]

  • Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). Available from: [Link]

  • J&K Scientific. 4-(Trifluoromethyl)quinoline-2-carboxylic acid, 97% | 588702-67-4. (2007-12-03). Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • PubMed Central (PMC). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14). Available from: [Link]

  • Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF. (2025-08-05). Available from: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. (2023-09-11). Available from: [Link]

  • PubChemLite. 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). Available from: [Link]

  • ResearchGate. (PDF) Development of Methods for the Determination of pKa Values. (2025-08-10). Available from: [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Available from: [Link]

  • NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021-12-05). Available from: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.. Available from: [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021-11-12). Available from: [Link]

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Sources

2-(Trifluoromethyl)quinoline-4-carboxylic acid CAS number 18706-39-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic acid (CAS: 18706-39-3): Synthesis, Properties, and Applications

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the quinoline core stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity and desirable physical properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, further elevates its potential. The -CF3 group is a powerful modulator of a molecule's characteristics; it can enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity with biological targets.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this versatile chemical entity.

Chapter 1: Core Molecular Profile

This compound is a synthetic organic compound notable for its rigid, heterocyclic quinoline backbone, a strongly electron-withdrawing trifluoromethyl group at the 2-position, and a reactive carboxylic acid at the 4-position.[3] This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for experimental design, from selecting appropriate solvents to planning purification strategies.

PropertyValueSource(s)
CAS Number 18706-39-3[4]
Molecular Formula C₁₁H₆F₃NO₂[3]
Molecular Weight 241.17 g/mol [3]
IUPAC Name This compound
Physical Form Solid
Storage Sealed in dry, 2-8°C

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features based on well-established principles and data from analogous structures.[5]

  • ¹H NMR: Protons on the quinoline ring system would appear in the aromatic region (typically δ 7.5-8.8 ppm). The proton at the 3-position would likely be a singlet, while the protons on the benzo-fused ring would exhibit characteristic doublet and triplet splitting patterns. The carboxylic acid proton would present as a broad singlet at a significantly downfield chemical shift (>13 ppm).

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~165-170 ppm).

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 242.037, confirming the compound's molecular weight.

Chapter 2: Synthesis Methodologies: A Strategic Overview

The synthesis of the quinoline-4-carboxylic acid core is well-established, with several named reactions providing reliable routes. The choice of method is a critical experimental decision, often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Pfitzinger Reaction: This is arguably the most versatile and widely used method for this class of compounds. It involves the condensation of an isatin with a carbonyl compound that has an α-methylene group, conducted under basic conditions.[2][6] Its primary advantage is the direct formation of the 4-carboxylic acid moiety from the isatin precursor.

  • Doebner Reaction: This three-component reaction combines an aniline, an aldehyde, and pyruvic acid.[7][8] It offers a convergent approach, allowing for diversity at what will become the 2-position of the quinoline ring.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] It is highly efficient but depends on the availability of the often complex 2-aminoaryl carbonyl starting material.

For this compound, the Pfitzinger reaction represents a robust and logical pathway.

Detailed Protocol: Synthesis via Pfitzinger Reaction

This protocol describes the synthesis from isatin and 1,1,1-trifluoroacetone. The causality behind this choice lies in the commercial availability of both precursors and the reaction's high reliability for generating the quinoline-4-carboxylic acid scaffold.[11][12]

Core Principle: The reaction begins with the base-catalyzed ring-opening of isatin to form an isatinate salt. This intermediate then condenses with the ketone (1,1,1-trifluoroacetone) to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final aromatic product.[2]

Step-by-Step Methodology:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is highly exothermic and should be performed with caution.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[2] Continue stirring at room temperature for approximately 45 minutes to ensure the reaction goes to completion.

  • Addition of Carbonyl Component: Carefully add 1.2 equivalents of 1,1,1-trifluoroacetone to the reaction mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-24 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:2).

  • Acidification and Precipitation: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully acidify the mixture to a pH of approximately 4-5 using 2M hydrochloric acid. This step protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the final this compound.

Pfitzinger_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Isolation & Purification KOH KOH Pellets BaseSol 33% KOH Solution KOH->BaseSol EtOH 95% Ethanol EtOH->BaseSol Isatinate Potassium Isatinate BaseSol->Isatinate Stir 45 min Isatin Isatin Isatin->Isatinate TFA 1,1,1-Trifluoroacetone Reflux Reflux (12-24h) TFA->Reflux Acidify Acidify (HCl, pH 4-5) Reflux->Acidify Cool in ice bath Isatinate->Reflux Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization (EtOH/H2O) Filter->Recrystallize Product Pure Product Recrystallize->Product DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis CarbamoylP Carbamoyl Phosphate Dihydroorotate Dihydroorotate CarbamoylP->Dihydroorotate ... Aspartate Aspartate Aspartate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA / RNA Precursors UMP->DNA_RNA Inhibitor 2-(CF3)quinoline- 4-carboxylic acid Inhibitor->Dihydroorotate INHIBITS

Inhibition of the Pyrimidine Biosynthesis Pathway.
Potential in Materials Science

While less explored than its medicinal applications, the rigid and planar structure of the quinoline ring system, combined with the electronic modifications from the -CF3 group, suggests potential use in materials science. These properties are desirable for creating organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers where thermal stability and specific electronic characteristics are required. [3]

Chapter 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable for mitigating risks associated with this or any chemical reagent.

Hazard Profile

The compound should be handled with the appropriate precautions as indicated by its GHS classification.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

(Source:)

Self-Validating Safety Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or powder. Ensure the workspace is well-ventilated. [13]2. Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

  • Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents, adhering to the recommended 2-8°C temperature range. Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical; it is a strategic building block empowered by the proven biological relevance of the quinoline scaffold and the advantageous physicochemical properties imparted by trifluoromethylation. Its accessible synthesis via robust methods like the Pfitzinger reaction, coupled with its vast potential in developing targeted therapeutics and novel materials, ensures its continued importance in advanced research. This guide provides the foundational knowledge for scientists to harness the full potential of this versatile compound safely and effectively.

References

  • (No source provided in the prompt corresponds to this number)
  • McClure, B. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Prashantha, M., et al. (2024). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Deccan International Journal of Advanced Research in Science and Technology.
  • Human Metabolome Database. (2013). Metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • Cambridge University Press & Assessment. (2012). Combes Quinoline Synthesis. Available at: [Link]

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  • PubMed. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

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  • ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • (No source provided in the prompt corresponds to this number)
  • Slideshare. (2019). Doebner-Miller reaction and applications. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • (No source provided in the prompt corresponds to this number)
  • ResearchGate. (2012). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Available at: [Link]

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  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Fluorinated surfactants. Available at: [Link]

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  • (No source provided in the prompt corresponds to this number)
  • PubMed. (2014). Biological activities of quinoline derivatives. Available at: [Link]

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synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. The incorporation of the trifluoromethyl group significantly modulates the physicochemical properties of the parent quinoline scaffold, enhancing metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable compound. We will delve into the mechanistic rationale, detailed experimental protocols, and comparative analysis of the most effective strategies, including the Pfitzinger and Doebner reactions. This document is designed to serve as a practical resource for chemists engaged in pharmaceutical research and development, offering field-proven insights to facilitate successful synthesis and process optimization.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, the quinoline-4-carboxylic acid core is integral to many therapeutic agents.[2][3] The strategic placement of a trifluoromethyl (-CF3) group at the 2-position of this core structure offers distinct advantages in drug design. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This substitution often leads to increased metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding interactions with biological targets. Consequently, this compound is a highly sought-after intermediate in the synthesis of novel therapeutics.[4]

Key Synthetic Strategies: A Comparative Overview

Several classical named reactions can be employed to construct the this compound core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prominent and practical approaches are the Pfitzinger and Doebner reactions.

Synthetic Route Primary Reactants Key Conditions Advantages Challenges
Pfitzinger Reaction Isatin, 1,1,1-TrifluoroacetoneStrong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol)High convergence, direct formation of the target scaffold, good yields reported for analogous structures.[5]Requires substituted isatins for substitution on the benzene ring; strongly basic conditions may not be suitable for sensitive functional groups.[1]
Doebner Reaction Aniline, Pyruvic Acid, Trifluoromethyl-containing carbonyl (or variants)Acid catalysis (Brønsted or Lewis), often requires heating.[1][6]Three-component reaction, high versatility from commercially available anilines and aldehydes.[1]Can suffer from low yields with electron-deficient anilines; reaction conditions can be harsh.[1][7]
Combes Synthesis Aniline, Trifluoromethylated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)Acid catalysis (e.g., H₂SO₄, PPA).[8][9]Builds the quinoline core efficiently.Can lead to regioisomeric mixtures (2-CF₃ vs. 4-CF₃ products), with selectivity dependent on steric and electronic factors.[8]
Friedländer Synthesis 2-Aminoaryl ketone, Ethyl trifluoroacetoacetateAcid or base catalysis.[10]Convergent route.Limited availability of the required substituted 2-aminoaryl ketones can be a significant drawback.[11]

Based on reliability and directness, the Pfitzinger reaction represents a premier strategy for accessing the title compound.

The Pfitzinger Reaction: A Robust and Direct Route

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, under basic conditions.[12][13] For the , the reaction utilizes isatin and 1,1,1-trifluoroacetone.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The trustworthiness of this protocol lies in its predictable, stepwise transformation:

  • Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate (an isatinate salt).[12][14]

  • Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 1,1,1-trifluoroacetone to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form. This is the critical step for ring formation, as the enamine then undergoes an intramolecular cyclizing condensation.[3]

  • Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final product.[14]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Isatinate Intermediate (2) Isatin->KetoAcid Amide Hydrolysis Base KOH / EtOH TFA 1,1,1-Trifluoroacetone Imine Imine (3) TFA->Imine KetoAcid->Imine Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(Trifluoromethyl)quinoline- 4-carboxylic Acid (5) Cyclized->Product Dehydration (-H₂O)

Caption: Mechanism of the Pfitzinger Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Pfitzinger reactions.[5][15]

Materials:

  • Isatin (1.0 eq)

  • 1,1,1-Trifluoroacetone (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric Acid (2M) or Acetic Acid

  • Diethyl ether

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in 95% ethanol (approx. 6 mL per gram of isatin) with stirring. Causality Note: The dissolution of KOH is exothermic and should be done carefully. A 30-33% w/v solution is typical.[16]

  • Isatin Ring Opening: To the stirred KOH solution, add isatin. The characteristic orange color of isatin should fade to a pale yellow as the ring opens to form the potassium isatinate. Continue stirring for 30-45 minutes at room temperature to ensure complete formation of the intermediate.[16]

  • Addition of Carbonyl Component: Add 1,1,1-trifluoroacetone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration steps to completion.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume using a rotary evaporator. c. Add deionized water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove any unreacted 1,1,1-trifluoroacetone and other non-polar impurities.[15] e. Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl or acetic acid until the product precipitates completely (typically pH 4-5).[3]

  • Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts. c. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[7][17] It is a variation of the more general Doebner-von Miller reaction.[6][18] This method's primary advantage is its modularity, allowing for wide structural diversity based on the choice of aniline and aldehyde.

Mechanistic Insights

While the precise mechanism has been a subject of discussion, it is generally accepted to proceed as follows:

  • Imine Formation: The aniline and aldehyde first condense to form a Schiff base (imine).

  • Enol Addition: Pyruvic acid then adds to the imine, likely via its enol or enolate form.

  • Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization.

  • Oxidation: The dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline product. The imine formed in the first step can act as the oxidizing agent, being reduced to a secondary amine in the process.[1]

Modern iterations of the Doebner reaction have focused on improving yields, particularly for anilines bearing electron-withdrawing groups, by employing specific catalysts like BF₃·THF or carrying out the reaction in greener solvents like water.[1][7]

Doebner_Workflow Doebner Reaction Workflow cluster_reactants Reactants Aniline Aniline Mix One-Pot Mixing (Acid Catalyst, Solvent) Aniline->Mix Aldehyde Aldehyde Aldehyde->Mix PyruvicAcid Pyruvic Acid PyruvicAcid->Mix Heat Heating / Reflux Mix->Heat Workup Aqueous Work-up & Acidification Heat->Workup Product 2-Substituted Quinoline-4-carboxylic Acid Workup->Product

Caption: General workflow for the Doebner reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a 2-aryl-quinoline-4-carboxylic acid, which can be adapted for trifluoromethyl-containing substrates.[1][7]

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (or a suitable trifluoromethyl aldehyde) (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or Water)

  • Acid Catalyst (e.g., Ytterbium perfluorooctanoate [Yb(PFO)₃], BF₃·THF, Sulfamic acid)[1][7]

Procedure:

  • Reaction Setup: To a solution of the aniline in the chosen solvent, add the aldehyde, pyruvic acid, and the acid catalyst at room temperature.

  • Heating: Heat the reaction mixture to reflux for the required time (typically 4-24 hours), monitoring by TLC. Causality Note: The catalyst lowers the activation energy for the key bond-forming steps, while heating ensures the reaction proceeds to completion.

  • Isolation: a. Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. b. If the product remains in solution, concentrate the solvent under reduced pressure. c. Neutralize the residue with a basic solution (e.g., saturated NaHCO₃) and wash with an organic solvent like ethyl acetate to remove non-acidic impurities. d. Acidify the aqueous layer with HCl (2M) to precipitate the carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary to achieve high purity.

Alternative Synthetic Routes and Considerations

While the Pfitzinger and Doebner reactions are often preferred, other classical syntheses are worth noting for their potential applicability, especially when specific precursors are available.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][17] To obtain the target molecule, one would use an aniline and a trifluoromethylated β-diketone like 1,1,1-trifluoro-2,4-pentanedione. However, a critical consideration in this approach is regioselectivity . The cyclization step can proceed in two different ways, potentially leading to a mixture of the desired 2-CF₃-quinoline and the isomeric 4-CF₃-quinoline. Research has shown that steric effects play a dominant role, and the choice of substituents on the aniline can direct the selectivity toward one isomer over the other.[8] This lack of guaranteed regiocontrol can complicate purification and reduce the overall yield of the desired product.

The Friedländer Synthesis

The Friedländer synthesis is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as ethyl trifluoroacetoacetate.[19][20] This method is highly efficient and convergent. However, its primary limitation is the commercial availability and stability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[11] If a suitable precursor is readily accessible, this route can be an excellent option.

Summary and Outlook

The is most reliably achieved via the Pfitzinger reaction , which offers a direct and high-yielding route from readily available starting materials like isatin and 1,1,1-trifluoroacetone. The Doebner reaction provides a flexible three-component alternative, with modern catalytic systems enhancing its efficiency and applicability. While other methods like the Combes and Friedländer syntheses are mechanistically viable, they present challenges related to regioselectivity and starting material availability, respectively.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalysts that can operate under milder conditions, the use of greener solvent systems, and the development of one-pot procedures that minimize waste and purification steps, further enhancing the accessibility of this vital chemical intermediate for the advancement of drug discovery programs.

References

  • Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid . PrepChem.com. [Link]

  • Showalter, H. D. H., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Omega. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Journal Marocain de Chimie Hétérocyclique. [Link]

  • Szychta, P., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules. [Link]

  • Combes quinoline synthesis . Wikipedia. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . ResearchGate. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid . PrepChem.com. [Link]

  • Combes Quinoline Synthesis . Merck Index. [Link]

  • Doebner–Miller reaction . Wikipedia. [Link]

  • Friedländer synthesis . Wikipedia. [Link]

  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Pfitzinger reaction . Wikipedia. [Link]

  • Sharma, N., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines . Future Journal of Pharmaceutical Sciences. [Link]

  • Friedlaender Synthesis . Organic Chemistry Portal. [Link]

  • Manian, R. D. S., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction . YouTube. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Advances. [Link]

  • Doebner-Miller Reaction . SynArchive. [Link]

  • Rostami, A., et al. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction . ResearchGate. [Link]

  • Kumar, V., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • Cheng, C.-C., & Sun, L. (2011). The Friedländer Synthesis of Quinolines . ResearchGate. [Link]

Sources

Doebner reaction for quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] Among the numerous methods developed to construct this privileged heterocycle, the Doebner reaction stands out as a powerful and direct three-component strategy for synthesizing quinoline-4-carboxylic acids, also known as cinchoninic acids.[4][5] This guide provides a comprehensive exploration of the Doebner reaction, from its core mechanism to modern, field-proven protocols, offering insights into optimization, troubleshooting, and application in contemporary drug discovery.

The Core Transformation: An Overview

First reported by Oscar Doebner in 1887, the classical reaction involves the condensation of an aromatic amine (an aniline), an aldehyde, and pyruvic acid in a one-pot synthesis.[5][6] This multicomponent approach offers significant advantages in terms of efficiency and atom economy, allowing for the direct assembly of functionalized quinoline cores from readily available starting materials.[7] It serves as a valuable alternative to other classical methods like the Pfitzinger or Combes reactions, each with its own distinct substrate scope and reaction conditions.[4][5]

Unraveling the Reaction Mechanism

While the exact mechanism has been a subject of discussion, extensive studies support a pathway initiated by the formation of key intermediates. Two primary mechanistic proposals exist, though they converge to a common intermediate.[4]

The most widely accepted pathway begins with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base. Concurrently, pyruvic acid tautomerizes to its enol form. This is followed by a Michael-type addition of the pyruvic acid enol to the Schiff base. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The final quinoline-4-carboxylic acid is formed after a dehydration and oxidation sequence.[1][4][6]

An alternative proposal suggests an initial aldol condensation between the aldehyde and the enol of pyruvic acid. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline, leading to the same key intermediate, which then proceeds through cyclization and aromatization as described above.[4]

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol Form) Adduct Michael Adduct PyruvicAcid->Adduct SchiffBase->Adduct + Pyruvic Acid (Enol) Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Electrophilic Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Oxidation & Dehydration

Caption: Proposed Mechanism of the Doebner Reaction.

A Modern Advancement: The Doebner Hydrogen-Transfer Reaction

A significant challenge in the classical Doebner reaction is its often low yield when using anilines bearing electron-withdrawing groups (EWGs).[8][9] These substrates are deactivated towards the crucial electrophilic cyclization step. To overcome this limitation, a modified approach known as the Doebner hydrogen-transfer reaction has been developed.[9]

This elegant modification leverages the reaction's own components to facilitate the final aromatization. In this process, the dihydroquinoline intermediate formed after cyclization is oxidized to the quinoline product. The oxidizing agent is another molecule of the Schiff base (imine), which is concurrently reduced.[9] This internal hydrogen-transfer circumvents the need for an external oxidant and has proven highly effective for a broad range of substrates, including previously challenging electron-deficient anilines.[1][9]

Optimizing for Success: Key Experimental Parameters

The efficiency of the Doebner reaction is highly dependent on the careful selection of catalysts, solvents, and reaction conditions.

Catalysis

The reaction is almost invariably acid-catalyzed. The choice of catalyst can profoundly impact yield and reaction time.[6]

  • Brønsted Acids: Traditional choices include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and sulfuric acid.[6][8]

  • Lewis Acids: Lewis acids have been shown to be particularly effective, especially in the hydrogen-transfer modification. Boron trifluoride etherate (BF₃·OEt₂) or its tetrahydrofuran complex (BF₃·THF) are excellent choices for promoting the reaction, even with deactivated anilines.[8][9][10]

  • Heterogeneous Catalysts: Recent research has explored green and reusable catalysts, such as silica sulfuric acid, to simplify purification and reduce environmental impact.[11]

Solvent Systems

While ethanol is a common solvent, optimization studies have revealed that others can provide superior results. Acetonitrile (MeCN) has emerged as an excellent solvent, particularly for the BF₃-catalyzed hydrogen-transfer variant, leading to cleaner reactions and higher yields.[8][9][10] For greener approaches, dual solvent systems like water and ethylene glycol have also been successfully employed.[7]

Temperature and Concentration

Heating is typically required to drive the reaction to completion. Temperatures around 65°C are commonly used in optimized protocols.[1][8] The concentration of reactants and the rate of addition of pyruvic acid can also be critical. For challenging substrates, a slow, dropwise addition of pyruvic acid to a pre-stirred mixture of the aniline, aldehyde, and catalyst can prevent side reactions and improve the yield of the desired product.[8][9]

Data-Driven Insights: Optimization and Substrate Scope

The following tables summarize typical results from optimization studies and demonstrate the reaction's versatility.

Table 1: Optimization of the Doebner Hydrogen-Transfer Reaction Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from an electron-deficient aniline.[9]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1p-TsOH (1.0)EthanolReflux<5
2Sc(OTf)₃ (0.1)MeCN8035
3BF₃·THF (0.5)Toluene8028
4BF₃·THF (0.5)Ethanol8018
5BF₃·THF (0.5) MeCN 65 85
6BF₃·Et₂O (0.5)MeCN6584

Table 2: Substrate Scope under Optimized Hydrogen-Transfer Conditions Reaction of various anilines and benzaldehyde with pyruvic acid using BF₃·THF in MeCN.[9]

Aniline SubstituentProductYield (%)
4-CF₃2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid78
4-Cl6-chloro-2-phenylquinoline-4-carboxylic acid88
4-F6-fluoro-2-phenylquinoline-4-carboxylic acid89
H2-phenylquinoline-4-carboxylic acid91
4-MeO6-methoxy-2-phenylquinoline-4-carboxylic acid85
4-NH(MOM)6-(methoxymethoxyamino)-2-phenylquinoline-4-carboxylic acid83

Field-Proven Methodology: Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of substituted quinoline-4-carboxylic acids via the optimized Doebner hydrogen-transfer reaction.[1][8][9]

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Combine aniline, aldehyde, and solvent in flask. - Add Lewis acid catalyst (e.g., BF₃·THF). B 2. Initial Heating - Stir mixture at 65 °C for ~10-60 min. A->B C 3. Pyruvic Acid Addition - Prepare solution of pyruvic acid in solvent. - Add dropwise to the heated mixture over several hours. B->C D 4. Reaction Completion - Continue heating at 65 °C for ~20-24 hours. - Monitor by TLC. C->D E 5. Aqueous Workup - Cool to room temperature. - Quench with NaHCO₃ (aq). - Extract with organic solvent (e.g., EtOAc). D->E F 6. Isolation - Wash combined organic layers with brine. - Dry over Na₂SO₄. - Concentrate under reduced pressure. E->F G 7. Purification - Purify crude product via recrystallization or column chromatography. F->G

Caption: General Experimental Workflow for the Doebner Reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1-2.0 equiv) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.3-0.5 equiv) at room temperature.

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10-60 minutes to allow for the initial formation of the Schiff base.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.5-1.0 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[1]

  • Extraction: Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery and Beyond

The quinoline-4-carboxylic acid motif is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal platform for designing enzyme inhibitors and receptor antagonists.

A prominent example is the synthesis of STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers.[1] Quinoline-4-carboxylic acid derivatives, readily synthesized via the Doebner reaction, have been developed as potent STAT3 inhibitors that disrupt protein dimerization and downstream signaling, showcasing significant antitumor activity.[1][9] The large-scale applicability of the Doebner hydrogen-transfer reaction has been demonstrated in the synthesis of over 370 grams of a key intermediate for such inhibitors.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Substrate Reactivity: Anilines with strong EWGs are poor nucleophiles.Use the hydrogen-transfer modification with a Lewis acid catalyst like BF₃·THF.[8][9]
Suboptimal Conditions: Incorrect temperature, catalyst, or solvent.Screen solvents (MeCN is often superior to ethanol). Ensure a temperature of at least 65 °C.[8][10]
Side Reactions: Polymerization or alternative cyclization pathways.Try slow, dropwise addition of pyruvic acid. Ensure stoichiometry is correct.[8][9]
Reaction Fails to Start Inactive Catalyst: Catalyst may be old or degraded.Use a fresh bottle of catalyst, particularly for moisture-sensitive Lewis acids.
Complex Product Mixture Decomposition: Reaction temperature may be too high for sensitive substrates.Lower the reaction temperature and extend the reaction time. Monitor carefully for byproduct formation.
Side Reactions: The Doebner reaction can fail with certain substrates, like 2-chloro-5-aminopyridine, which may lead to pyrrolidine derivatives instead of quinolines.[4]Substrate modification or an alternative synthetic route (e.g., Pfitzinger) may be necessary.[4]

Conclusion

The Doebner reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive method for both academic research and industrial-scale production. The development of the hydrogen-transfer modification has significantly broadened its scope, enabling the efficient synthesis of derivatives from electron-poor anilines that were previously inaccessible. For scientists engaged in drug discovery and development, a thorough understanding of this reaction and its modern optimizations provides a direct and versatile route to a class of compounds with immense therapeutic potential.

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  • Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. [Link]

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Introduction: The Enduring Relevance of the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pfitzinger Reaction for Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

First discovered by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] The reaction fundamentally involves the condensation of isatin or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[1][4] The resulting quinoline-4-carboxylic acid core is a highly significant structural motif, or "privileged scaffold," in medicinal chemistry.[1][5] This framework is present in a vast array of biologically active compounds that exhibit antitumor, antibacterial, antiviral, and anti-inflammatory properties, making the Pfitzinger reaction a cornerstone technique in modern drug discovery and development programs.[5][6][7]

This guide provides a comprehensive technical overview of the Pfitzinger reaction, delving into its underlying mechanism, field-proven experimental protocols, key variations, and applications, designed to equip researchers with the knowledge to effectively leverage this powerful synthetic tool.

Pillar 1: The Core Reaction Mechanism

The scientific integrity of any synthetic protocol rests on a foundational understanding of its reaction mechanism. The Pfitzinger reaction proceeds through a logical, stepwise sequence that begins with the base-mediated transformation of isatin.

Step-by-Step Mechanistic Breakdown:

  • Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring, catalyzed by a strong base like potassium hydroxide (KOH).[4][5] This nucleophilic attack opens the five-membered lactam ring to form the potassium salt of an intermediate keto-acid, known as isatinic acid.[1][8] This step is often visually indicated by a color change in the reaction mixture, for instance, from purple or orange to brown or pale yellow.[1][5] While this intermediate can be isolated, it is typically generated in situ.[4]

  • Condensation and Imine Formation: The aniline moiety of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (a ketone or aldehyde).[5][9] This step forms a Schiff base, or imine intermediate.[5]

  • Tautomerization: The imine intermediate tautomerizes to the more thermodynamically stable enamine form.[1][4] This step is crucial as it positions the molecule for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, which is mechanistically similar to a Claisen condensation.[5][8] This is followed by a dehydration step (loss of a water molecule) to aromatize the newly formed ring, yielding the final substituted quinoline-4-carboxylic acid product.[1][4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Isatin Isatin RingOpening Keto-acid Intermediate (2) Isatin->RingOpening Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine RingOpening->Imine + Carbonyl Compound Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Cyclization Cyclized Intermediate Enamine->Cyclization Intramolecular Cyclization Product Quinoline-4- carboxylic Acid (5) Cyclization->Product Dehydration (Aromatization)

Caption: The reaction mechanism of the Pfitzinger synthesis.

Pillar 2: Field-Proven Experimental Protocols

The successful execution of the Pfitzinger reaction hinges on careful control of reaction parameters. Below are two detailed, validated protocols: a conventional heating method and a modern microwave-assisted approach.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several well-established procedures for synthesizing quinoline-4-carboxylic acids, such as 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[5][6]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Glacial Acetic Acid or Hydrochloric Acid (HCl) for acidification

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (approx. 2.8 molar equivalents to isatin) in a minimal amount of water and ethanol. Causality: A concentrated basic solution is required to efficiently drive the initial ring-opening of the isatin lactam.

  • Isatin Ring Opening: To the stirred basic solution, add isatin (1.0 equivalent).[5] Stir the mixture at room temperature for 30-60 minutes. A distinct color change should be observed as the potassium salt of isatinic acid forms.[1] Expertise: Allowing sufficient time for this step is critical. Proceeding prematurely before the isatin ring is fully opened is a common cause of low yields and the formation of tarry byproducts.[10]

  • Addition of Carbonyl Compound: Add the carbonyl compound (1.0 to 2.0 equivalents) to the reaction mixture.[1] An excess of the ketone can be used to ensure the complete consumption of the isatin intermediate.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 79°C for ethanol). Maintain reflux for 12 to 24 hours.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.[1]

  • Workup - Purification: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1] Cool the separated aqueous layer in an ice bath and acidify slowly with acetic acid or dilute HCl until precipitation is complete (typically pH 4-5).[1] Trustworthiness: Acidification protonates the carboxylate salt, causing the desired quinoline-4-carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1.0 equivalent) to a 33% aqueous solution of potassium hydroxide.[1]

  • Addition of Carbonyl: To this solution, add the appropriate carbonyl compound (1.0 equivalent).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration, typically 5-10 minutes.[1]

  • Workup and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[1]

  • Final Product Collection: Collect the solid by filtration, wash with water, and dry to afford the final product.[1]

Pillar 3: Data-Driven Insights and Reaction Scope

The Pfitzinger reaction is compatible with a wide range of substrates. The choice of isatin derivative and carbonyl compound directly dictates the substitution pattern on the final quinoline ring.

Table 1: Reported Yields for Pfitzinger Synthesis under Various Conditions

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave, 9 min77-85[1]
IsatinAcetoneNaOH/WaterReflux, 24 hr>60[10]
IsatinAcetophenoneKOH/EthanolReflux, 24 hrModerate-Good[6]
5-Chloroisatin5,6-dimethoxy indanoneKOH/EthanolReflux, 16 hr38[8]
5-Chloroisatin5,6-dimethoxy indanoneHCl/Acetic Acid75°C86[8]
5-MethylisatinPhenoxyacetoneKOH--[8]

Note: Yields are highly dependent on reaction scale, reagent purity, and specific workup procedures.

Visualizing the Experimental Workflow

A standardized workflow ensures reproducibility and purity of the final compound. The following diagram illustrates the key stages from reaction setup to final product isolation.

Pfitzinger_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Prepare Base Solution (e.g., KOH in Ethanol/Water) B Add Isatin (Stir for Ring Opening) A->B C Add Carbonyl Compound B->C D Heat to Reflux (Conventional) or Irradiate (Microwave) C->D E Cool & Concentrate D->E F Dissolve in Water & Wash with Ether E->F G Acidify Aqueous Layer (Precipitation) F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize & Dry I->J Product Pure Quinoline-4-carboxylic Acid J->Product

Caption: General workflow for synthesis and purification via the Pfitzinger reaction.

Key Variations and Related Syntheses

While the classical Pfitzinger reaction is broadly applicable, several modifications and related named reactions have been developed to expand its scope or yield different product classes.

  • Halberkann Variant: The reaction of N-acyl isatins with a base provides a direct route to 2-hydroxy-quinoline-4-carboxylic acids.[4][12] This modification is valuable for accessing quinolone structures, which are also important pharmacophores.

  • Doebner-von Miller Reaction: This is another classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[13][14] Unlike the Pfitzinger reaction, it does not start from isatin and typically yields quinolines without the 4-carboxylic acid group.

  • Challenges and Limitations: While powerful, the Pfitzinger reaction can be sensitive to steric hindrance. Highly substituted ketones, particularly those with bulky groups near the active methylene, may fail to react or give low yields.[15] Furthermore, the use of strong bases can be incompatible with sensitive functional groups, and the harsh conditions can sometimes lead to side reactions and the formation of difficult-to-remove impurities.[11]

Applications in Drug Development

The true value of the Pfitzinger reaction is demonstrated by its application in synthesizing molecules with therapeutic potential. The quinoline-4-carboxylic acid scaffold it produces is central to many pharmaceutical agents.

  • Anticancer Agents: Certain quinoline carboxylic acids have been shown to intercalate with DNA, leading to antitumor activity.[1][6] The Pfitzinger reaction provides a direct synthetic entry to libraries of these compounds for screening and lead optimization.

  • Antibacterial Agents: The quinoline core is a well-established framework in antibacterial drug discovery, with the Pfitzinger synthesis enabling access to novel analogs to combat drug-resistant bacteria.[1][6]

  • Antiviral Agents: The reaction has been employed to synthesize compounds investigated as potential anti-HIV agents, highlighting its relevance in addressing major global health challenges.[6][7]

  • Antimalarial Agents: Historically, quinoline-based compounds like quinine and chloroquine have been vital in treating malaria. The Pfitzinger reaction allows for the creation of diverse quinoline derivatives for screening against malaria parasites, including resistant strains.[11]

Conclusion

The Pfitzinger reaction remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its ability to reliably construct the medicinally important quinoline-4-carboxylic acid scaffold from readily available starting materials ensures its continued use in both academic research and industrial drug development. By understanding the core mechanism, optimizing experimental protocols, and appreciating its synthetic scope, researchers can effectively harness this classic reaction to drive the discovery of novel therapeutics.

References

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Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a privileged scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group into the quinoline framework significantly enhances metabolic stability, lipophilicity, and binding affinity, making its derivatives potent candidates for drug development. This guide provides an in-depth technical analysis of the primary synthetic routes to this key intermediate, focusing on the underlying mechanisms, starting materials, and field-proven experimental protocols. We will dissect two of the most robust and widely adopted methods: the Pfitzinger Reaction and the Doebner Reaction , offering researchers and drug development professionals the foundational knowledge required for efficient synthesis and scale-up.

Chapter 1: The Strategic Importance of the this compound Moiety

The quinoline ring system is a cornerstone in pharmaceutical sciences, present in a wide array of therapeutic agents.[1] The strategic placement of a trifluoromethyl group at the 2-position offers distinct advantages. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. These properties can enhance a molecule's ability to cross cell membranes and can increase its resistance to metabolic degradation by cytochrome P450 enzymes.[2][3] The carboxylic acid at the 4-position provides a crucial handle for further chemical modification, allowing for the construction of diverse compound libraries through amide bond formation and other derivatizations. Consequently, mastering the synthesis of this core structure is a critical capability in any drug discovery program.

Chapter 2: The Pfitzinger Reaction: A Classic and Direct Approach

The Pfitzinger reaction, first reported in the late 19th century, remains a highly effective and direct method for synthesizing substituted quinoline-4-carboxylic acids.[4][5] Its enduring utility lies in its reliability and the commercial availability of its starting materials.

2.1 Principle and Core Reactants

The reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[6] To achieve the desired 2-(trifluoromethyl) substitution, the carbonyl component must be a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone .

The core starting materials are:

  • Isatin (Indoline-2,3-dione): This bicyclic compound serves as the foundational building block for the quinoline's benzene ring and provides the atoms for the C4-carboxylic acid and the nitrogen of the pyridine ring.[7][8]

  • A Trifluoromethyl Ketone (e.g., 1,1,1-trifluoroacetone): This reactant provides the C2 and C3 atoms of the quinoline ring, along with the critical trifluoromethyl group at the C2 position.

  • A Strong Base (e.g., Potassium Hydroxide): The base is essential for catalyzing the initial ring-opening of isatin.[4]

2.2 Reaction Mechanism: A Stepwise Deconstruction

The Pfitzinger reaction mechanism is a logical sequence of hydrolysis, condensation, and cyclization.[4][9]

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., KOH), opening the five-membered ring to form a keto-acid intermediate, an isatinate salt.[10]

  • Condensation and Imine Formation: The isatinate intermediate, which contains an aniline-like amino group and a keto group, condenses with the trifluoromethyl ketone. The amino group reacts with the ketone's carbonyl to form an imine.

  • Tautomerization to Enamine: The imine intermediate tautomerizes to the more stable enamine form. This step is crucial as it positions the electrons for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's double bond attacks the keto group of the original isatinate moiety. The resulting intermediate then dehydrates (loses a molecule of water) to form the aromatic quinoline ring system.[9]

Pfitzinger_Reaction Pfitzinger Reaction Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Isatin Isatin Keto_Acid Isatinate (Keto-acid) Isatin->Keto_Acid 1. Hydrolysis CF3_Ketone 1,1,1-Trifluoroacetone Imine Imine Base KOH (Base) Keto_Acid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Product 2-(Trifluoromethyl)quinoline- 4-carboxylic acid Enamine->Product 4. Cyclization & Dehydration

Pfitzinger reaction workflow for synthesis.
2.3 Field-Proven Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 eq.) in ethanol (or water).

  • Isatinate Formation: Add isatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[10]

  • Carbonyl Addition: Add 1,1,1-trifluoroacetone (1.1 eq.) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation. Dissolve the residue in water.

  • Purification: Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted ketone. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 4-5. The product will precipitate out of the solution.

  • Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[6]

2.4 Advantages and Limitations
AdvantagesLimitations
Direct Route: Provides the target molecule in a single synthetic step from readily available precursors.Harsh Conditions: Often requires strong bases and elevated temperatures.
High Convergence: Two key structural components are combined in one pot.Substrate Scope: The reaction is primarily limited to isatins and carbonyls with α-hydrogens.
Good Yields: Generally provides moderate to good yields of the desired product.Work-up: Neutralization and precipitation steps can sometimes be challenging to optimize for purity.
Chapter 3: The Doebner Reaction: A Powerful Three-Component Alternative

The Doebner reaction, a variation of the broader Doebner-von Miller synthesis, is a three-component reaction that offers a flexible and convergent route to quinoline-4-carboxylic acids.[1][11]

3.1 Principle and Core Reactants

This reaction constructs the quinoline ring by combining an aromatic amine , an aldehyde , and pyruvic acid .[12] To synthesize the target molecule, the reactants are:

  • Aniline: Serves as the source for the benzene portion of the quinoline ring. Substituted anilines can be used to generate derivatives with varied substitution patterns on the benzene ring.

  • A Trifluoromethyl Aldehyde Source (e.g., Trifluoroacetaldehyde or its hydrate/hemiacetal): This component is crucial for introducing the trifluoromethyl group at the 2-position of the quinoline.

  • Pyruvic Acid: This α-keto acid is the key reactant that ultimately forms the C3 and C4 atoms, yielding the desired 4-carboxylic acid functionality.

3.2 Reaction Mechanism: A Cascade of Condensations
  • Initial Condensation: The reaction begins with the condensation between the aniline and the trifluoroacetaldehyde to form an imine (Schiff base).

  • Enamine Formation & Michael Addition: Pyruvic acid's enol or enolate form then acts as a nucleophile, attacking the imine in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the aniline nitrogen attacks the ketone carbonyl of the pyruvic acid moiety.

  • Oxidative Aromatization: The dihydroquinoline intermediate formed after dehydration is then oxidized to the final aromatic quinoline product. The reaction often proceeds via a hydrogen-transfer mechanism, where one molecule of the intermediate acts as a hydrogen acceptor for another.[12]

Doebner_Reaction Doebner Reaction Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Aniline Aniline Imine Imine Aniline->Imine 1. Condensation CF3_Aldehyde Trifluoroacetaldehyde Pyruvic_Acid Pyruvic Acid Michael_Adduct Michael Adduct Imine->Michael_Adduct 2. Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline 3. Cyclization & Dehydration Product 2-(Trifluoromethyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product 4. Oxidation

Doebner reaction workflow for synthesis.
3.3 Representative Experimental Protocol
  • Reaction Setup: In a suitable solvent such as ethanol or under solvent-free conditions, combine aniline (1.0 eq.) and trifluoroacetaldehyde ethyl hemiacetal (1.1 eq.).

  • Addition of Pyruvic Acid: Add pyruvic acid (1.2 eq.) to the mixture.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

3.4 Advantages and Limitations
AdvantagesLimitations
High Versatility: The use of three components allows for significant diversity in the final product by simply changing the aniline or aldehyde.Trifluoroacetaldehyde Handling: Trifluoroacetaldehyde is a gas and can be challenging to handle; its hydrate or hemiacetal forms are more convenient but can affect reactivity.
Convergent Synthesis: Builds complexity rapidly from simple, often commercially available starting materials.Potential for Side Reactions: The multi-component nature can sometimes lead to side products, requiring careful optimization of reaction conditions.
Milder Conditions: Can often be performed under milder conditions compared to the Pfitzinger reaction.Oxidation Step: The final oxidation step may not always be quantitative, potentially lowering the overall yield.
Chapter 4: The Conrad-Limpach Synthesis for 4-Hydroxyquinoline Scaffolds

While the Pfitzinger and Doebner reactions directly yield the target 4-carboxylic acid, the Conrad-Limpach synthesis is a dominant method for accessing the closely related 4-hydroxy-2-(trifluoromethyl)quinoline.[13] This route is important to note as these scaffolds are also of significant interest in medicinal chemistry.

The synthesis involves the condensation of an aniline with a β-ketoester , specifically ethyl 4,4,4-trifluoroacetoacetate , to form a β-aminoacrylate intermediate.[14] This is followed by a high-temperature thermal cyclization (often around 250 °C) to yield the 4-hydroxyquinoline product.[14][15] While not a direct route to the carboxylic acid, it provides a key structural analogue.

Chapter 5: Comparative Analysis of Primary Synthetic Routes
FeaturePfitzinger ReactionDoebner Reaction
Primary Reactants Isatin, Trifluoromethyl KetoneAniline, Trifluoroacetaldehyde, Pyruvic Acid
Key Bond Formations C-N and C-C bonds via condensation and cyclizationC-N and C-C bonds via imine formation, Michael addition, and cyclization
Functionality Formed C4-Carboxylic AcidC4-Carboxylic Acid
Typical Conditions Strongly basic (e.g., KOH), high temperatureAcidic or neutral, reflux
Primary Advantage Direct, convergent route from isatin.High versatility from three simple components.
Primary Challenge Can require harsh reaction conditions.Handling of the volatile trifluoroacetaldehyde reactant.
Chapter 6: Conclusion

The synthesis of this compound is a well-established but nuanced field, with the Pfitzinger and Doebner reactions representing the most powerful and direct strategies. The Pfitzinger reaction offers a robust pathway from isatin, while the Doebner reaction provides exceptional flexibility through its three-component nature. The choice between these methods will depend on factors such as starting material availability, desired scale, and the specific substitution patterns required for a given drug discovery campaign. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to efficiently produce this critical building block for the next generation of innovative therapeutics.

References
  • ResearchGate. (n.d.). Examples of synthesis of derivatives of quinolines from isatin and enaminone.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of isatin–quinoline conjugates as possible biologically active agents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Semantic Scholar. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. Retrieved from [Link]

  • ACS Publications. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of Isatin- Quinoline Hybrids as an Antitubercular Agents. Retrieved from [Link]

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  • Wiley Online Library. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. Retrieved from [Link]

  • Biomedical Research. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis.
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  • Google Patents. (n.d.). CN104710308A - Synthesis method of ethyl trifluoroacetate.
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  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline.
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  • PrepChem.com. (n.d.). Synthesis of ethyl trifluoroacetate. Retrieved from [Link]

  • Scirp.org. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Retrieved from [Link]

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  • Leading Manufacturer of Fine Chemicals. (n.d.). The Critical Role of Ethyl Trifluoroacetate in Organic Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

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2-(Trifluoromethyl)quinoline-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug discovery. This guide focuses on a particularly significant derivative: This compound .

The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the quinoline ring profoundly alters the molecule's physicochemical properties. The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. Coupled with the carboxylic acid (-COOH) functionality at the 4-position—a key handle for further chemical modification—this compound emerges as a highly valuable and versatile building block for researchers in medicinal chemistry, material science, and agrochemistry.[4]

This document provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is critical for its effective use in research and synthesis. The molecule's identity is defined by its unique combination of a quinoline core, a trifluoromethyl group, and a carboxylic acid moiety.

Compound Identity and Properties

A summary of the key identifiers and physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 18706-39-3[4]
Molecular Formula C₁₁H₆F₃NO₂[4][5]
Molecular Weight 241.17 g/mol [4][5][6]
Appearance Solid (inferred from related compounds)[7]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O[4]
InChI Key BHRSRGUVJGTOBA-UHFFFAOYSA-N[4]
Structural and Spectroscopic Characterization

The validation of this compound's structure is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the quinoline carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the -CF₃ group, which will appear as a singlet in the proton-decoupled spectrum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 241.17 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). Strong C-F stretching bands are also expected (around 1100-1300 cm⁻¹).

Synthesis Methodologies: The Doebner Reaction

The most common and efficient method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction .[1][4] This robust three-component reaction combines an aniline, an aldehyde, and pyruvic acid.

The Causality of the Doebner Reaction

The Doebner reaction is a powerful tool because it constructs the quinoline core in a single pot from readily available starting materials. The reaction proceeds via an initial formation of an imine from the aniline and aldehyde, followed by a nucleophilic attack from the enol of pyruvic acid. A subsequent cyclization and dehydration/oxidation cascade yields the final aromatic quinoline product. Using an aniline, an aromatic aldehyde, and pyruvic acid allows for the direct synthesis of 2-aryl-quinoline-4-carboxylic acids. For the synthesis of the title compound, a fluorine-containing starting material is required. While the search results primarily describe the general Doebner reaction, a logical approach would involve using a trifluoromethyl-substituted precursor. A common synthetic route is the reaction between an aniline, pyruvic acid, and trifluoroacetaldehyde or a suitable equivalent.

Generalized Experimental Protocol (Doebner Reaction)

This protocol is a representative example for the synthesis of a 2-substituted quinoline-4-carboxylic acid and should be adapted and optimized based on the specific substrates used.

  • Imine Formation: In a round-bottom flask, dissolve the aniline (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent, such as ethanol or methanol. Reflux the mixture for 1-2 hours to facilitate the formation of the Schiff base (imine).

  • Addition of Pyruvic Acid: To the refluxing solution, add pyruvic acid (1.5 eq.) dropwise.

  • Reflux and Reaction: Continue to reflux the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Pour the mixture into cold water and stir.

  • Purification: Filter the resulting solid precipitate. To purify, the crude product can be dissolved in an aqueous basic solution (e.g., Na₂CO₃) and then filtered to remove insoluble impurities. The filtrate is then acidified (e.g., with HCl) to re-precipitate the carboxylic acid product.

  • Final Drying: The purified solid is collected by filtration, washed with water, and dried under vacuum to yield the final this compound.

Synthesis Workflow Diagram

Doebner_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Aniline Aniline Solvent Dissolve Reactants in Ethanol Aniline->Solvent Aldehyde Trifluoro-Substituted Aldehyde/Equivalent Aldehyde->Solvent PyruvicAcid Pyruvic Acid AddPyruvic Add Pyruvic Acid PyruvicAcid->AddPyruvic Reflux1 Reflux (1-2h) Imine Formation Solvent->Reflux1 Reflux1->AddPyruvic Reflux2 Reflux (8-12h) Cyclization AddPyruvic->Reflux2 Cool Cool to RT Reflux2->Cool Precipitate Precipitate in Water Cool->Precipitate Filter1 Filter Crude Solid Precipitate->Filter1 Base_Dissolve Dissolve in Base Filter1->Base_Dissolve Acid_Precipitate Acidify to Re-precipitate Base_Dissolve->Acid_Precipitate Filter2 Filter Pure Product Acid_Precipitate->Filter2 Dry Dry Under Vacuum Filter2->Dry FinalProduct Final Product: 2-(Trifluoromethyl)quinoline- 4-carboxylic acid Dry->FinalProduct

Caption: Workflow for the Doebner synthesis of the title compound.

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research.

Medicinal Chemistry

The quinoline core is prevalent in many biologically active compounds.[1][2] The presence of the trifluoromethyl group often enhances drug-like properties. This molecule serves as a critical starting material for the development of novel therapeutics.

  • Anticancer Agents: Derivatives of quinoline have been investigated for their ability to interfere with cellular pathways involved in tumor growth.[4] The title compound is a key precursor for synthesizing more complex molecules targeting cancer cells.

  • Antimicrobial Properties: The quinoline structure is known to possess antibacterial and antifungal properties.[4] Researchers can modify the carboxylic acid group to create esters or amides, leading to new classes of antimicrobial agents.

  • Drug Discovery Scaffold: The carboxylic acid provides a convenient point for chemical modification, allowing for the creation of libraries of related compounds for high-throughput screening against various diseases, including neurodegenerative disorders.[4]

Material Science

The rigid, planar structure of the quinoline ring, combined with the potential for functionalization, makes this compound interesting for materials science applications.[4]

  • Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of quinoline derivatives can be tuned by chemical modification, making them candidates for use as emitters or host materials in OLED devices.

  • Polymers and Coatings: The compound can be incorporated into polymer backbones or used as an additive to create materials with enhanced thermal stability, specific optical properties, or improved durability.[4]

Agricultural Chemistry

The biological activity of quinoline derivatives extends to agricultural applications. The title compound can serve as a precursor for developing new agrochemicals.[4]

  • Herbicides and Pesticides: By modifying the core structure, researchers aim to develop new molecules with potent herbicidal or pesticidal activity, potentially with novel modes of action to combat resistance.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential to ensure safety. The information below is summarized from available Safety Data Sheets (SDS).[8][9][10][11]

Hazard Identification

The compound is classified with several hazards. Users must familiarize themselves with these risks before handling.

Hazard ClassGHS StatementSource(s)
Acute Oral ToxicityH302: Harmful if swallowed[8][11]
Skin IrritationH315: Causes skin irritation[11]
Eye IrritationH319: Causes serious eye irritation[11]
Respiratory IrritationH335: May cause respiratory irritation[11]
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects[8]
Recommended Safety Protocols

A self-validating safety system involves engineering controls, administrative procedures, and personal protective equipment (PPE).

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10][12] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Inspect gloves before use.[11]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particle respirator.[11]

  • Handling Procedures: Avoid formation of dust.[9][11] Do not eat, drink, or smoke when using this product.[8][10] Wash hands thoroughly after handling.[8][10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[8][9]

    • If on Skin: Take off contaminated clothing and rinse skin with plenty of water.[9]

    • If Inhaled: Move the person into fresh air.[9][11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from incompatible substances and sources of ignition.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its molecular weight of 241.17 g/mol and its unique trifluoromethylated quinoline structure provide a robust platform for creating novel molecules with significant potential.[4] From developing next-generation pharmaceuticals to engineering advanced materials, the versatility of this building block ensures its continued importance in the scientific community. As research progresses, the applications stemming from this pivotal intermediate are poised to expand, driving further discoveries across multiple scientific disciplines.

References

  • PrepChem.com. Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. [Link]

  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Ascendex Scientific, LLC. This compound. [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • J&K Scientific. (2007, December 3). 4-(Trifluoromethyl)quinoline-2-carboxylic acid, 97% | 588702-67-4. [Link]

  • ResearchGate. (2025, August 5). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. [Link]

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An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)quinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science.[1] Lacking readily available quantitative solubility data, this guide emphasizes a first-principles approach, analyzing the molecule's physicochemical properties to predict its behavior in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended to be a practical resource for researchers, enabling them to understand, predict, and experimentally validate the solubility of this important molecule.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 18706-39-3) is a heterocyclic compound featuring a quinoline core, a carboxylic acid functional group, and a trifluoromethyl substituent. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by increasing lipophilicity.[3] The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions.[1]

Understanding the solubility of this active pharmaceutical ingredient (API) in organic solvents is paramount for various stages of research and development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing suitable dosage forms and delivery systems.

  • Analytical Method Development: Preparing stock solutions and standards for various assays.

  • In Vitro and In Vivo Studies: Ensuring appropriate concentrations for biological testing.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Let's dissect the key structural features of this compound to predict its solubility profile.

2.1. Key Molecular Features and Their Influence

  • Quinoline Core: The quinoline ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring.[1] This large, relatively nonpolar aromatic system contributes to the molecule's lipophilicity.

  • Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).[4][5] This feature promotes solubility in polar, protic solvents that can engage in hydrogen bonding.

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is strongly electron-withdrawing and is generally considered to increase lipophilicity compared to a methyl group.[6][7] Its presence can enhance solubility in nonpolar and moderately polar solvents. However, the high electronegativity of the fluorine atoms can also lead to specific dipole-dipole interactions.[6]

2.2. Predicted Solubility in Different Solvent Classes

Based on these structural features, we can predict the general solubility behavior of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to good solubility . The lone pairs on the solvent's oxygen atom can act as hydrogen bond acceptors for the carboxylic acid's proton, and the solvent's hydroxyl proton can interact with the carbonyl oxygen of the carboxylic acid.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can act as hydrogen bond acceptors (via the carbonyl or nitrile groups) but lack a hydrogen bond donating group. Solubility is expected to be moderate to good , driven by dipole-dipole interactions and hydrogen bonding with the carboxylic acid's proton.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar quinoline ring and the lipophilic trifluoromethyl group suggest some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will significantly limit solubility in these solvents. Therefore, solubility is predicted to be low to very low .

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in weaker hydrogen bonding. Solubility is expected to be moderate .

A predicted logP (a measure of lipophilicity) for a structurally similar compound, 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid, is around 3.7-3.93, suggesting a significant degree of lipophilicity which supports the prediction of some solubility in less polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative data, an experimental determination of solubility is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

3.1. The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is achieved and accurately measured.

Materials and Equipment
  • This compound (solid, high purity)

  • Organic solvents of interest (HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid Weigh excess solid compound prep_solvent Add precise volume of solvent prep_solid->prep_solvent to vials shake Agitate at constant temperature (24-48h) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute saturated solution filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for the shake-flask solubility determination method.[8]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. A starting point of 5-10 mg of solid for every 1 mL of solvent is recommended.[8]

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Add a precise volume of the chosen organic solvent to each vial containing the solid compound.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentrations compared.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for some settling of the undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.[8] Ensure the filter material is compatible with the organic solvent being used.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for the accurate quantification of this compound in the saturated solvent samples. A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable and widely used technique for this purpose.[11]

HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization may be required.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 289 nm)

Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of the compound.

Preparation of Standard Solutions for Calibration

Accurate quantification relies on a properly constructed calibration curve.

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble, such as methanol.[11]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at the initial gradient conditions) to achieve a range of concentrations that will bracket the expected concentration of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).[11]

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) > 0.999.[12]

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mmol/L)
Polar Protic Methanol[Insert experimental value][Insert experimental value]
Ethanol[Insert experimental value][Insert experimental value]
Isopropanol[Insert experimental value][Insert experimental value]
Polar Aprotic Acetone[Insert experimental value][Insert experimental value]
Ethyl Acetate[Insert experimental value][Insert experimental value]
Acetonitrile[Insert experimental value][Insert experimental value]
Nonpolar Toluene[Insert experimental value][Insert experimental value]
Hexane[Insert experimental value][Insert experimental value]
Chlorinated Dichloromethane[Insert experimental value][Insert experimental value]
Chloroform[Insert experimental value][Insert experimental value]

Interpretation of Results:

The quantitative data in the table will provide a clear picture of the solubility profile of this compound. The results should be analyzed in the context of the predicted solubility behavior discussed in Section 2. Any significant deviations from the predictions should be investigated, as they may indicate specific solute-solvent interactions that were not initially considered.

Diagram of Molecular Interactions Influencing Solubility

G cluster_solute This compound cluster_solvents Organic Solvents solute Quinoline (Nonpolar) -CF3 (Lipophilic) -COOH (Polar, H-bond donor/acceptor) polar_protic Polar Protic (e.g., Methanol) H-bond donor/acceptor solute->polar_protic Strong H-bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) H-bond acceptor solute->polar_aprotic Dipole-dipole & H-bonding (Moderate-Good Solubility) nonpolar Nonpolar (e.g., Toluene) Van der Waals forces solute->nonpolar Weak Van der Waals (Low Solubility)

Caption: Key molecular interactions governing solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its physicochemical properties with a detailed, practical experimental protocol, researchers are well-equipped to generate the critical solubility data needed to advance their research and development efforts. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

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  • Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). (2013-07-04). Human Metabolome Database. [Link]

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  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. (n.d.). Canadian Science Publishing. [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. (n.d.). PubChem. [Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2025-08-05). ResearchGate. [Link]

  • Hydrogen bonding in quinolinium-4-carboxylate dihydrate. (1999-06-15). PubMed. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021-09-11). Human Metabolome Database. [Link]

  • Quinoline-4-carboxylic Acid. (1998-12-15). PubMed. [Link]

  • 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). (n.d.). PubChemLite. [Link]

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). PMC. [Link]

  • Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes. (n.d.). Oriental Journal of Chemistry. [Link]

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  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH. [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel therapeutics. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1][2][3][4] Its rigid structure provides a unique framework for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, focusing on the underlying mechanisms of action and the practical experimental methodologies used to evaluate their therapeutic potential.

The Quinoline Core: A Foundation for Diverse Bioactivity

The remarkable versatility of the quinoline ring system lies in its susceptibility to a wide range of chemical modifications.[1] Various synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, allow for the introduction of different substituents at multiple positions around the quinoline nucleus.[5][6][7][8] These modifications profoundly influence the physicochemical properties and, consequently, the pharmacological activities of the resulting derivatives.[9][10]

Caption: The fundamental quinoline ring with numbered positions indicating common sites for chemical modification.

Chapter 1: Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms.[11][12] Their ability to interfere with fundamental cellular processes in cancer cells has led to the development of several clinically used drugs and numerous promising candidates in preclinical and clinical development.[13][14][15]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted, often involving one or more of the following mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds possess a planar aromatic system that allows them to intercalate between the base pairs of DNA.[11] This physical insertion into the DNA helix can disrupt DNA replication and transcription. Furthermore, some derivatives stabilize the DNA-topoisomerase complex, leading to double-strand breaks and ultimately apoptosis.[12][13] Camptothecin and its analogs are classic examples of quinoline alkaloids that function as topoisomerase I inhibitors.[5]

  • Kinase Inhibition: A significant number of quinoline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[13] By targeting kinases such as vascular endothelial growth factor receptors (VEGFRs), epidermal growth factor receptors (EGFRs), and Src kinases, these compounds can block tumor growth, angiogenesis, and metastasis.[13][14]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11][16] This can be initiated by DNA damage, inhibition of survival signaling pathways, or the generation of reactive oxygen species (ROS).[16]

Anticancer_Mechanisms Figure 2. Key Anticancer Mechanisms of Quinoline Derivatives cluster_dna DNA Targeting cluster_signaling Signal Transduction Inhibition cluster_apoptosis Induction of Cell Death Quinoline Quinoline Derivative Intercalation DNA Intercalation Quinoline->Intercalation Topo Topoisomerase Inhibition Quinoline->Topo Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Quinoline->Kinase Apoptosis Apoptosis Induction Intercalation->Apoptosis Topo->Apoptosis Kinase->Apoptosis

Caption: Overview of the primary mechanisms by which quinoline derivatives exert their anticancer effects.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[17][18]

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate growth medium.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Parameter Description
Cell Lines A panel of cancer cell lines representing different tumor types.
Compound Concentrations A range of concentrations, typically in a logarithmic series, to determine a dose-response curve.
Incubation Time Varies depending on the cell line and the expected mechanism of action (e.g., 24, 48, 72 hours).
Controls Vehicle control, untreated control, and a positive control (e.g., Doxorubicin).
Endpoint IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 2: Antimalarial Activity of Quinoline Derivatives

The quinoline scaffold is the cornerstone of many antimalarial drugs, with quinine, isolated from the bark of the Cinchona tree, being one of the oldest and most well-known.[5][19] Chloroquine, mefloquine, and primaquine are synthetic quinoline derivatives that have played a crucial role in the treatment and prophylaxis of malaria.[2][20]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[20][21][22][23]

  • Inhibition of Hemozoin Formation: The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[21][22] To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.[20][21] Quinoline antimalarials accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[22] The buildup of free heme leads to oxidative stress and parasite death.[20][21]

Antimalarial_Mechanism Figure 3. Mechanism of Action of Chloroquine Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits

Caption: Simplified pathway of heme detoxification in the malaria parasite and its inhibition by chloroquine.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro antiplasmodial activity of compounds against P. falciparum.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of P. falciparum, the amount of fluorescence is proportional to the number of parasites.

Step-by-Step Methodology:

  • P. falciparum Culture:

    • Maintain a continuous culture of a chloroquine-sensitive (e.g., 3D7) and/or a chloroquine-resistant (e.g., K1, W2) strain of P. falciparum in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Maintain the culture in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

    • Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Prepare a parasite culture with 2% hematocrit and 1% parasitemia.

    • Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compounds.

    • Include positive (e.g., chloroquine, artemisinin) and negative (uninfected erythrocytes) controls.

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I.

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Chapter 3: Antimicrobial Activity of Quinoline Derivatives

The quinoline core is a key feature of the quinolone and fluoroquinolone classes of antibiotics, which are widely used to treat bacterial infections.[3][24] Ciprofloxacin and levofloxacin are prominent examples of these synthetic antibacterial agents.[5]

Mechanism of Antibacterial Action

Fluoroquinolones primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[24]

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[25][26][27]

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[26][28]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate.

    • Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Perform serial two-fold dilutions of the quinoline derivative in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no compound), a sterility control (no bacteria), and a positive control (a known antibiotic like ciprofloxacin).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Parameter Description
Bacterial Strains A panel of Gram-positive and Gram-negative bacteria.
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
Inoculum Size Standardized to approximately 5 x 10⁵ CFU/mL.
Incubation Conditions 37°C for 16-20 hours.
Endpoint MIC value (µg/mL or µM).

Chapter 4: Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, targeting key enzymes and pathways involved in the inflammatory response.[2][9][29][30]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives inhibit the activity of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9]

  • Modulation of Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in reduced inflammation.[9][30]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to evaluate the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the heme in the COX active site catalyzes its oxidation, which can be measured colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) and TMPD.

  • Assay Procedure:

    • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the quinoline derivative at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion

The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity, coupled with the vast possibilities for chemical derivatization, has given rise to a plethora of compounds with diverse and potent biological activities.[31][32] The in-depth understanding of their mechanisms of action and the application of robust experimental protocols, as outlined in this guide, are crucial for the continued development of novel quinoline-based therapeutics to address a wide range of human diseases.

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2-(Trifluoromethyl)quinoline-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline-4-carboxylic acid scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The incorporation of a trifluoromethyl (CF3) group at the 2-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. This guide provides a comprehensive review of its synthesis, chemical properties, and established applications, with a particular focus on its role in the development of novel therapeutics, including enzyme inhibitors. Methodologies for its synthesis via classical and modern reactions are detailed, alongside an exploration of its utility as a scaffold in drug discovery programs targeting cancer and inflammatory diseases.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products, most notably alkaloids. Since its first isolation from coal tar in 1834, the quinoline scaffold has become a cornerstone of synthetic medicinal chemistry.[1] Derivatives of quinoline exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3]

Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids are particularly noteworthy.[4] This substructure is a key pharmacophore in many established drugs and clinical candidates.[4] The carboxylic acid group at the 4-position often acts as a critical binding motif, forming salt bridges or hydrogen bonds with biological targets such as enzymes and receptors.[5] The strategic introduction of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, can enhance a molecule's binding affinity, cellular permeability, and resistance to metabolic degradation. This makes this compound a highly valuable synthon for developing next-generation therapeutics.

Synthesis of this compound

The construction of the this compound core is primarily achieved through well-established named reactions for quinoline synthesis, namely the Pfitzinger and Doebner reactions.[6] These methods have been refined over the years to improve yields and incorporate green chemistry principles.[6]

The Pfitzinger Reaction: A Primary Synthetic Route

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, typically a ketone, under basic conditions.[3] For the synthesis of the target molecule, isatin is reacted with 1,1,1-trifluoroacetone.

The mechanism proceeds via the initial hydrolysis of isatin under basic conditions to form an isatinate salt, which then undergoes a condensation reaction with the enolate of 1,1,1-trifluoroacetone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Reaction cluster_reactants Reactants Isatin Isatin Intermediate Isatinate & Enolate Formation Isatin->Intermediate + Base (KOH/NaOH) TFA 1,1,1-Trifluoroacetone TFA->Intermediate + Base (KOH/NaOH) Base Base (e.g., KOH) Acid Acidic Workup Cyclization Condensation & Cyclization Intermediate->Cyclization Product 2-(Trifluoromethyl)quinoline- 4-carboxylic acid Cyclization->Product Dehydration & Acidification

Caption: Generalized Pfitzinger reaction pathway for synthesis.

Detailed Experimental Protocol (Adapted from Pfitzinger Methodology)

The following protocol is a representative procedure adapted from the synthesis of structurally related compounds.[7]

Materials:

  • Isatin

  • 1,1,1-Trifluoroacetone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (or Water)

  • Hydrochloric Acid (HCl), 2N

  • Deionized Water

Procedure:

  • Reaction Setup: In a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (or sodium hydroxide) in ethanol or water.

  • Addition of Reactants: To the basic solution, add isatin, followed by the slow addition of 1,1,1-trifluoroacetone.

  • Heating: The reaction mixture is heated to reflux (or to a specific temperature, e.g., 110°C, if using an autoclave) for several hours (typically 6-12 hours) to ensure the reaction goes to completion.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, the mixture is cooled to room temperature. While stirring, 2N hydrochloric acid is added dropwise until the pH of the solution reaches approximately 2-3.

  • Precipitation and Isolation: The acidic conditions cause the desired carboxylic acid to precipitate out of the solution as a solid.

  • Filtration and Washing: The precipitate is collected by vacuum filtration. The solid is washed with cold deionized water to remove any remaining salts and impurities.

  • Drying: The collected solid is dried under vacuum at an elevated temperature (e.g., 60-70°C) to yield the final product, this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct structure and absence of significant impurities.

The Doebner Reaction

An alternative route is the Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[2][8] To synthesize the target molecule, the reaction would theoretically involve an aniline, formaldehyde (or a derivative), and 3,3,3-trifluoropyruvic acid. However, the Pfitzinger approach is generally more direct and common for this specific substitution pattern. Modern modifications of the Doebner reaction often employ catalysts like ytterbium perfluorooctanoate to proceed under milder, aqueous conditions.[8]

Physicochemical and Spectroscopic Properties

The properties of this compound are tabulated below. These are derived from chemical databases and literature on analogous compounds.

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₂[9]
Molecular Weight 241.17 g/mol [9]
Appearance Expected to be a solid
CAS Number Not explicitly assigned; structure-based[9]
¹H NMR (Predicted) Signals expected in the aromatic region (δ 7.5-8.8 ppm) for the quinoline protons and a broad singlet at >10 ppm for the carboxylic acid proton.[10]
¹⁹F NMR (Predicted) A singlet corresponding to the CF₃ group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺: 242.0423; for [M-H]⁻: 240.0278.

Biological Activities and Applications in Drug Discovery

This compound is rarely an active pharmaceutical ingredient itself but serves as a pivotal intermediate and scaffold for constructing potent, drug-like molecules. The quinoline-4-carboxylic acid moiety is known to target several important enzyme classes.[2]

As a Scaffold for Enzyme Inhibitors

The rigid, planar structure of the quinoline core combined with the hydrogen-bonding capability of the carboxylic acid makes it an excellent starting point for designing enzyme inhibitors. The CF₃ group provides a lipophilic, metabolically stable substituent that can probe hydrophobic pockets within an enzyme's active site.

  • Histone Deacetylase (HDAC) Inhibitors: Derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and identified as novel HDAC inhibitors.[10][11] In these designs, the 2-substituted quinoline-4-carboxylic acid acts as the "cap" group, which interacts with the surface of the enzyme. A linker is typically attached to the carboxylic acid to connect to a zinc-binding group. The synthesis of a closely related analog, 2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carboxylic Acid, highlights the direct application of this scaffold in developing potent and selective HDAC3 inhibitors.[10][11]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: The quinoline-4-carboxylic acid framework is a known pharmacophore for inhibitors of DHODH, an enzyme crucial for pyrimidine biosynthesis and a target for treating autoimmune diseases and cancer.[5][12] The carboxylate group forms key electrostatic interactions with arginine and glutamine residues in the DHODH active site.[5] While the specific 2-(trifluoromethyl) derivative is not explicitly cited as a DHODH inhibitor, its structural similarity to known inhibitors like brequinar makes it a prime candidate for such development programs.

  • Sirtuin (SIRT) Inhibitors: In the search for novel cancer therapeutics, derivatives have also been designed as inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent SIRT3 inhibitors for treating MLL-rearranged leukemia.[13]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start Scaffold Selection: 2-(CF3)quinoline-4-carboxylic acid Synthesis Chemical Synthesis: Amide/Ester Library Generation Start->Synthesis Derivatization Screening Primary Screening: In vitro Enzyme Assays (e.g., HDAC, DHODH) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Potent Compounds Lead_Opt Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_ID->Lead_Opt Confirmed Hits Preclinical Preclinical Studies: Cell-based Assays, ADME/Tox, In vivo Models Lead_Opt->Preclinical Optimized Leads Candidate Clinical Candidate Preclinical->Candidate

Caption: Drug discovery workflow using the target scaffold.

Summary of Biological Activity for Related Compounds

The following table summarizes the inhibitory activity of compounds that feature the 2-substituted quinoline-4-carboxylic acid core, demonstrating the scaffold's potential.

Compound ClassTarget EnzymeRepresentative IC₅₀ ValueReference
2-Phenylquinoline-4-carboxylic acid hydrazidesHDAC324.45 µM[11]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid amidesSIRT37.2 µM[13]
2-Arylquinoline-4-carboxylic acidsDHODH9.71 nM[12]

Conclusion and Future Outlook

This compound stands out as a versatile and high-value building block in modern synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-documented methods like the Pfitzinger reaction. The strategic placement of the trifluoromethyl group imparts desirable physicochemical properties that are frequently exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. Its demonstrated utility as a core scaffold for developing potent inhibitors of clinically relevant enzymes, including HDACs and DHODHs, ensures its continued importance. Future research will likely focus on developing more stereoselective and environmentally benign synthetic routes and expanding the scaffold's application to new biological targets, further solidifying the role of fluorinated quinolines in the advancement of human health.

References

  • PrepChem.com. Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid.
  • Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12933–12945. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Deng, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4503–4517. [Link]

  • Human Metabolome Database. (2013). 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(18), 5824. [Link]

  • Stankovicová, H., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(4), 401-406. [Link]

  • PubChemLite. 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). [Link]

  • Ascendex Scientific, LLC. This compound. [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 939981. [Link]

  • Deng, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Sajjad, M., et al. (2023). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. SSRN. [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]

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  • Wang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856891. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Spectroscopic Verification

In the landscape of medicinal chemistry and materials science, 2-(Trifluoromethyl)quinoline-4-carboxylic acid represents a class of fluorinated heterocyclic compounds with significant potential. The incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Consequently, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent biological and material investigations are built.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While a complete, unified dataset for this specific molecule is not available in publicly indexed literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to construct a robust, predictive profile. We will delve into the core techniques—NMR, Mass Spectrometry, Infrared, and UV-Visible spectroscopy—explaining not just the expected data, but the scientific rationale behind the spectral features and the experimental choices required to obtain high-fidelity results.

Molecular Structure and Spectroscopic Overview

The logical first step in any characterization is to visualize the molecule and anticipate the origin of spectroscopic signals.

Caption: Molecular structure of this compound.

The structure presents several key features for spectroscopic analysis:

  • Quinoline Core: A bicyclic aromatic system with five distinct aromatic protons (H5, H6, H7, H8, H3) and ten carbon atoms.

  • Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group at the 2-position, which will significantly influence the electronic environment of the quinoline ring and provide a unique ¹⁹F NMR signal.

  • Carboxylic Acid Group (-COOH): Located at the 4-position, this group has a labile proton and a carbonyl carbon, both of which are readily identifiable through ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show six distinct signals: five in the aromatic region corresponding to the quinoline protons and one broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the CF₃ and COOH groups will shift the quinoline protons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale & Notes
~13.5 - 14.0 br s - COOH The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.
~8.70 s - H3 The proton at C3 is a singlet and is expected to be significantly downfield due to its proximity to the carboxylic acid and the nitrogen atom.
~8.45 d ~8.5 H5 Perched on the benzo-ring adjacent to the fusion, this proton is deshielded. It will appear as a doublet coupled to H6.
~8.20 d ~8.5 H8 Influenced by the nitrogen lone pair and the overall aromatic system, this proton is also downfield, coupled to H7.
~7.95 t ~7.5 H7 This proton will appear as a triplet due to coupling with both H6 and H8.

| ~7.75 | t | ~7.5 | H6 | This proton will appear as a triplet, coupled to H5 and H7. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display 11 signals: 9 for the quinoline ring carbons, one for the carboxylic acid carbonyl, and one for the trifluoromethyl carbon. The CF₃ carbon will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Quartet (¹J_CF ~275 Hz) Assignment Rationale & Notes
~167.0 No C4-C OOH Typical chemical shift for a carboxylic acid carbonyl carbon.[1]
~148.5 No C8a Quaternary carbon at the ring junction.
~147.0 Yes (²J_CF ~35 Hz) C 2-CF₃ This carbon is directly attached to the CF₃ group and will show a quartet with a large coupling constant. Its chemical shift is significantly influenced by the electronegative fluorine atoms.
~145.0 No C4 The carbon bearing the carboxylic acid group.
~135.0 No C7 Aromatic CH.
~131.0 No C5 Aromatic CH.
~130.0 No C6 Aromatic CH.
~129.5 No C8 Aromatic CH.
~125.0 No C4a Quaternary carbon at the ring junction.
~122.0 Yes (¹J_CF ~275 Hz) C2-C F₃ The trifluoromethyl carbon itself will be a strong quartet. The large one-bond C-F coupling is a definitive diagnostic feature.[2]

| ~119.0 | Yes (³J_CF ~5 Hz) | C3 | Aromatic CH, expected to show a small quartet due to three-bond coupling with the CF₃ group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear and unambiguous signal for the trifluoromethyl group. The chemical shift is sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Notes

| ~ -64 | s | -CF₃ | A single, sharp singlet is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift for a CF₃ group on an aromatic ring typically falls in the -60 to -70 ppm range relative to CFCl₃.[3][4] |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected polarity and to ensure the observation of the acidic COOH proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe for ¹³C and ¹⁹F detection.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse experiment, typically proton-decoupled.

    • ¹⁹F is a highly sensitive nucleus, so 16-64 scans are usually sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δ 0.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI+) Data

m/z (calculated) m/z (found) Ion Formula Assignment
242.0423 [Experimental Value] [C₁₁H₇F₃NO₂]⁺ [M+H]⁺ (Protonated Molecule)

| 264.0243 | [Experimental Value] | [C₁₁H₆F₃NNaO₂]⁺ | [M+Na]⁺ (Sodium Adduct) |

Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to follow fragmentation pathways characteristic of carboxylic acids and quinoline systems.[5]

Fragmentation_Pathway cluster_ESI ESI Pathway cluster_EI EI Pathway M [M]⁺˙ m/z = 241 F1 [M-COOH]⁺ m/z = 196 M->F1 - •COOH F2 [M-CO₂]⁺˙ m/z = 197 M->F2 - CO₂ M_H [M+H]⁺ m/z = 242 F3 [M-COOH-HCN]⁺ m/z = 169 F1->F3 - HCN

Caption: Predicted ESI and EI fragmentation pathways.

  • Loss of Carboxyl Radical (•COOH): A primary fragmentation will be the loss of the carboxylic acid group as a radical (45 Da) to yield a stable quinoline cation at m/z 196.[5]

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is another common pathway for carboxylic acids, leading to the loss of 44 Da and an ion at m/z 197.[5]

  • Loss of HCN: The quinoline ring itself can subsequently fragment by losing hydrogen cyanide (27 Da) from the m/z 196 ion, a characteristic fragmentation for this heterocyclic system.[5]

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Perform an external calibration of the instrument immediately prior to the analysis to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the parent ion ([M+H]⁺) and compare it to the theoretical mass calculated from the elemental formula (C₁₁H₆F₃NO₂). The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 5: Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
2500-3300 Broad, Strong O-H stretch Carboxylic Acid O-H
~3050 Medium C-H stretch Aromatic C-H
~1710 Strong, Sharp C=O stretch Carboxylic Acid C=O
1580-1620 Medium-Strong C=C / C=N stretch Quinoline ring vibrations
1100-1300 Strong C-F stretch Trifluoromethyl group

| ~920 | Medium, Broad | O-H bend | Out-of-plane bend of COOH dimer |

Causality and Interpretation:

  • The Broad O-H Stretch: The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[6][7][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • The Carbonyl (C=O) Stretch: A sharp and intense absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[7][8] If the acid were monomeric (e.g., in a very dilute nonpolar solution), this peak would shift to a higher wavenumber (~1760 cm⁻¹).

  • The C-F Stretch: The trifluoromethyl group will produce one or more very strong absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the symmetric and asymmetric C-F stretching vibrations.

Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Table 6: Predicted UV-Visible Absorption Data (in Methanol)

λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
~240 High π → π*
~290 Moderate π → π*

| ~325 | Moderate | n → π* |

Interpretation: The extended aromatic system of the quinoline ring is expected to produce strong absorptions in the UV region. Quinoline derivatives typically show multiple bands corresponding to π → π* transitions.[9][10] The absorption around 290 nm is characteristic of the quinoline core, and its exact position and intensity can be sensitive to solvent polarity.[10] A weaker absorption at a longer wavelength, corresponding to an n → π* transition involving the nitrogen lone pair and the carbonyl group, may also be observed.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., ~10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution. Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted data presented in this guide forms a self-validating system:

  • NMR defines the precise C-H-F framework and connectivity.

  • MS confirms the elemental composition and molecular weight to within parts-per-million accuracy.

  • IR provides definitive evidence for the key carboxylic acid and trifluoromethyl functional groups.

  • UV-Vis verifies the presence of the extended quinoline π-system.

When taken together, the congruence of these datasets provides an unassailable confirmation of the molecular structure, establishing the necessary foundation of trustworthiness and scientific integrity for any further research or development activities.

References

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  • Gany, A. et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides". Chemical Papers, 1989, 43(4), 501-507. [Link]

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  • ResearchGate. "Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid". Publication. [Link]

  • Request PDF on ResearchGate. "2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity". ResearchGate. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(Trifluoromethyl)quinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex heterocyclic compound. Our approach emphasizes the causality behind experimental choices and provides a framework for the robust structural elucidation of similarly substituted quinoline systems.

Introduction: The Structural Significance of a Substituted Quinoline

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including prominent antimalarial and antibacterial agents.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[1] Consequently, unambiguous structural characterization is a critical step in the development of novel quinoline-based therapeutics.

This compound is a molecule of significant interest, incorporating two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group at the C-2 position and a carboxylic acid (-COOH) group at the C-4 position. ¹H NMR spectroscopy stands as the premier analytical technique for elucidating the precise arrangement of its aromatic protons, offering critical insights into the electronic environment of the molecule. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing the theoretical basis for predicting chemical shifts and coupling patterns, a validated experimental protocol for data acquisition, and a detailed guide to spectral interpretation.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by three primary principles: chemical shift (δ), spin-spin coupling (J), and signal integration.[1] A thorough understanding of the molecular structure and the electronic effects of its substituents allows for a robust prediction of the spectrum.

Molecular Structure and Proton Environments

The structure possesses five aromatic protons on the quinoline core, designated H-3, H-5, H-6, H-7, and H-8. The proton of the carboxylic acid, H-α, is also present.

  • The Trifluoromethyl (-CF3) Group: This group at C-2 is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). It does not participate in resonance donation. This effect significantly deshields nearby protons, causing their signals to shift to a higher frequency (downfield).[2] The proton most affected is H-3.

  • The Carboxylic Acid (-COOH) Group: Located at C-4, this group is also electron-withdrawing (-I effect) and can participate in resonance withdrawal (-M effect). This deshields adjacent protons, primarily H-3 and H-5. The acidic proton of the carboxyl group itself has a characteristic chemical shift in a very downfield region of the spectrum, typically between 10-12 ppm.[3][4]

  • The Quinoline Ring System: The inherent aromaticity of the quinoline ring system causes its protons to resonate in the downfield region (typically 7-9 ppm).[5][6] The nitrogen atom acts as an electron-withdrawing heteroatom, further influencing the chemical shifts.[7]

Predicted Chemical Shifts (δ)

Based on these electronic effects, the expected chemical shift regions for each proton are as follows:

  • H-3: This proton is flanked by two strong electron-withdrawing groups (-CF3 at C-2 and -COOH at C-4). It is expected to be the most deshielded proton on the pyridine ring, appearing significantly downfield.

  • H-8: The peri-proton to the nitrogen, H-8, is typically deshielded in quinoline systems. This effect, combined with the overall electron-deficient nature of the ring, will place its signal downfield.

  • H-5: This proton is ortho to the C-4 position holding the carboxylic acid group and will experience its deshielding effect.

  • H-6 & H-7: These protons on the benzenoid ring are expected to resonate in a region typical for substituted quinolines, with their precise shifts determined by the combined electronic influence propagated through the fused ring system.

  • -COOH Proton (H-α): This proton will appear as a broad singlet at a very high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding.[4]

Predicted Spin-Spin Coupling (J)

The splitting patterns (multiplicities) arise from through-bond coupling between neighboring non-equivalent protons.

  • H-3: With no adjacent protons, this signal is expected to be a singlet (s). Long-range coupling to the fluorine atoms of the -CF3 group (⁴JHF) might occur, potentially broadening the singlet or resolving into a narrow quartet.

  • Benzenoid Ring Protons (H-5, H-6, H-7, H-8): These protons form a coupled spin system.

    • H-5: Coupled to H-6 (ortho-coupling, ³JHH ≈ 7–9 Hz) and H-7 (meta-coupling, ⁴JHH ≈ 1–3 Hz). Expected multiplicity: doublet of doublets (dd).

    • H-6: Coupled to H-5 (ortho) and H-7 (ortho). A smaller meta-coupling to H-8 may also be resolved. Expected multiplicity: triplet (t) or doublet of doublets of doublets (ddd).

    • H-7: Coupled to H-6 (ortho) and H-8 (ortho). A smaller meta-coupling to H-5 may also be resolved. Expected multiplicity: triplet (t) or doublet of doublets of doublets (ddd).

    • H-8: Coupled to H-7 (ortho) and potentially H-6 (meta). Expected multiplicity: doublet of doublets (dd).

Long-range inter-ring couplings in quinoline systems are also possible but are often small (0.3-1.0 Hz).[8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, well-resolved ¹H NMR spectrum is paramount. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

    • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is the optimal choice for two primary reasons: (i) its high polarity effectively dissolves the carboxylic acid, and (ii) its ability to form hydrogen bonds with the analyte allows for the observation of the exchangeable -COOH proton, which might otherwise be broadened or exchanged completely in protic solvents like methanol-d₄.[9]

    • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer to NMR Tube: Using a Pasteur pipette plugged with glass wool to filter any particulates, transfer the solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Instrument Tuning and Locking: Tune the probe to the ¹H frequency and lock onto the deuterium signal of the DMSO-d₆.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • Parameter Setup: Use the typical acquisition parameters outlined in the table below. The causality for these choices is key: a 5-second relaxation delay ensures that all protons, including those with longer relaxation times, have fully relaxed before the next pulse, allowing for accurate integration.

Parameter Recommended Value Rationale
Spectral Width16 ppmTo encompass the full range from TMS (0 ppm) to the downfield carboxylic acid proton (>12 ppm).
Number of Scans16-32To achieve an adequate signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (d1)5.0 sEnsures quantitative accuracy of signal integrations by allowing for full spin-lattice relaxation.
Acquisition Time (aq)~2.0 sProvides sufficient data points for good digital resolution.
Pulse WidthCalibrated 90° pulseMaximizes signal intensity for each scan.
  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to produce the final spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Spectral Interpretation and Data Summary

While an experimental spectrum is not provided, the theoretical principles allow for a confident prediction of the spectral data. The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-COOH (H-α)> 12.0broad sN/A
H-38.5 - 8.8s (or narrow q)⁴JHF may be present (~1-2 Hz)
H-88.3 - 8.6dd³J₇,₈ ≈ 7-9; ⁴J₆,₈ ≈ 1-2
H-58.1 - 8.4dd³J₅,₆ ≈ 7-9; ⁴J₅,₇ ≈ 1-2
H-77.9 - 8.2t or ddd³J₆,₇ ≈ 7-9; ³J₇,₈ ≈ 7-9; ⁴J₅,₇ ≈ 1-2
H-67.7 - 8.0t or ddd³J₅,₆ ≈ 7-9; ³J₆,₇ ≈ 7-9; ⁴J₆,₈ ≈ 1-2

Note: These are estimated values. Actual chemical shifts can vary based on concentration and temperature.[10][11]

Visualization of Molecular Relationships

Diagrams are essential tools for visualizing the complex relationships within the molecule and the analytical workflow.

Caption: Molecular structure and key ¹H-¹H coupling relationships.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL of DMSO-d6 A->B C Filter and Transfer to NMR Tube B->C D Instrument Setup (Lock, Tune, Shim) C->D E Acquire 1D ¹H Spectrum (16-32 Scans) D->E F Data Processing (FT, Phase, Baseline) E->F G Spectral Referencing (to DMSO-d6 @ 2.50 ppm) F->G H Peak Assignment (δ, J, Integration) G->H I Structural Elucidation H->I

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is complex yet interpretable through a systematic application of fundamental NMR principles. The powerful deshielding effects of the -CF3 and -COOH substituents dominate the spectrum, shifting the lone pyridine-ring proton (H-3) and the adjacent benzenoid-ring protons (H-5, H-8) significantly downfield. The predicted splitting patterns, primarily composed of doublets of doublets and triplets for the benzenoid protons, provide a clear roadmap for definitive signal assignment. The experimental protocol detailed herein offers a robust method for obtaining high-quality data, essential for the accurate characterization required in medicinal chemistry and drug development. This comprehensive guide serves as a valuable resource for any scientist engaged in the structural analysis of complex aromatic and heterocyclic systems.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

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  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Retrieved from [Link]

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A Senior Application Scientist's Guide to 13C NMR Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Unambiguous structural characterization is therefore paramount for advancing research and development. This technical guide provides a comprehensive overview of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a primary analytical tool for the structural elucidation of quinoline derivatives. We will delve into the foundational 13C NMR spectrum of the parent quinoline molecule, explore the predictable shifts induced by various substituents, and detail a systematic workflow, including advanced 2D NMR techniques, to achieve complete and confident spectral assignment. This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the structural analysis of N-heterocyclic compounds.

Introduction: The Quinoline Core and the Power of 13C NMR

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its derivatives exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[2] The precise substitution pattern on the quinoline ring system dictates its biological function and chemical properties.

While various analytical techniques are employed for molecular characterization, 13C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, providing a "fingerprint" of the molecule's structure. For quinoline derivatives, 13C NMR is indispensable for confirming substitution patterns, identifying isomers, and understanding the electronic effects of appended functional groups.[3]

The Foundation: 13C NMR Spectrum of Unsubstituted Quinoline

Understanding the 13C NMR spectrum of the parent quinoline molecule is the critical first step in analyzing its derivatives. The numbering convention for the quinoline ring, as shown below, is used universally for spectral assignments.

Caption: Systematic workflow for quinoline derivative structure elucidation.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is a cornerstone for determining the number of protons attached to each carbon. It is typically run in two modes:

  • DEPT-90: This spectrum shows signals only for CH (methine) carbons. * DEPT-135: This spectrum shows positive signals for CH and CH₃ (methyl) carbons and negative signals for CH₂ (methylene) carbons. Quaternary carbons (Cq) are absent in both DEPT-90 and DEPT-135 spectra. [4] By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively classify each carbon signal.

2D Heteronuclear Correlation: HSQC and HMBC

For complex derivatives or cases of signal overlap, 2D NMR is essential. These experiments correlate carbon signals with proton signals, leveraging the superior resolution of the ¹H spectrum to assign the ¹³C spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between carbons and their directly attached protons (¹J-coupling). [5]Each peak in the 2D map connects a specific proton to its corresponding carbon, providing an irrefutable link for assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecular structure. It shows correlations between carbons and protons that are two or three bonds away (²J and ³J-coupling). [2][5]This is particularly vital for identifying and assigning quaternary carbons, as they will show correlations to nearby protons but will be absent in the HSQC spectrum. These long-range correlations allow the scientist to connect molecular fragments and confirm the overall connectivity of the quinoline derivative.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible 13C NMR data necessitates a standardized experimental protocol.

1. Sample Preparation:

  • Amount: Weigh approximately 20-50 mg of the quinoline derivative for a standard 13C spectrum. For enhanced 2D experiments or less sensitive probes, 50-100 mg may be required. * Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. * Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small plug of glass wool directly into a clean, 5 mm NMR tube. This removes any suspended microparticles. * Standard: If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2. NMR Spectrometer Setup & Acquisition:

  • Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Locking and Shimming: Lock the spectrometer's magnetic field on the deuterium signal of the solvent. Optimize the field homogeneity by shimming to achieve sharp, symmetrical solvent peaks.

  • 13C Acquisition:

    • Pulse Program: Employ a standard single-pulse experiment with broadband proton decoupling to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).
    • Acquisition Time: Typically 1-2 seconds.
    • Relaxation Delay (D1): A delay of 2-5 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary. [6] * Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Conclusion

13C NMR spectroscopy is a powerful and essential technique for the structural analysis of quinoline derivatives. A systematic approach, beginning with the analysis of a standard proton-decoupled 13C spectrum and reference data, followed by multiplicity determination with DEPT experiments, provides a robust foundation for structural assignment. For complex or novel structures, the application of 2D HSQC and HMBC experiments is critical for achieving unambiguous and complete characterization. The workflow and protocols described in this guide provide a validated framework for researchers to confidently elucidate the structures of quinoline-based compounds, accelerating discovery in medicinal and materials chemistry.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • 8-Hydroxyquinoline - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek. Retrieved from [Link]

  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365.
  • Quinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (n.d.). AIR Unimi. Retrieved from [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2016). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). National Institutes of Health. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

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Methodological & Application

The Versatile Scaffold: 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position creates 2-(trifluoromethyl)quinoline-4-carboxylic acid, a molecule with enhanced chemical properties and broad biological potential. The trifluoromethyl group, a bioisostere of a methyl group, significantly increases lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The carboxylic acid moiety provides a key interaction point for various biological targets, although its properties sometimes necessitate bioisosteric replacement to overcome challenges like poor membrane permeability or metabolic instability.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this valuable chemical entity.

I. Synthetic Pathways to the Core Scaffold

The construction of the this compound core and its analogs is most commonly achieved through the Doebner reaction. This versatile three-component condensation reaction provides a direct route to substituted quinoline-4-carboxylic acids.

Protocol 1: Classical Doebner Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

This protocol outlines the general procedure for the synthesis of 2-substituted quinoline-4-carboxylic acids, which can be adapted for the synthesis of the title compound by using appropriate starting materials.

Materials:

  • Substituted aniline

  • Aldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (2 N)

  • Sodium hydroxide

Procedure:

  • Dissolve the substituted aniline in ethanol in a round-bottom flask.

  • Add the aldehyde to the solution and stir for 15-20 minutes at room temperature.

  • Slowly add pyruvic acid to the reaction mixture.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with 2 N HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure quinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

  • The initial reaction between the aniline and aldehyde forms a Schiff base (imine) intermediate.

  • Pyruvic acid then participates in a condensation reaction with the imine, followed by cyclization and aromatization to yield the quinoline ring.

  • Refluxing provides the necessary energy to overcome the activation barriers of the multi-step reaction.

  • Acidification is crucial for the protonation of the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

Protocol 2: Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid

This specific protocol details the synthesis of a doubly trifluoromethylated analog, showcasing an alternative synthetic strategy.[5]

Materials:

  • 7-Trifluoromethyl-isatin

  • 1,1,1-Trifluoroacetone

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (2 N)

Procedure:

  • Prepare a mixture of water, sodium hydroxide, 7-trifluoromethyl-isatin, and 1,1,1-trifluoroacetone in an autoclave.[5]

  • Heat the mixture for 8 hours at 110°C.[5]

  • After cooling, add 2 N hydrochloric acid with stirring until the pH reaches 2.7.[5]

  • Filter the resulting precipitate and dry it at 70°C under reduced pressure to yield 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid.[5]

II. Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold has been extensively explored as a template for the design of novel therapeutic agents targeting a range of diseases.

A. Anticancer Agents

The quinoline core is a prominent feature in many anticancer drugs, and derivatives of this compound have shown promise in this area.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as HDAC inhibitors, with some compounds exhibiting selectivity for specific isoforms like HDAC3.[6][7]

Workflow for the Development of Quinoline-based HDAC Inhibitors

HDAC_Inhibitor_Workflow A Scaffold Selection: 2-Phenylquinoline-4-carboxylic acid B Design of Analogs: Introduction of Zinc-Binding Groups (e.g., hydroxamic acid, hydrazide) A->B Rational Design C Chemical Synthesis B->C D In Vitro HDAC Enzyme Inhibitory Assay (HDAC1, 2, 3, 6) C->D Compound Library E SAR Analysis and Lead Identification D->E Activity Data F Antiproliferative Studies in Cancer Cell Lines D->F Active Compounds H Lead Optimization E->H Identified Lead G Cell Cycle and Apoptosis Assays F->G G->H

Caption: Workflow for designing and evaluating quinoline-based HDAC inhibitors.

Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including metabolism and aging. SIRT3, a mitochondrial sirtuin, is a potential target in certain cancers. 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3.[8][9] One such derivative, compound P6, demonstrated an IC50 of 7.2 µM for SIRT3 and showed significant inhibitory activity against MLLr leukemic cell lines.[8][9] This was attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation.[8][9]

CompoundTargetIC50 (µM)Cellular EffectReference
P6SIRT37.2G0/G1 cell cycle arrest, differentiation in MLLr leukemic cells[8],[9]
P6SIRT132.6-[8],[9]
P6SIRT233.5-[8],[9]

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The quinoline scaffold is present in several approved kinase inhibitors. While direct examples of this compound as a kinase inhibitor are less common, the structurally similar quinazoline-4-carboxylic acid has been shown to produce selective Aurora A kinase inhibitors.[10] This suggests the potential for the quinoline analog to be explored for similar applications. Furthermore, quinoline-based molecules have been investigated as inhibitors of c-Met, EGF, and VEGF receptors.[11]

B. Anti-inflammatory Agents

Inflammation is a key pathological feature of many diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade.

Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. Derivatives of 4-carboxyl quinoline bearing a methylsulfonyl pharmacophore have been designed as potent and selective COX-2 inhibitors.[12] One notable compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, exhibited a COX-2 IC50 of 0.043 µM, which is more potent than the reference drug celecoxib.[12] Molecular modeling studies revealed that the carboxylic acid group interacts with Arg120 in the COX-2 active site.[12]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-(Trifluoromethyl)quinoline- 4-carboxylic acid derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinoline-4-carboxylic acid derivatives.

C. Antiviral Agents

Targeting host factors is an attractive strategy for developing broad-spectrum antiviral drugs that are less prone to the development of resistance.

Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses. A 4-quinoline carboxylic acid analog, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was identified as a highly potent inhibitor of human DHODH with an IC50 of 1 nM.[13] This compound demonstrated significant antiviral activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN strain) with EC50 values of 2 nM and 41 nM, respectively.[13]

CompoundTargetIC50Antiviral EC50 (VSV)Antiviral EC50 (WSN-Influenza)Reference
C44Human DHODH1 nM2 nM41 nM[13]
D. Antimycobacterial Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Derivatives of 2,8-bis(trifluoromethyl)quinoline have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[14] Specifically, 4-amino substituted derivatives showed promising in vitro antimycobacterial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 3.13 µg/ml.[14]

III. Conclusion and Future Perspectives

This compound is a versatile and valuable scaffold in medicinal chemistry. Its unique combination of a privileged heterocyclic core, a metabolically robust trifluoromethyl group, and a functionally important carboxylic acid moiety has enabled the development of potent and selective modulators of various biological targets. The applications spanning anticancer, anti-inflammatory, antiviral, and antimycobacterial therapies highlight the broad therapeutic potential of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel biological targets, and leveraging advanced synthetic methodologies to expand the accessible chemical space. The continued exploration of this scaffold holds significant promise for the discovery of next-generation therapeutic agents.

IV. References

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Application Notes & Protocols: 2-(Trifluoromethyl)quinoline-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(Trifluoromethyl)quinoline-4-carboxylic acid. We delve into its strategic importance as a synthetic building block, underpinned by the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the carboxylic acid handle. This document furnishes detailed, field-proven protocols for its application in key synthetic transformations, particularly amide bond formation, and contextualizes its role in the synthesis of contemporary bioactive molecules. The causality behind experimental choices, self-validating procedural steps, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Strategic Advantage of the 2-CF₃-Quinolone-4-Carboxylic Acid Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF₃) group at the 2-position profoundly modulates the molecule's physicochemical and biological properties. The -CF₃ group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond mimic, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

This compound capitalizes on these features, presenting a pre-functionalized, high-value building block. The carboxylic acid at the 4-position serves as a versatile anchor for synthetic diversification, most commonly enabling the construction of amides, esters, and other derivatives. Its utility has been demonstrated in the development of novel inhibitors for targets such as histone deacetylases (HDACs) and in the creation of new antiviral and antiplasmodial agents.[2][3][4][5]

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.[6][7]

PropertyValue
CAS Number 18706-39-3[6]
Molecular Formula C₁₁H₆F₃NO₂[6]
Molecular Weight 241.17 g/mol [6]
Melting Point 181-182 °C[6]
Boiling Point 323.7 ± 42.0 °C at 760 mmHg[6]
Appearance Off-white to pale yellow solid
LogP 3.45[6]

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent and critical reaction in medicinal chemistry.[8][9] this compound is an excellent substrate for this transformation, providing a gateway to a vast chemical space of novel derivatives. The selection of an appropriate coupling reagent is crucial for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.

Rationale for Reagent Selection
  • Aminium/Uronium-based Reagents (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and favored for their rapid reaction times and ability to couple even sterically hindered or electron-deficient amines.[9] They operate by forming a highly reactive O-acylisourea intermediate. The inclusion of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard practice to neutralize the acid and facilitate the reaction.[9]

  • Carbodiimide-based Reagents (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used, often in conjunction with additives like N-hydroxysuccinimide (NHS).[10] This two-step, one-pot process first forms an active NHS-ester, which then cleanly reacts with the amine.[8] This method is particularly valuable in aqueous media or for bioconjugation.[10]

General Workflow for Amide Coupling

The process follows a logical sequence from activation to purification, ensuring reproducibility and purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Acid & Amine Separately inert Ensure Inert Atmosphere (N₂ or Ar) activation Activate Carboxylic Acid (e.g., add HATU/DIPEA) coupling Add Amine Solution Stir at RT activation->coupling monitor Monitor Progress (TLC / LC-MS) coupling->monitor quench Quench Reaction (if necessary) monitor->quench Upon Completion extract Aqueous Work-up (Extraction) quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amine substrates, including those that are sterically hindered or possess poor nucleophilicity.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.

    • Wash with brine (1x) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes, to afford the pure amide.

G Acid Quinoline-COOH reagents Acid->reagents Amine R-NH₂ Amine->reagents HATU HATU / DIPEA HATU->reagents Product Quinoline-CONH-R reagents->Product DMF, RT

Caption: HATU-mediated amide coupling scheme.

Protocol 2: EDC/NHS Coupling for Sensitive Substrates

This method is ideal for substrates sensitive to the conditions of stronger coupling agents or when conducting the reaction in the presence of water is necessary.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC (1.5 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.

  • Carbodiimide Addition: Cool the solution to 0 °C using an ice bath. Add EDC (1.5 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.

  • Amine Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one extra equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion via TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine, while the basic wash removes unreacted acid and NHS.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the desired amide product.

Application in Medicinal Chemistry: Case Studies

The protocols described above are directly applicable to the synthesis of advanced intermediates for drug discovery programs.

Case Study: Synthesis of HDAC Inhibitor Scaffolds

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective Histone Deacetylase 3 (HDAC3) inhibitors.[3] The 2-(trifluoromethyl) analogue serves as a key structural variant in exploring the structure-activity relationship (SAR) of this class. By coupling this compound with various functionalized amines (e.g., those containing phenylpiperazine linkers), a library of potential HDAC inhibitors can be rapidly synthesized for biological evaluation.[3]

Case Study: Development of Antiplasmodial Agents

Malaria remains a significant global health threat, and new therapeutics are urgently needed. Quinoline-4-carboxylic acid amides have shown promise as antiplasmodial agents.[4] Using the described coupling protocols, this compound can be conjugated with a diverse set of primary and secondary amines to generate novel compounds for screening against Plasmodium falciparum. The trifluoromethyl group is particularly interesting in this context for its potential to enhance drug-like properties.[4]

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic amine.3. Steric hindrance.4. Insufficient base.1. Use fresh, high-purity coupling reagents.2. Switch to a more powerful reagent (e.g., EDC to HATU). Increase reaction temperature (e.g., to 40-50 °C).3. Increase reaction time; consider using HATU.4. Ensure adequate equivalents of base are used, especially if amine is a salt.
Formation of Byproducts 1. Racemization of chiral centers.2. Side reaction with the amine (e.g., N-acylation of urea byproduct from DCC/EDC).3. Dimerization of the carboxylic acid.1. Use additives like HOBt or HOAt. Perform the reaction at lower temperatures (0 °C).2. Use uronium-based reagents (HATU) or pre-form the active ester before adding the amine.3. Ensure slow addition of the amine to the pre-activated acid.
Difficult Purification 1. Residual DMF in the crude product.2. Urea byproduct from DCC/EDC is soluble in the organic phase.1. Perform multiple aqueous washes, specifically with 5% LiCl (aq) or brine, to remove DMF.2. If using DCC, filter the reaction mixture to remove the DCU precipitate before work-up. For EDC, ensure thorough aqueous washes.

Conclusion

This compound is a high-potential building block for modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile carboxylic acid handle provide a robust platform for generating diverse molecular architectures. The detailed protocols and practical insights furnished in this guide are designed to empower researchers to confidently and efficiently utilize this valuable reagent in their synthetic endeavors, accelerating the discovery of novel functional molecules and therapeutic agents.

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Sources

Protocol for the Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document details the prevalent synthetic strategies, with a primary focus on the robust and versatile Pfitzinger reaction. A detailed, step-by-step protocol, mechanistic insights, and expert commentary are provided to enable researchers to successfully synthesize these valuable compounds.

Introduction: The Significance of the 2-(CF₃)quinoline-4-carboxylic Acid Scaffold

The quinoline ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The specific subclass of 2-(Trifluoromethyl)quinoline-4-carboxylic acids has gained prominence as key intermediates and bioactive molecules. A notable example is the role of 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid as a precursor in the synthesis of the antimalarial drug Mefloquine and as one of its active metabolites.[5][6][7] The strategic placement of the electron-withdrawing trifluoromethyl group at the C2-position and the carboxylic acid at the C4-position creates a unique electronic and structural profile, making these compounds valuable targets for drug development programs.[1]

Overview of Primary Synthetic Strategies

Several classical and modern synthetic methods can be employed to construct the quinoline core. For the specific synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acids, the Pfitzinger and Doebner reactions are the most direct and widely utilized routes.

G cluster_start Key Starting Materials cluster_reactions Synthetic Reactions Isatin Isatin Derivatives Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger CF3_Ketone α-Methylene CF₃ Ketones CF3_Ketone->Pfitzinger Aniline Aniline Derivatives Doebner Doebner Reaction Aniline->Doebner Requires CF₃ building block Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner Requires CF₃ building block Target 2-(CF₃)quinoline-4-carboxylic Acid Pfitzinger->Target Direct & High Yield Doebner->Target Versatile 3-Component

Figure 1: Key synthetic routes to the target scaffold.

The Pfitzinger reaction is arguably the most effective method, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group (in this case, a trifluoromethyl ketone) in the presence of a strong base.[8][9][10] The Doebner reaction is a three-component synthesis combining an aniline, an aldehyde, and pyruvic acid.[11][12] While versatile, this method requires careful selection of fluorinated building blocks to achieve the desired 2-CF₃ substitution.

The Pfitzinger Reaction: A Detailed Examination

The Pfitzinger reaction provides a direct and efficient pathway to quinoline-4-carboxylic acids from readily available starting materials.[3] Its reliability makes it the recommended method for the synthesis of the title compounds.

Reaction Mechanism

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process involves four key stages:

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond in the isatin ring by a strong base (e.g., KOH), forming a keto-acid intermediate (an isatinate).[8][9]

  • Condensation & Imine/Enamine Formation: The aniline moiety of the isatinate condenses with the trifluoromethyl ketone to form a Schiff base (imine), which can then tautomerize to the more stable enamine.[9][13]

  • Intramolecular Cyclization: The enamine undergoes an intramolecular Claisen-like condensation, where the enamine attacks the ketone carbonyl group of the isatinate backbone. This is typically the rate-determining step and often requires heat.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final product.[8][9]

G Isatin Isatin + KOH Isatinate Potassium Isatinate (Ring-Opened Intermediate) Isatin->Isatinate 1. Ring Opening Imine Imine (Schiff Base) + Tautomerization Isatinate->Imine 2. Condensation Ketone 1,1,1-Trifluoroacetone Ketone->Imine Enamine Enamine Intermediate Imine->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 3. Cyclization Product 2-(CF₃)quinoline-4-carboxylic Acid (Final Product) Cyclized->Product 4. Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent this compound from isatin and 1,1,1-trifluoroacetone. It can be adapted for substituted derivatives by using the appropriate isatin.

Materials & Reagents:

  • Isatin (1.0 eq)

  • 1,1,1-Trifluoroacetone (1.1 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Heating mantle

Workflow Overview:

G start Start prep_base Prepare 33% KOH in Ethanol start->prep_base add_isatin Add Isatin (Stir 30-45 min) prep_base->add_isatin add_ketone Add 1,1,1-Trifluoroacetone (Dropwise) add_isatin->add_ketone reflux Reflux for 12-18 hours (Monitor by TLC) add_ketone->reflux workup Solvent Removal & Water Addition reflux->workup neutralize Acidify with HCl to pH ~4-5 workup->neutralize isolate Filter Precipitate neutralize->isolate purify Wash with Water & Ether, Recrystallize if needed isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Figure 3: Step-by-step experimental workflow for synthesis.

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH in 30 mL of 95% ethanol. Caution: The dissolution is highly exothermic; cool the flask in an ice bath if necessary.[9]

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (e.g., 5.0 g) in one portion. The suspension will typically change color. Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[9]

  • Addition of Trifluoromethyl Ketone: Slowly add 1,1,1-trifluoroacetone (1.1 equivalents) to the reaction mixture dropwise using a syringe. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Add 100 mL of deionized water to the residue and stir until all solids are dissolved. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities or unreacted ketone. Discard the ether layers. e. Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated HCl dropwise with stirring until the pH is approximately 4-5. A precipitate should form.

  • Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying. c. Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point).

Data and Expected Results

The yields of the Pfitzinger reaction are generally moderate to good, but are highly dependent on the specific substrates, reaction scale, and purity of the reagents.

Isatin DerivativeCarbonyl CompoundProductReported Yield
Isatin1,1,1-TrifluoroacetoneThis compound65-80%
5-Chloroisatin1,1,1-Trifluoroacetone6-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid60-75%
5-Methylisatin1,1,1-Trifluoroacetone6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid70-85%
Isatin3,3,3-Trifluoropyruvic acid2-(Trifluoromethyl)quinoline-3,4-dicarboxylic acidVariable

Table 1: Representative yields for the synthesis of various this compound derivatives via the Pfitzinger reaction. Yields are illustrative and may vary.

Troubleshooting and Field Insights

  • Low Yield: If the yield is poor, ensure the KOH is fresh and anhydrous. Incomplete isatin ring opening is a common failure point. Extending the reflux time or increasing the temperature slightly may also improve conversion.

  • Incomplete Reaction: As monitored by TLC, if starting material persists even after extended reflux, consider adding an additional portion of the trifluoromethyl ketone, which can be volatile.

  • Purification Difficulties: The carboxylic acid product is often insoluble in common organic solvents but soluble in aqueous base. This property can be exploited for purification via an acid-base extraction. If the product is oily or difficult to crystallize, purification by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of acetic acid) may be necessary.

  • Side Reactions: The primary side reaction is often the self-condensation of the ketone. Using a slight excess of the ketone can help drive the reaction to completion, but a large excess should be avoided.

Conclusion

The Pfitzinger reaction remains a highly effective and reliable method for the synthesis of this compound derivatives. Its operational simplicity and the commercial availability of the required starting materials make it an accessible and powerful tool for medicinal chemists and researchers. By understanding the underlying mechanism and paying careful attention to the experimental parameters outlined in this guide, scientists can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development.

References

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  • Ohnmacht, C. J., Patel, A. R., & Lutz, R. E. (1971). Antimalarials. 7. Bis(trifluoromethyl)-.alpha.-(2-piperidyl)-4-quinolinemethanols. Journal of Medicinal Chemistry, 14(10), 926-928. Referenced in Google Patents: .

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  • Milner, E. E., et al. (2015). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols. Malaria Journal, 14(1), 1-11. Referenced in ResearchGate: .

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  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link].

  • PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. PrepChem.com. [Link].

  • Chen, C., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(2), 638-641. [Link].

  • F. Hoffmann-La Roche & Co. (1981). Process for the manufacture of mefloquine.
  • Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link].

  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514-3517. [Link].

  • GKS Chemistry. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link].

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com. [Link].

  • Chudzik, M., & Giel-Pietraszuk, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(13), 4213. [Link].

  • An, Z., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099-4103. [Link].

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  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link].

  • Ohta, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(39), 25686-25695. [Link].

  • Chen, Y., et al. (2011). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications, 47(19), 5575-5577. [Link].

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 3(15), 2749-2751. [Link].

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). HMDB. [Link].

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  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864570. [Link].

Sources

Trifluoromethylquinolines in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When this potent heterocyclic system is decorated with a trifluoromethyl (-CF3) group, its pharmacological profile can be dramatically enhanced. The unique properties of the -CF3 group—high electronegativity, metabolic stability, and lipophilicity—make it a powerful tool for medicinal chemists to optimize drug candidates.[1][2] The incorporation of a trifluoromethyl moiety can significantly improve a molecule's membrane permeability, bioavailability, and resistance to metabolic degradation by blocking sites susceptible to oxidative metabolism.[3][4][5] This strategic fluorination has led to the development of trifluoromethylquinoline-based compounds across a wide spectrum of therapeutic areas, from infectious diseases to oncology and neurodegeneration.[4][6]

This technical guide provides an in-depth exploration of the applications of trifluoromethylquinolines in modern drug discovery. It offers detailed protocols for the synthesis and biological evaluation of these compounds, supported by mechanistic insights and data presentation to aid researchers, scientists, and drug development professionals in this dynamic field.

Part 1: Diverse Therapeutic Applications of Trifluoromethylquinolines

The versatility of the trifluoromethylquinoline core has been exploited to develop drugs for several critical diseases.

Antimalarial Agents: A Legacy of Success

The most prominent example of a trifluoromethylquinoline in clinical use is mefloquine. For decades, it has been a cornerstone in the prophylaxis and treatment of malaria, particularly that caused by resistant strains of Plasmodium falciparum. The trifluoromethyl groups on the quinoline core are crucial for its activity. Artemisinin-based combination therapies (ACTs), often pairing a fast-acting artemisinin derivative with a longer-acting partner drug like mefloquine, are now the standard of care for uncomplicated falciparum malaria.[7][8] This combination ensures rapid parasite clearance and helps prevent the development of resistance.[9][10] Studies have demonstrated a synergistic effect between artemisinin and mefloquine, allowing for more effective parasite clearance at lower concentrations than when either drug is used alone.[11]

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] The trifluoromethylquinoline scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[13] The -CF3 group can engage in specific interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.

Numerous trifluoromethylquinoline derivatives have been developed as inhibitors of key oncogenic kinases, including:

  • c-Met: This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. Several 3,5,7-trisubstituted trifluoromethylquinolines have been identified as highly potent c-Met inhibitors with IC50 values in the low nanomolar range.[14]

  • EGFR: The epidermal growth factor receptor is a well-established target in cancers like non-small cell lung cancer. Quinoline derivatives have been designed to mimic the 4-anilinoquinazoline core of approved EGFR inhibitors like gefitinib and erlotinib.[15]

  • PI3K/mTOR: This pathway is central to cell growth and survival. Imidazo[4,5-c]quinoline derivatives have shown potent dual inhibitory activity against PI3K and mTOR.[15]

The electron-withdrawing nature of the trifluoromethyl group often contributes to the overall potency and favorable pharmacokinetic profile of these inhibitors.[13]

Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[16][17] The underlying pathologies often involve protein aggregation (e.g., amyloid-beta), oxidative stress, and neuroinflammation. Quinoline derivatives have emerged as promising therapeutic candidates due to their diverse mechanisms of action, including cholinesterase inhibition and modulation of amyloid-beta aggregation.[6][18]

Specifically, fluorinated 8-hydroxyquinolines, related to the trifluoromethylquinoline class, have been developed as metal ionophores.[19] These compounds can modulate the concentration of metal ions like zinc and copper, which are known to be involved in the aggregation of amyloid-beta plaques in Alzheimer's disease.[19] The lipophilicity imparted by fluorine-containing groups is critical for enabling these compounds to cross the blood-brain barrier, a key requirement for CNS-active drugs.[1]

Part 2: Application Notes and Protocols

This section provides detailed, field-proven methodologies for the synthesis and evaluation of trifluoromethylquinoline compounds.

Protocol 1: Synthesis of a 2-Trifluoromethyl-3-Arylquinoline Scaffold

This protocol describes a robust, multi-step synthesis adapted from established literature methods, culminating in a versatile quinoline core suitable for further functionalization.[20] The rationale behind this approach is its reliability and the accessibility of the starting materials.

Causality Behind Experimental Choices:

  • Step 1: The formation of an α-CF3-enamine is a key step that introduces the trifluoromethyl group early in the synthesis. Pyrrolidine is used as it readily forms stable enamines.

  • Step 2: The reaction with a 2-nitrobenzaldehyde derivative creates the carbon backbone of the final quinoline. The nitro group is a crucial precursor for the subsequent cyclization.

  • Step 3: The reduction of the nitro group using iron in acetic acid is a classic and effective method. The acidic conditions promote the in-situ intramolecular cyclization to form the quinoline ring system. This one-pot reduction/cyclization is highly efficient.

Experimental Protocol:

  • Synthesis of the α-CF3-enamine (Intermediate 1):

    • To a solution of a 1,1-dihalo-2,2,2-trifluoroethane derivative (1.0 eq) in a suitable aprotic solvent (e.g., THF), add pyrrolidine (2.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude enamine is often used in the next step without further purification.

  • Synthesis of the ortho-nitro-substituted α,β-diaryl-CF3-enone (Intermediate 2):

    • Dissolve the crude α-CF3-enamine (1.0 eq) and a substituted 2-nitrobenzaldehyde (1.1 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 8-12 hours, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure enone.

  • Reductive Cyclization to form the 2-CF3-3-Arylquinoline (Target Compound):

    • Suspend the purified enone (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid.

    • Heat the mixture to 100-110 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it onto ice water.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain the desired 2-trifluoromethyl-3-arylquinoline.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Enone Synthesis cluster_2 Step 3: Reductive Cyclization A CF3-Haloalkane + Pyrrolidine B Intermediate 1 (α-CF3-enamine) A->B C Intermediate 1 + 2-Nitrobenzaldehyde D Intermediate 2 (CF3-Enone) C->D Toluene, Reflux E Intermediate 2 F Final Product (2-CF3-Quinoline) E->F Fe / Acetic Acid

Caption: General workflow for the synthesis of 2-trifluoromethylquinolines.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the inhibitory potency (IC50) of a test compound against a specific protein kinase. It measures the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a stronger light signal.[21]

Causality Behind Experimental Choices:

  • Kinase-Glo® Reagent: This commercial reagent combines luciferase and its substrate, luciferin. It efficiently converts ATP into a luminescent signal, providing a highly sensitive readout.

  • Low DMSO Concentration: Test compounds are typically dissolved in DMSO. Keeping the final DMSO concentration low (≤1%) is critical to prevent solvent effects from interfering with enzyme activity.

  • Controls: Including "no enzyme" (100% inhibition) and "no inhibitor" (0% inhibition) controls is essential for data normalization and accurate calculation of percent inhibition. A known inhibitor is used as a positive control to validate the assay's performance.

Experimental Protocol:

  • Materials and Reagents:

    • Recombinant protein kinase of interest.

    • Specific peptide substrate for the kinase.

    • Kinase assay buffer (commercial or custom-prepared, e.g., Tris-HCl, MgCl2, DTT).

    • ATP solution (at a concentration near the Km for the specific kinase).

    • Test compounds (trifluoromethylquinolines) dissolved in 100% DMSO.

    • Positive control inhibitor (known inhibitor for the target kinase).

    • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit).

    • White, opaque 96-well or 384-well microplates.

    • Luminometer plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds and positive control in the assay buffer. The final DMSO concentration in the well should not exceed 1%.

    • To the wells of the microplate, add the following in order:

      • Assay Buffer

      • Test compound dilution (or DMSO for 0% inhibition control)

      • Kinase enzyme solution (omit for 100% inhibition control)

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls:

      • Percent Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualization of Kinase Inhibition Mechanism

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase ATP-Binding Pocket Substrate Site Product Product-P Kinase->Product Phosphorylation ATP ATP ATP->Kinase:atp Substrate Substrate Substrate->Kinase:subst Kinase_I Kinase ATP-Binding Pocket Substrate Site Inhibitor CF3-Quinoline Inhibitor Inhibitor->Kinase_I:atp Blocks Binding ATP_I ATP

Caption: Competitive inhibition of a kinase by a trifluoromethylquinoline.

Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a widely used, high-throughput method for screening antimalarial compounds against the erythrocytic stages of P. falciparum.[22] It relies on the intercalation of the SYBR Green I dye into the DNA of viable parasites. The resulting fluorescence is proportional to parasite growth.

Causality Behind Experimental Choices:

  • Asynchronous Culture: Using an asynchronous culture allows for the assessment of the compound's effect across all asexual blood stages of the parasite. For stage-specific effects, a synchronized culture would be required.

  • SYBR Green I Dye: This dye has a high affinity for DNA and shows a massive increase in fluorescence upon binding. It is a sensitive and cost-effective alternative to radioisotope-based assays.[23]

  • Lysis Buffer: The buffer contains saponin to lyse the host red blood cells, releasing the parasites, and Triton X-100 to permeabilize the parasite membrane, allowing the dye to access the parasite's DNA.

Experimental Protocol:

  • Materials and Reagents:

    • P. falciparum culture (e.g., drug-sensitive 3D7 strain or drug-resistant K1 strain).

    • Human erythrocytes (O+).

    • Complete culture medium (RPMI-1640 supplemented with Albumax II or human serum, hypoxanthine, HEPES).

    • Test compounds (trifluoromethylquinolines) dissolved in 100% DMSO.

    • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) as positive controls.

    • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing a 10,000x dilution of SYBR Green I dye.

    • Black 96-well microplates with clear bottoms.

    • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds and control drugs in complete culture medium.

    • Prepare a parasite culture suspension with ~0.5% parasitemia and 2% hematocrit.

    • Add 180 µL of the parasite suspension to the wells of the 96-well plate.

    • Add 20 µL of the diluted compound/drug solutions to the respective wells. Include wells with untreated parasites (0% inhibition) and uninfected erythrocytes (background).

    • Incubate the plate for 72 hours under standard malaria culture conditions (37 °C, 5% CO2, 5% O2, 90% N2).

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I Lysis Buffer to each well.

    • Mix thoroughly by pipetting and incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Calculate the percent inhibition relative to the untreated control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Data Presentation

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. The following table summarizes hypothetical SAR data for a series of 2-CF3-quinolines targeting c-Met kinase.

Compound IDR1 (Position 4)R2 (Position 7)c-Met IC50 (nM)Antiproliferative (U-87 MG) IC50 (nM)
Lead-01 -H-H550>10,000
Lead-02 3-nitrobenzylamino-H851,200
Lead-03 3-nitrobenzylamino-CF30.8 25
Lead-04 4-acetylpiperazin-1-yl-CF31.231
Lead-05 3-aminobenzylamino-CF315250

Data synthesized from principles described in medicinal chemistry literature.[14]

Analysis of SAR Data:

  • The unsubstituted lead compound Lead-01 is inactive.

  • Addition of a 3-nitrobenzylamino group at the R1 position (Lead-02 ) significantly improves potency.

  • The introduction of a second trifluoromethyl group at the R2 position (Lead-03 ) leads to a dramatic, ~100-fold increase in kinase inhibition and cellular activity, highlighting the beneficial role of this substituent.

  • Replacing the R1 group with a solubilizing piperazine moiety (Lead-04 ) retains high potency.

  • Reduction of the nitro group to an amine (Lead-05 ) decreases activity, suggesting the nitro group may be involved in a key binding interaction.

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly valuable and versatile class of scaffolds in drug discovery. Their proven success in antimalarial therapy, coupled with their immense potential as kinase inhibitors and CNS agents, ensures their continued relevance. The strategic incorporation of the trifluoromethyl group provides a reliable method for enhancing potency, selectivity, and pharmacokinetic properties.[1][4]

Future research will likely focus on developing novel synthetic methodologies to access more diverse and complex trifluoromethylquinoline structures.[3][24] Furthermore, exploring their potential in other therapeutic areas, such as antiviral and antibacterial applications, remains a promising avenue. As our understanding of disease biology deepens, the rational design of new trifluoromethylquinoline-based therapeutics will continue to yield potent and effective clinical candidates.

References

  • Karunajeewa, H., et al. (2004). A trial of combination antimalarial therapies in children from Papua New Guinea. N Engl J Med, 350(14), 1413-21.
  • Ohrt, C., et al. (1997). Efficacy of artemisinin and mefloquine combinations against Plasmodium falciparum. In vitro simulation of in vivo pharmacokinetics. PubMed. Available at: [Link]

  • Nosten, F., et al. (1994). Pharmacokinetics of mefloquine combined with artesunate in children with acute falciparum malaria. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. ResearchGate. Available at: [Link]

  • World Health Organization. (2024). Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. Frontiers. Available at: [Link]

  • Ignatushchenko, M. V., et al. (2001). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 45(6), 1755-1760. Available at: [Link]

  • Sereda, G., et al. (2012). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Malaria treatment with artemisinin-based combination therapy. LSTM. Available at: [Link]

  • Various Authors. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate. Available at: [Link]

  • Basco, L. K., et al. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 889. Available at: [Link]

  • Fujisaka, A., et al. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-42. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3297. Available at: [Link]

  • White, K. L., et al. (2020). In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. Journal of Natural Products, 83(11), 3376-3381. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • Li, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Available at: [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

  • Various Authors. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • OUCI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI. Available at: [Link]

  • Rahman, M. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(19), 6829. Available at: [Link]

  • Ferreira, R. J., et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 21-38. Available at: [Link]

  • Zhang, Z., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(8), 917-921. Available at: [Link]

  • S., Wassila, et al. (2020). (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Trifluoromethyl-Substituted Quinoline-4-Carboxylic Acids via an Optimized Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Doebner reaction, a classic three-component condensation of an aniline, an aldehyde, and pyruvic acid, provides a direct route to quinoline-4-carboxylic acids.[1][2] However, anilines bearing strong electron-withdrawing groups, such as a trifluoromethyl substituent, are notoriously poor substrates under classical conditions, often leading to low yields.[3] This guide provides an in-depth analysis and a field-proven, optimized protocol for the Doebner reaction using trifluoromethyl aniline, enabling the reliable synthesis of these valuable chemical entities for drug discovery and development.

Introduction: The Challenge of Electron-Deficient Anilines

The Doebner reaction is a powerful one-pot synthesis that has been a mainstay in heterocyclic chemistry for over a century.[2][4] The reaction's primary utility lies in its ability to construct the medicinally relevant quinoline-4-carboxylic acid core from simple precursors.[5][6]

The generally accepted mechanism proceeds through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid, an intramolecular electrophilic cyclization onto the aniline ring, and a final oxidation step to yield the aromatic quinoline.

Scientist's Note (Expertise): The nucleophilicity of the aniline is critical for both the initial imine formation and the subsequent intramolecular cyclization. The trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and the basicity of the amino group. This deactivation slows the reaction rate and often leads to incomplete conversion and low yields under standard reaction conditions.[5][3] To overcome this challenge, a modified protocol utilizing a Lewis acid catalyst and optimized solvent and temperature conditions is required. A "Doebner hydrogen-transfer" approach has been specifically developed to address these challenging substrates.[7]

Optimized Experimental Protocol

This protocol details the synthesis of 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid as a representative example, using 4-(trifluoromethyl)aniline, benzaldehyde, and pyruvic acid.

Materials and Equipment
  • Reagents: 4-(Trifluoromethyl)aniline (≥98%), Benzaldehyde (≥99%), Pyruvic acid (≥98%), Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF), Acetonitrile (MeCN, anhydrous), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, dropping funnel, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), filtration apparatus.

Reagent Quantities
ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
4-(Trifluoromethyl)aniline1.0161.1310.01.61 g
Benzaldehyde1.1106.1211.01.17 g (1.12 mL)
Pyruvic Acid3.0*88.0630.02.64 g (2.13 mL)
BF₃·OEt₂0.5141.935.00.71 g (0.63 mL)
Acetonitrile (MeCN)Solvent41.05-~25 mL

*Note: Some optimized protocols suggest a dropwise addition of a smaller equivalent of pyruvic acid (e.g., 0.56-0.60 equiv) over a long period.[3][7] The amount presented here is based on other successful Doebner syntheses; researchers should consider optimizing this key parameter based on their specific substrates.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)aniline (1.61 g, 10.0 mmol) and anhydrous acetonitrile (15 mL). Stir the mixture until the aniline is fully dissolved.

  • Addition of Aldehyde and Catalyst: Add benzaldehyde (1.12 mL, 11.0 mmol) to the solution. Follow this with the addition of boron trifluoride etherate (BF₃·OEt₂) (0.63 mL, 5.0 mmol) at room temperature.

    • Causality Note: The Lewis acid (BF₃·OEt₂) activates the aldehyde carbonyl group towards nucleophilic attack by the deactivated aniline, facilitating the formation of the crucial Schiff base intermediate.[5][7]

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10-15 minutes.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (2.13 mL, 30.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the heated reaction mixture over a period of 3 hours using a dropping funnel.

    • Causality Note: A slow, dropwise addition of pyruvic acid is critical.[3][7] This maintains a low instantaneous concentration of the acid, which helps to minimize potential side reactions and polymerization, thereby improving the yield of the desired product.

  • Reaction Monitoring: Continue heating the reaction at 65 °C for an additional 18-21 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The product spot should be UV active and may stain with acidic permanganate.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Trustworthiness Check: The addition of NaHCO₃ neutralizes the Lewis acid catalyst and the acidic product. The quinoline-4-carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. This step is crucial for separating the product from non-acidic impurities.

  • Extraction: Separate the layers. The desired product is in the aqueous layer. Wash the organic layer with additional NaHCO₃ solution (2 x 25 mL). Combine all aqueous layers.

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with 2N HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Dry the purified product under vacuum.

Visualized Workflow and Reaction

The overall experimental process can be visualized as a linear workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Analysis reagents Dissolve Aniline in MeCN add Add Aldehyde & BF3·OEt2 reagents->add heat Heat to 65°C add->heat add_pyruvic Dropwise Addition of Pyruvic Acid (3 hours) heat->add_pyruvic react Stir at 65°C (18-21 hours) add_pyruvic->react quench Cool & Quench (EtOAc / NaHCO3) react->quench extract Separate Layers (Aqueous Phase) quench->extract precipitate Acidify (HCl) to Precipitate extract->precipitate purify Filter & Recrystallize precipitate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the optimized Doebner reaction.

G aniline 4-(Trifluoromethyl)aniline arrow_node aniline->arrow_node plus1 + plus1->arrow_node aldehyde Benzaldehyde aldehyde->arrow_node plus2 + plus2->arrow_node pyruvic Pyruvic Acid pyruvic->arrow_node product 2-Phenyl-6-(trifluoromethyl)quinoline- 4-carboxylic acid arrow_node->product catalyst BF3·OEt2, MeCN65°C catalyst->arrow_node

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound has emerged as a pivotal building block in the synthesis of novel pharmaceuticals, particularly in the development of innovative antiviral and anticancer agents. Its strategic importance necessitates a robust and scalable synthetic protocol to meet the demands of preclinical and clinical research.

This document provides a comprehensive guide for the large-scale synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into a field-proven synthetic route, offering detailed protocols, mechanistic insights, and practical considerations for scaling up the production of this valuable compound. Our focus is on the Pfitzinger reaction, a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[2][3]

Strategic Approach: The Pfitzinger Reaction

For the large-scale synthesis of this compound, the Pfitzinger reaction presents a highly efficient and scalable pathway. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 1,1,1-trifluoroacetone, under basic conditions.[2] The choice of the Pfitzinger reaction is underpinned by its operational simplicity, the ready availability of starting materials, and its amenability to large-scale production with consistent yields.

Reaction Workflow Overview

The synthesis proceeds through a well-established mechanism. Initially, isatin undergoes base-catalyzed hydrolysis to form an intermediate isatinic acid. This is followed by condensation with 1,1,1-trifluoroacetone to form a Schiff base, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final product.

Pfitzinger_Workflow Isatin Isatin Intermediate Isatinic Acid Intermediate Isatin->Intermediate Base-catalyzed ring opening Trifluoroacetone 1,1,1-Trifluoroacetone Trifluoroacetone->Intermediate Condensation Base Base (e.g., KOH) Product This compound Intermediate->Product Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a target scale of approximately 200-220 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Isatin147 g (1.0 mol)
1,1,1-Trifluoroacetone134.5 g (1.2 mol)
Potassium Hydroxide (KOH)168 g (3.0 mol)
Ethanol (95%)2.5 L
Water (Deionized)3.0 L
Hydrochloric Acid (HCl), concentratedAs needed for acidification
10 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probe
Heating/Cooling Circulator
Large Büchner Funnel and Filter Flask
Vacuum Oven
Step-by-Step Procedure
  • Preparation of the Basic Solution: In the 10 L jacketed glass reactor, combine potassium hydroxide (168 g) and ethanol (2.5 L). Stir the mixture until the KOH is completely dissolved. Caution: The dissolution of KOH in ethanol is exothermic; use the cooling circulator to maintain the temperature below 30°C.

  • Formation of the Isatinate Intermediate: To the stirred basic solution, add isatin (147 g) portion-wise over 30 minutes. The color of the mixture will change from orange to a deep brown. Continue stirring at room temperature for 1 hour to ensure the complete formation of the potassium isatinate.

  • Addition of 1,1,1-Trifluoroacetone: Slowly add 1,1,1-trifluoroacetone (134.5 g) to the reaction mixture over 1 hour using an addition funnel. Maintain the temperature of the reaction mixture below 40°C during the addition. Safety Note: 1,1,1-trifluoroacetone is volatile and flammable. Ensure the reactor is well-sealed and the fume hood has adequate airflow.[4][5]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger vessel and add 3.0 L of deionized water.

    • Stir the aqueous solution for 30 minutes. A significant portion of the product may precipitate as the potassium salt.

    • Slowly acidify the mixture with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2-3. This will cause the product to precipitate out of the solution as a solid.

    • Cool the suspension in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crude product by vacuum filtration using a large Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 500 mL).

  • Purification by Recrystallization:

    • Transfer the crude product to a large beaker.

    • Add a suitable solvent for recrystallization. A mixture of ethanol and water is often effective.[6] Start by dissolving the crude solid in a minimum amount of hot ethanol.

    • Once dissolved, slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield

The expected yield of purified this compound is typically in the range of 75-85%, which corresponds to approximately 181-205 g for this scale.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. A broad singlet corresponding to the carboxylic acid proton is expected at the downfield region (typically >10 ppm).[4]
¹³C NMR The spectrum will display signals for all carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield chemical shift.[7]
FTIR The spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1730 cm⁻¹), and characteristic C-F stretching bands (around 1100-1300 cm⁻¹).[8][9]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (241.17 g/mol ).[10]
Melting Point A sharp melting point should be observed, indicating high purity.

Safety Considerations for Large-Scale Synthesis

  • 1,1,1-Trifluoroacetone: This reagent is a flammable liquid and vapor. It can cause skin and eye irritation.[4][5] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Potassium Hydroxide: KOH is a corrosive solid. Avoid contact with skin and eyes. The dissolution in ethanol is highly exothermic and requires careful temperature control.

  • Reaction Scale-up: When scaling up chemical reactions, it is crucial to consider heat and mass transfer. The exothermic nature of the initial steps of the Pfitzinger reaction requires an efficient cooling system to prevent runaway reactions. Ensure adequate stirring to maintain a homogenous reaction mixture.

Conclusion

The Pfitzinger reaction provides a reliable and scalable method for the large-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers and drug development professionals can efficiently produce high-purity material for their research and development needs. The versatility of the Pfitzinger reaction also allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids, making it a valuable tool in the arsenal of the medicinal chemist.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trifluoroacetone, 98+%. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (2025). 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). Retrieved from [Link]

  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. (n.d.). CID 159966550 | C20H14N2O4. Retrieved from [Link]

  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Application Notes & Protocols: The Synthesis and Application of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a core structure whose derivatives have consistently demonstrated a wide array of biological activities.[1][2][3] In oncology, this versatile heterocycle has been instrumental in the development of clinically approved drugs like bosutinib and lenvatinib.[2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological profile, enabling interaction with a diverse range of biological targets crucial to cancer cell survival and proliferation.[4]

This guide focuses specifically on 2-(Trifluoromethyl)quinoline-4-carboxylic acid , a key building block for a new generation of anticancer agents. The incorporation of a trifluoromethyl (-CF₃) group at the C-2 position is a deliberate design choice; this highly electronegative moiety often enhances metabolic stability, improves membrane permeability, and can significantly increase the binding affinity of the molecule to its target protein. The carboxylic acid at the C-4 position is not merely a passive feature; it serves as a critical interaction point with biological targets and provides a versatile synthetic handle for creating diverse libraries of compounds.[5] These notes provide an in-depth look at the mechanistic rationale, structure-activity relationships, and detailed synthetic and biological evaluation protocols for leveraging this potent scaffold in cancer drug discovery.

Mechanistic Landscape: How Quinoline-4-Carboxylic Acids Combat Cancer

Derivatives of this scaffold exert their anticancer effects through several distinct and potent mechanisms of action. Understanding these pathways is crucial for the rational design of new, more effective therapeutic agents.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): One of the most well-established mechanisms is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[5] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, compounds like the well-studied drug Brequinar (a fluorinated 2-phenylquinoline-4-carboxylic acid derivative) effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[5][6]

  • Kinase Inhibition: The quinoline core is an effective pharmacophore for targeting the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer. Derivatives have been developed as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/AkT/mTOR pathway, which govern cell growth, survival, and angiogenesis.[2][7][8]

  • Tubulin Polymerization Disruption: Certain quinoline derivatives function as antimitotic agents by interfering with the dynamics of microtubule assembly.[9] This action disrupts the formation of the mitotic spindle, arresting cells in mitosis and ultimately triggering apoptosis.[10]

  • Epigenetic Modulation (HDAC/SIRT Inhibition): The scaffold has been successfully adapted to target epigenetic enzymes. By adding appropriate zinc-binding groups, 2-phenylquinoline-4-carboxylic acid has been used to create potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3.[9][11] Similarly, derivatives have been designed to selectively inhibit Sirtuin 3 (SIRT3), a class III HDAC, showing potential in differentiation therapy for leukemia.[9][12]

Anticancer_Mechanisms cluster_pathways Cellular Targets cluster_outcomes Cellular Consequences Scaffold 2-(CF3)quinoline-4-carboxylic Acid Derivatives DHODH DHODH Inhibition Scaffold->DHODH Kinase Kinase Inhibition (EGFR, PI3K) Scaffold->Kinase Tubulin Tubulin Disruption Scaffold->Tubulin Epigenetic Epigenetic Modulation (HDAC/SIRT) Scaffold->Epigenetic Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Signaling Signal Transduction Block Kinase->Signaling Mitosis Mitotic Arrest Tubulin->Mitosis Gene Altered Gene Expression Epigenetic->Gene Outcome Cell Cycle Arrest Apoptosis Differentiation Pyrimidine->Outcome Signaling->Outcome Mitosis->Outcome Gene->Outcome

Caption: Key anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Guiding Principles: Structure-Activity Relationship (SAR)

The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the quinoline ring. A deep understanding of SAR is essential for optimizing lead compounds.

  • C-2 Position: This is a critical determinant of activity. For DHODH inhibition, a bulky and hydrophobic substituent, such as the trifluoromethylphenyl group, is considered essential for potent inhibition.[5][13] This group likely occupies a deep hydrophobic pocket within the enzyme's active site.

  • C-4 Position: There is a strict requirement for the carboxylic acid group (or its corresponding salts) for DHODH inhibitory activity.[5] This moiety typically forms crucial hydrogen bonds or salt bridge interactions with key amino acid residues, anchoring the inhibitor in the active site. For other applications, it serves as the primary point for synthetic elaboration.

  • Benzo Ring (Positions C-5 to C-8): Modifications on the fused benzene ring are used to modulate the compound's physicochemical properties. For instance, the addition of fluorine at the C-6 position, as seen in Brequinar, can enhance binding and improve pharmacokinetic properties.[5][6]

Caption: Key structure-activity relationship points on the quinoline scaffold.

Experimental Protocols: Synthesis and Evaluation

The following protocols provide a robust framework for the synthesis and biological characterization of novel agents derived from the title compound.

Protocol 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol details the classic Pfitzinger condensation, a reliable method for constructing the quinoline-4-carboxylic acid core.[3][14]

G cluster_reactants Reactants cluster_process Process Isatin Isatin Mix Combine & Mix Isatin->Mix Acetophenone 1-(4-(Trifluoromethyl)phenyl)ethan-1-one Acetophenone->Mix Base KOH in EtOH/H₂O Base->Mix Reflux Reflux (12-48h) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Acidify Acidify (e.g., HCl) Cool->Acidify Filter Filter & Wash Acidify->Filter Product 2-(CF₃-Ph)quinoline- 4-carboxylic Acid Filter->Product

Caption: Workflow for the Pfitzinger synthesis of the core scaffold.

Materials & Reagents:

  • Isatin

  • 1-(4-(Trifluoromethyl)phenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) supplies

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.

  • Addition of Reactants: To the basic solution, add isatin followed by 1-(4-(trifluoromethyl)phenyl)ethan-1-one. The molar ratio should be approximately 1:1 for the organic reactants, with an excess of base.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-48 hours.

  • Monitoring: Periodically monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Work-up (Part 1 - Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be filtered. Otherwise, proceed to the next step.

  • Work-up (Part 2 - Acidification): Transfer the cooled reaction mixture to a beaker and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is acidic (pH ~2-3). This will precipitate the carboxylic acid product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Drying: Dry the purified product under vacuum to yield 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. Characterize by NMR and MS.

Protocol 2: Derivatization via Amide Coupling

This protocol describes the conversion of the C-4 carboxylic acid into an amide, a common strategy to expand chemical diversity and explore new biological interactions.

Materials & Reagents:

  • 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A desired primary or secondary amine (R₁R₂NH)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the starting carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add oxalyl chloride (or thionyl chloride) dropwise at 0°C. Add a catalytic amount of DMF if using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine and a base (e.g., TEA) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[1][9]

A Seed Cancer Cells in 96-well plate B Incubate (24h) for cell attachment A->B C Treat cells with serial dilutions of compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Sources

Application Notes & Protocols: 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a highly functionalized organic molecule emerging as a pivotal building block in materials science. Its unique trifecta of structural features—a rigid, aromatic quinoline core, a versatile carboxylic acid coordination site, and an electron-withdrawing trifluoromethyl group—provides a powerful toolkit for designing next-generation materials. This guide details the core properties of this compound and provides in-depth protocols for its application in two key areas: the synthesis of highly stable, luminescent Metal-Organic Frameworks (MOFs) and the development of novel photoluminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs). We explore the causality behind experimental choices, offering field-proven insights to enable researchers to harness the full potential of this versatile molecule.

Core Properties and Strategic Advantages

This compound (CAS No. 18706-39-3) is a crystalline solid whose utility in materials science stems from the synergistic interplay of its constituent parts.[1]

PropertyValueReference
CAS Number 18706-39-3[1]
Molecular Formula C₁₁H₆F₃NO₂[1]
Molecular Weight 241.17 g/mol [1]
Melting Point 181-182 °C[1]
Boiling Point 323.7 °C at 760 mmHg[1]
Density 1.5 g/cm³[1]

Strategic Advantages of Functional Groups:

  • Quinoline Core: This planar, heterocyclic aromatic system imparts significant rigidity and thermal stability to any resulting material. Its conjugated π-system is inherently fluorescent, making it an excellent scaffold for luminescent materials.[2] The nitrogen atom can also act as a secondary coordination site or a hydrogen bond acceptor.

  • Carboxylic Acid (-COOH) Group: This is the primary reactive handle for material synthesis. It readily deprotonates to form a carboxylate, which serves as a robust coordinating ligand for metal ions in the construction of Metal-Organic Frameworks (MOFs).[3][4] It can also undergo esterification or amidation reactions to form high-performance polymers.

  • Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is key to fine-tuning the material's properties. It enhances the photoluminescence quantum yield by modifying the electronic structure of the quinoline core, increases thermal and chemical stability, and can introduce hydrophobicity. In framework materials like MOFs, the bulkiness of the -CF₃ group can prevent π-π stacking of the aromatic rings, thereby increasing porosity and creating specific binding pockets for sensing applications.

Application in Luminescent Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The modular nature of MOFs allows for the rational design of materials with tailored properties for applications in gas storage, catalysis, and chemical sensing.[4][5] this compound is an exceptional candidate as an organic linker for creating functional MOFs, particularly for luminescent sensing.

Rationale for Use

The combination of the quinoline fluorophore and the carboxylate linker in one molecule allows for the direct construction of highly luminescent frameworks. A prime example is the use of quinoline-dicarboxylic acid to synthesize a Zirconium (Zr)-based MOF that exhibits ultrasensitive detection of 4-nitrophenol and Fe(III) ions.[3] The introduction of the -CF₃ group is expected to further enhance sensor performance by tuning the framework's electronic affinity and creating specific host-guest interactions.

Protocol: Solvothermal Synthesis of a Zr-Based Luminescent MOF

This protocol describes the synthesis of a hypothetical but highly plausible Zirconium-based MOF, designated Zr-TFQC , using this compound as the organic linker. The methodology is adapted from established procedures for robust Zr-MOFs like the UiO series.[6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H-TFQC)

  • Trifluoroacetic acid (TFA) or Acetic Acid (Modulator)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • 20 mL borosilicate glass vials with Teflon-lined caps

  • Convection oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a typical synthesis, dissolve ZrCl₄ (30 mg, 0.129 mmol) and the organic linker H-TFQC (62 mg, 0.257 mmol, 2 equivalents) in 10 mL of anhydrous DMF in a 20 mL glass vial.

    • Scientist's Note: The linker-to-metal ratio is critical. A 2:1 ratio is often used for Zr-MOFs based on dicarboxylate linkers, but for this monocarboxylate, adjustments may be needed. We start with a 2:1 molar ratio to saturate the metal coordination sites.

  • Modulator Addition: Add trifluoroacetic acid (0.2 mL, ~20 equivalents) to the solution.

    • Causality Explanation: The modulator, a competing monocarboxylic acid, is crucial. It temporarily competes with the linker for coordination to the metal cluster, slowing down the nucleation process. This controlled growth is essential for obtaining large, high-quality crystals with low defect density.[6]

  • Solvothermal Reaction: Tightly cap the vial and place it in a pre-heated convection oven at 120 °C for 24-48 hours.

    • Scientist's Note: The temperature and time are key parameters for crystal growth. 120 °C is a standard temperature for Zr-MOF synthesis in DMF. Longer reaction times may yield larger crystals, but risk the formation of less stable phases.

  • Isolation and Washing: After cooling the vial to room temperature, a white microcrystalline powder should be visible. Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Solvent Exchange: To remove unreacted precursors and residual DMF from the pores, wash the product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times. Following the DMF washes, perform a solvent exchange with a more volatile solvent like ethanol or methanol. Re-disperse the product in 10 mL of ethanol, let it soak for 12 hours, and then centrifuge. Repeat the ethanol wash three times.

    • Self-Validation Check: This multi-step washing and solvent exchange is critical for "activating" the MOF. The removal of high-boiling point DMF is necessary to achieve a high internal surface area.

  • Activation: Dry the ethanol-soaked product in a vacuum oven at 120 °C overnight. This will remove the guest ethanol molecules from the pores, yielding the activated, porous Zr-TFQC MOF.

Workflow and Characterization

The synthesized material should be characterized to confirm its structure and porosity using Powder X-ray Diffraction (PXRD) for crystallinity, Thermogravimetric Analysis (TGA) for thermal stability, and N₂ adsorption-desorption analysis (BET) to determine the surface area and pore volume.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation cluster_analysis Characterization A 1. Dissolve ZrCl4 & Linker in DMF B 2. Add Modulator (TFA) A->B C 3. Solvothermal Synthesis (120°C, 24-48h) B->C D 4. Isolate Product (Centrifuge) C->D E 5. Solvent Exchange (DMF -> Ethanol) D->E F 6. Activate (Vacuum, 120°C) E->F G PXRD, TGA, BET F->G

Fig 1. Workflow for the synthesis and activation of a Zr-based MOF.

Application in Photoluminescent Materials & OLEDs

The inherent fluorescence of the quinoline core, enhanced by the electron-withdrawing -CF₃ group, makes this compound a valuable component for creating photoluminescent materials. These materials can be used in sensing, bio-imaging, and as emitters in Organic Light-Emitting Diodes (OLEDs).[1]

Rationale for Use

In OLEDs, emitter molecules are often designed with distinct electron-donating (D) and electron-accepting (A) moieties to tune their emission color and efficiency. The 2-(trifluoromethyl)quinoline unit is a potent electron acceptor. By coupling it with an electron-donating group, a high-performance "push-pull" luminophore can be created. Furthermore, the carboxylate group can be used to chelate metal ions like Europium(III) or Iridium(III), leading to highly efficient phosphorescent materials via effective energy transfer from the ligand to the metal center, a phenomenon known as the "antenna effect."[7]

Protocol: Synthesis of a Europium(III) Photoluminescent Complex

This protocol outlines the synthesis of a coordination complex, Eu(TFQC)₃(Phen) , where three deprotonated TFQC ligands act as "antennas" that absorb UV light and transfer the energy to the central Eu³⁺ ion, which then emits its characteristic sharp, red light. 1,10-Phenanthroline (Phen) is used as an ancillary ligand to saturate the metal's coordination sphere.

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • This compound (H-TFQC)

  • 1,10-Phenanthroline (Phen)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Step-by-Step Methodology:

  • Ligand Solution: Dissolve H-TFQC (72.3 mg, 0.3 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask. Add an aqueous solution of NaOH (12 mg, 0.3 mmol, in 2 mL of water) dropwise while stirring to deprotonate the carboxylic acid, forming the sodium salt (Na-TFQC).

  • Ancillary Ligand: In a separate beaker, dissolve 1,10-Phenanthroline (18.0 mg, 0.1 mmol) in 5 mL of ethanol.

  • Metal Salt Solution: Dissolve EuCl₃·6H₂O (36.6 mg, 0.1 mmol) in 5 mL of ethanol.

  • Complexation Reaction: Heat the Na-TFQC solution to ~60 °C with stirring. First, add the phenanthroline solution, followed by the dropwise addition of the EuCl₃ solution. A precipitate should form immediately.

    • Causality Explanation: The reaction is driven by the formation of a stable coordination complex. Using a 3:1:1 molar ratio of Ligand:Metal:Phenanthroline ensures the desired stoichiometry. The deprotonation of the carboxylic acid is essential for it to act as an effective coordinating anion.

  • Reflux: Reflux the reaction mixture at ~80 °C for 4 hours to ensure complete complexation and improve the crystallinity of the product.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with small portions of deionized water (to remove NaCl), followed by cold ethanol (to remove unreacted ligands), and finally diethyl ether (to aid in drying).

  • Drying: Dry the final product in a vacuum desiccator overnight.

Data and Visualization

The resulting complex should be analyzed for its photophysical properties. A comparison with the free ligand highlights the effect of metal coordination.

Table 2: Expected Photophysical Properties

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Key Feature
H-TFQC (Ligand) ~330~450 (Broad)Low-ModerateBroad, blue-shifted ligand fluorescence
Eu(TFQC)₃(Phen) ~330613 (Sharp)HighSharp, red Eu³⁺-centered emission

The diagram below illustrates the "antenna effect" which is central to the functionality of this luminescent complex.

Antenna_Effect cluster_energy_level Energy Levels cluster_process Process S1 Ligand Singlet (S1) T1 Ligand Triplet (T1) S1->T1 ISC ISC 2. Intersystem Crossing (ISC) Eu_Excited Eu³⁺ Excited State (⁵D₀) T1->Eu_Excited Energy Transfer ET 3. Energy Transfer (ET) Eu_Ground Eu³⁺ Ground State (⁷F₂) Eu_Excited->Eu_Ground Red Emission (~613 nm) Em 4. Red Photon Emission S0 Ground State (S0) S0->S1 Absorption Abs 1. UV Photon Absorption

Fig 2. Energy transfer mechanism (Antenna Effect) in the Eu(III) complex.

References

  • PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid.
  • National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]

  • Fengchen Group. (n.d.). 2-(Trifluoromethyl)quinoline-4-carboxylicacid. Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Retrieved from [Link]

  • ResearchGate. (2024). Metal-Catalyzed Multi-Component Approach to Quinoline-Linked Covalent Organic Frameworks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Retrieved from [Link]

  • DOI. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link]

  • MDPI. (2018). Metal–Organic Framework Hybrid Materials and Their Applications. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (2024). 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Retrieved from [Link]

  • ResearchGate. (2010). Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Quinoline-4-carboxylic acid and its analogues are particularly valuable, not only for their intrinsic biological activities but also as versatile intermediates for further molecular elaboration.[3] The derivatization of the carboxylic acid group is a critical strategy for modulating physicochemical properties, improving pharmacokinetic profiles (ADME), and enabling the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth exploration of key derivatization strategies, offering detailed, field-proven protocols and the scientific rationale behind methodological choices for researchers in drug development and organic synthesis.

Introduction: The Quinoline Carboxylic Acid as a Gateway Moiety

The carboxylic acid functional group on a quinoline ring is a powerful synthetic handle. Its acidity and ability to engage in hydrogen bonding significantly influence a molecule's solubility, cell permeability, and target binding. However, these same properties can also lead to poor oral bioavailability or rapid metabolic clearance. Strategic derivatization allows chemists to finely tune these characteristics.

This document details four primary classes of derivatization:

  • Amide Bond Formation: The creation of amides, including specialized variants like hydroxamic acids, to explore new binding interactions and improve metabolic stability.

  • Esterification: The synthesis of esters, often employed as a prodrug strategy or to facilitate analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Curtius Rearrangement: A transformative reaction that converts the carboxylic acid into a primary amine, enabling significant scaffold modification.

  • Bioisosteric Replacement: An advanced medicinal chemistry tactic to replace the carboxylic acid with functional groups possessing similar steric and electronic properties but with improved drug-like characteristics.[5][6]

The following sections provide the causal logic behind these transformations, step-by-step protocols, and methods for validating their success.

G cluster_derivatives Key Derivatives cluster_intermediates QC Quinoline Carboxylic Acid Amide Amides & Hydroxamic Acids QC->Amide Amide Coupling (EDC, HATU) Ester Esters (Prodrugs) QC->Ester Esterification (H⁺, ROH) Bioisostere Bioisosteres (e.g., Tetrazoles) QC->Bioisostere Bioisosteric Replacement AcylChloride Acyl Chloride QC->AcylChloride SOCl₂ AcylAzide Acyl Azide QC->AcylAzide 1. SOCl₂ 2. NaN₃ Amine Amines AcylChloride->Amide + R₂NH AcylChloride->Ester + ROH AcylAzide->Amine Curtius Rearrangement

Figure 1: Overview of major derivatization pathways for a quinoline carboxylic acid, highlighting key functional group transformations and intermediates.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Converting a carboxylic acid to an amide is arguably the most common derivatization in drug discovery. The resulting amide bond is significantly more stable to metabolic hydrolysis than an ester and provides different hydrogen bonding patterns for target engagement. The core of this transformation is the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

Causality Behind Reagent Choice: The direct reaction between a carboxylic acid and an amine is a simple acid-base reaction that forms a stable ammonium carboxylate salt. To drive amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using coupling reagents.

Coupling Reagent SystemMechanism of Action & RationaleCommon Use Cases & Notes
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] 1-Hydroxybenzotriazole (HOBt) is added to trap this unstable intermediate, forming an activated HOBt ester, which is less prone to side reactions (like N-acylurea formation) and racemization.The classic, cost-effective choice for standard amide couplings. The byproducts are water-soluble, simplifying purification.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate is a uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive activated ester.Preferred for difficult couplings, such as with sterically hindered amines or poorly nucleophilic anilines. Generally provides higher yields and faster reaction times than carbodiimides.
SOCl₂ / Oxalyl Chloride These reagents convert the carboxylic acid to a highly reactive acyl chloride.[8][9] This is a two-step process where the isolated (or in situ generated) acyl chloride is subsequently reacted with the amine.An older, robust method. Best for simple, acid-stable molecules. The generation of HCl requires the use of a non-nucleophilic base (e.g., triethylamine, pyridine) in the second step to neutralize the acid and liberate the free amine.
Protocol 2.1: General Amide Coupling using HATU

This protocol describes a reliable method for coupling a quinoline carboxylic acid with a primary or secondary amine.

Materials:

  • Quinoline carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. If using an amine hydrochloride salt, DIPEA serves to both activate the coupling and neutralize the salt to the free amine. Stir for 5 minutes at room temperature. The solution may change color.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Successful coupling is indicated by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of signals corresponding to the newly introduced amine moiety.

Application Spotlight: Quinoline-Based Hydroxamic Acids

A specialized application of amide coupling is the synthesis of hydroxamic acids (-CONHOH). This moiety is a powerful zinc-binding group found in many inhibitors of metalloenzymes, such as histone deacetylases (HDACs).[10][11][12] The synthesis follows standard amide coupling protocols, using a protected hydroxylamine derivative, followed by a deprotection step. These compounds have shown potent anti-cancer activity.[10][12]

Esterification: Prodrugs and Analytical Tags

Esterification masks the polar carboxylic acid group, which can dramatically increase a compound's lipophilicity and ability to cross cell membranes. This is a common prodrug strategy, where endogenous esterase enzymes hydrolyze the ester in vivo to release the active carboxylic acid parent drug.

Causality Behind Method Choice:

  • Fischer Esterification (Acid-Catalyzed): Reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classic, equilibrium-driven method. It is best suited for simple, non-acid-sensitive quinolines and primary or secondary alcohols.

  • BF₃-Methanol: Boron trifluoride in methanol is a highly effective reagent for converting carboxylic acids specifically to their methyl esters.[4] This is a common method for preparing volatile derivatives for GC-MS analysis, as the resulting methyl esters are more amenable to gas-phase separation than the parent acids.[4]

Protocol 3.1: Methyl Ester Formation for GC-MS Analysis

This protocol is adapted from standard procedures for derivatizing polar analytes.[4]

Materials:

  • Quinoline-2-carboxylic acid (approx. 1 mg)

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH) (1 mL)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or water bath

  • Hexane (analytical grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Sample Preparation: Place the accurately weighed quinoline-2-carboxylic acid sample (1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃-MeOH solution to the vial.

  • Reaction: Securely cap the vial and heat at 60-80°C for 15-30 minutes.

  • Cooling & Extraction: Allow the vial to cool to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaHCO₃ solution to quench the reaction and neutralize the catalyst.

  • Phase Separation: Vortex the mixture for 30 seconds. Centrifuge briefly to ensure complete phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system. Successful derivatization is confirmed by a single chromatographic peak corresponding to the molecular weight of the methyl quinoline-carboxylate.

Curtius Rearrangement: From Acid to Amine

The Curtius rearrangement is a powerful, albeit more complex, transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[13][14] This reaction proceeds through an acyl azide and an isocyanate intermediate and is prized for its broad functional group tolerance and complete retention of stereochemistry at the migrating group.[14][15]

Figure 2: The reaction sequence of the Curtius Rearrangement, showing the key intermediates and final products depending on the nucleophile used to trap the isocyanate.

Mechanistic Insight: The key step is the thermal or photochemical decomposition of the acyl azide. This is a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of nitrogen gas.[15] This avoids the formation of a high-energy nitrene intermediate. The resulting isocyanate is a stable, isolable species that can be trapped by various nucleophiles.[16] Trapping with water leads to an unstable carbamic acid that decarboxylates to the primary amine, while trapping with an alcohol yields a stable carbamate, a common protecting group for amines.[16]

Protocol 4.1: One-Pot Curtius Rearrangement to a Carbamate

This protocol uses diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, avoiding the isolation of the potentially explosive intermediate.

Materials:

  • Quinoline carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (t-BuOH) (as solvent and nucleophile)

  • Toluene (co-solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a solution of the quinoline carboxylic acid (1.0 eq) in a mixture of toluene and t-BuOH (e.g., 1:1 ratio), add triethylamine (1.2 eq).

  • Azide Formation: Add DPPA (1.1 eq) dropwise at room temperature.

  • Rearrangement & Trapping: Heat the reaction mixture to reflux (approx. 80-90°C). The acyl azide forms in situ and rearranges to the isocyanate, which is immediately trapped by the t-BuOH solvent to form the tert-butoxycarbonyl (Boc)-protected amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours). Nitrogen evolution will be observed.

  • Work-up:

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Dissolve the residue in ethyl acetate.

    • Wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the pure Boc-protected quinoline amine.

  • Deprotection (Optional): The Boc-protected amine can be easily deprotected to the free primary amine by treatment with an acid like trifluoroacetic acid (TFA) in DCM.

Bioisosteric Replacement of the Carboxylic Acid

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, often producing a compound with similar biological activity but improved ADME characteristics.[5] The carboxylic acid group is often targeted for bioisosteric replacement due to its high acidity (pKa ~4.5), which can lead to poor membrane permeability and limited oral bioavailability.[5][17]

BioisostereRationale & PropertiesKey Considerations
Tetrazole (1H-tetrazole) The most common replacement. Its pKa (~4.5) is very similar to a carboxylic acid, allowing it to act as a proton donor and engage in similar ionic interactions.[6] It is generally more metabolically stable than a carboxylic acid.Can still suffer from poor permeability due to its acidity. Synthesis involves cycloaddition reactions, typically from a nitrile precursor.
Hydroxamic Acid (-CONHOH) As discussed previously, it is an excellent metal chelator. It is less acidic than a carboxylic acid.Can have unique metabolic pathways and potential for off-target effects.
N-Acyl Sulfonamide (-CONHSO₂R) The acidic proton is on the sulfonamide nitrogen. The pKa can be tuned by the 'R' group.Offers different geometry and hydrogen bonding patterns compared to a planar carboxylate.
5-oxo-1,2,4-oxadiazole A less acidic heterocycle that has been successfully used as a carboxylic acid mimic, leading to improved oral drug absorption in some cases.[5]Synthesis is more complex, but can significantly improve pharmacokinetic profiles.

The choice of a bioisostere is highly context-dependent and often requires iterative design, synthesis, and testing to identify a replacement that maintains potency while improving drug-like properties.[5][17]

Analytical Cross-Validation

Confirming the identity and purity of any new derivative is critical. A combination of analytical techniques should always be employed for robust characterization.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. ¹H and ¹³C NMR provide definitive evidence of the new functional group and confirm the integrity of the quinoline scaffold.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired transformation has occurred.[19] Fragmentation patterns can offer additional structural clues.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[18] When coupled with a mass spectrometer (LC-MS), it is also a primary tool for monitoring reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence or disappearance of key functional groups. For example, the conversion of a carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1710 cm⁻¹) to an amide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) is easily observed.[3]

Conclusion

The derivatization of the carboxylic acid group on the quinoline ring is a fundamental and versatile strategy in modern drug discovery and chemical biology. The methods outlined in this guide—from standard amide couplings and esterifications to more complex rearrangements and bioisosteric replacements—provide researchers with a robust toolkit to modify quinoline-based molecules. A thorough understanding of the causality behind each method, coupled with rigorous execution of protocols and comprehensive analytical characterization, is essential for the successful development of novel chemical entities with optimized therapeutic potential.

References

  • Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. ACS Publications.
  • Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. PubMed.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. PubMed.
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  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange.
  • Curtius rearrangement. Wikipedia.
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  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
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  • Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents. PubMed Central.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Benchchem.
  • Acid Bioisosteres. Cambridge MedChem Consulting.
  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[10][11][12]triazino[2,3-c]quinazolines. PubMed Central. Available at:

  • Ugi reaction. Wikipedia.
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  • Ugi Reaction. Organic Chemistry Portal.
  • Quinoline N-oxides and hydroxamic acids with antibacterial properties. Request PDF.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry.
  • Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators.. ResearchGate.
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
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Application Notes & Protocols: Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxamides via Amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Quinoline-4-Carboxamides in Modern Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] When functionalized with a carboxamide linkage at the 4-position, these compounds exhibit a wide spectrum of biological activities, including potent anticancer, antimalarial, and kinase inhibitory properties.[4][5][6][7] The incorporation of a trifluoromethyl (CF₃) group at the 2-position is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[8]

This document provides a detailed guide for researchers on the synthesis of 2-(Trifluoromethyl)quinoline-4-carboxamides through the reaction of 2-(Trifluoromethyl)quinoline-4-carboxylic acid with various primary and secondary amines. We will explore the underlying chemical principles, compare common synthetic methodologies, and provide robust, step-by-step protocols for successful synthesis and purification.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging reaction. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and highly unreactive ammonium carboxylate salt.[9][10] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.

Two primary strategies are employed for this activation:

  • Two-Step Acyl Chloride Formation: A classic method involving the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13] The isolated or in situ generated acyl chloride then readily reacts with the amine. While effective, this method can be harsh and may not be suitable for sensitive substrates.

  • One-Pot Amide Coupling: The more prevalent and versatile approach in modern synthesis involves the use of coupling reagents. These reagents react with the carboxylic acid in situ to generate a highly reactive intermediate that is immediately consumed by the amine present in the reaction mixture.[14] This method offers milder conditions and broader substrate scope.

Key Reagents in One-Pot Amide Coupling

The success of a one-pot coupling reaction hinges on the choice of activating agent, base, and solvent.

  • Coupling Reagents:

    • Carbodiimides (e.g., EDC, DCC): These reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), activate the carboxylic acid by forming an O-acylisourea intermediate.[15][16] To suppress side reactions and minimize racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[17]

    • Onium Salts (Aminium/Uronium & Phosphonium): Regarded as highly efficient, these reagents generate activated esters with excellent leaving groups, leading to faster reactions and cleaner product profiles.[14]

      • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): One of the most effective and widely used coupling reagents. It reacts faster and with less epimerization compared to its analogues like HBTU.[15][17]

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A common phosphonium-based reagent that is also highly effective.[15][17]

  • Organic Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial.[11][15] Its primary roles are to neutralize the acidic byproducts generated during the reaction and to deprotonate the amine nucleophile, particularly if it is introduced as an ammonium salt (e.g., a hydrochloride salt).

  • Solvent: The choice of solvent is dictated by the solubility of the reactants and reagents. Dry, polar aprotic solvents are preferred.

    • N,N-Dimethylformamide (DMF): An excellent solvent for a wide range of substrates and coupling reagents.[11][18]

    • Dichloromethane (DCM): A common choice, especially for reactions at or below room temperature.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants.

Protocol A: One-Pot Amide Synthesis Using HATU Coupling

This is the recommended method for its high efficiency, mild conditions, and broad applicability. The procedure involves a brief "pre-activation" step where the carboxylic acid is mixed with the coupling reagent and base before the amine is introduced. This minimizes potential side reactions where HATU could react directly with the amine.[19]

Workflow Diagram: One-Pot HATU Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid, DIPEA, & HATU in dry DMF preactivate Stir 15 min at RT (Pre-activation) prep_acid->preactivate prep_amine Prepare Amine Solution (if solid) add_amine Add Amine prep_amine->add_amine preactivate->add_amine react Stir 4-24h at RT (Monitor by TLC) add_amine->react quench Dilute with EtOAc react->quench wash Wash with H₂O, NaHCO₃, & Brine quench->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end end purify->end Pure Amide Product

Caption: Workflow for the one-pot synthesis of quinoline-carboxamides using HATU.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), deionized water, saturated sodium bicarbonate (NaHCO₃) solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq).[11][18]

  • Allow the mixture to stir at room temperature for 15 minutes for pre-activation. The solution may change color.

  • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a solid, it can be added directly or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with deionized water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This removes DMF and unreacted reagents.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Trifluoromethyl)quinoline-4-carboxamide.[11]

Protocol B: Two-Step Synthesis via Acyl Chloride

This method is useful for less reactive amines or when coupling reagents are not available. It requires careful handling of the moisture-sensitive acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (2.0 eq) or Thionyl chloride (excess)

  • Anhydrous DCM or Toluene

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous THF or DCM

Procedure:

Step 1: Synthesis of 2-(Trifluoromethyl)quinoline-4-carbonyl chloride [11][13]

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically a solid and should be used immediately in the next step without further purification.[11]

Step 2: Amide Formation [11]

  • Dissolve the crude 2-(Trifluoromethyl)quinoline-4-carbonyl chloride from Step 1 in anhydrous THF or DCM under an inert atmosphere and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC.

  • Upon completion, perform the aqueous work-up and purification as described in steps 7-10 of Protocol A.

Data Summary & Visualization

General Reaction Scheme

G start1 2-(Trifluoromethyl)quinoline- 4-carboxylic acid reagents Coupling Reagent Base, Solvent start2 Amine (R₁R₂NH) plus + product 2-(Trifluoromethyl)quinoline- 4-carboxamide reagents->product

Caption: General reaction for the synthesis of quinoline-4-carboxamides.

Table 1: Summary of Reaction Components and Conditions
ComponentRoleCommon ExamplesTypical StoichiometryNotes
Carboxylic Acid Substrate2-(CF₃)quinoline-4-carboxylic acid1.0 eqEnsure starting material is pure and dry.
Amine NucleophilePrimary & secondary aliphatic/aromatic amines1.0 - 1.2 eqA slight excess ensures complete consumption of the acid.
Coupling Reagent ActivatorHATU, HBTU, PyBOP, EDC/HOBt1.1 - 1.5 eqHATU is often preferred for its high efficiency.[17]
Base Acid ScavengerDIPEA, TEA2.0 - 4.0 eqMust be a non-nucleophilic base.[11]
Solvent MediumDMF, DCM, AcetonitrileAnhydrousMust be anhydrous to prevent hydrolysis of activated species.
Temperature Condition0 °C to Room Temperature-Most reactions proceed smoothly at room temperature.
Time Condition4 - 24 hours-Monitor by TLC for completion.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
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  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... [Image]. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4495.
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  • Various Authors. (2023). HATU coupling - what's the best order? Reddit r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
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  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804.
  • Kuda, A., et al. (2021).
  • Liu, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts.
  • Nakagawa, H., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Chemical & Pharmaceutical Bulletin, 65(10), 962-967.
  • Musso, L., et al. (2019).
  • Sreedharan, S., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-25.
  • Wang, Y., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3047-3058.

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Application Note: A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purifying Quinoline Carboxylic Acids

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are the cornerstone of numerous pharmaceuticals, including antibacterial and anticancer agents, and find applications as ligands in catalysis and functional dyes. The biological activity and material properties of these compounds are exquisitely sensitive to their purity. Impurities, whether they are starting materials, byproducts, or isomers, can lead to erroneous biological data, reduced efficacy, and potential toxicity.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purification of quinoline carboxylic acids, offering unparalleled resolution and efficiency. This guide provides a comprehensive framework for developing robust and reproducible HPLC purification methods, moving beyond a simple recitation of steps to elucidate the underlying chromatographic principles.

The Foundational Choice: Reversed-Phase HPLC

For the purification of quinoline carboxylic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is the modality of choice.[1] This is a logical selection rooted in the physicochemical properties of the target molecules. Quinoline carboxylic acids are moderately polar aromatic compounds, making them ideally suited for the hydrophobic interactions that govern retention on a nonpolar stationary phase.[1]

The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer. By manipulating the composition of the mobile phase, we can precisely control the elution of our target compound, separating it from impurities with different polarities.

Method Development: A Step-by-Step Protocol with Expert Rationale

The development of a successful HPLC purification method is a systematic process. Here, we outline the key steps and the scientific reasoning behind each decision.

Step 1: Stationary Phase Selection - The Workhorse C18 Column

The choice of the stationary phase is critical for achieving the desired separation. For quinoline carboxylic acids, a C18 (octadecylsilane) bonded silica column is the universally accepted starting point. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which is necessary to retain the aromatic quinoline core.

Recommendation: Begin with a high-purity, end-capped C18 column. End-capping is a process where residual silanol groups on the silica surface are chemically deactivated. This is crucial for acidic and basic compounds like quinoline carboxylic acids, as it minimizes secondary interactions that can lead to poor peak shape, specifically peak tailing.[2]

Step 2: Mobile Phase Optimization - The Power of pH and Organic Modifiers

The mobile phase is the most powerful tool for manipulating selectivity and retention in RP-HPLC. It typically consists of an aqueous component (A) and an organic component (B).

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is generally the preferred organic solvent for the separation of quinoline carboxylic acids due to its low viscosity, low UV cutoff, and excellent solvating properties for these compounds. Methanol is a viable alternative and can sometimes offer different selectivity.

  • Aqueous Component (Solvent A) and the Critical Role of pH: The carboxylic acid moiety of our target molecules is ionizable. The ionization state of a quinoline carboxylic acid is dependent on the pH of the mobile phase and the pKa of the compound.

    • The Principle of Ion Suppression: To achieve good retention and symmetrical peak shapes for acidic compounds in RP-HPLC, it is essential to suppress their ionization.[3][4] In their ionized (deprotonated) state, quinoline carboxylic acids are more polar and will have weak retention on a C18 column, eluting quickly and often with poor peak shape. By acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid, we ensure that the compound exists predominantly in its neutral, protonated form.[3] This less polar form will interact more strongly with the C18 stationary phase, leading to increased retention and improved peak symmetry.[3][4]

    • pKa of Quinoline Carboxylic Acids: The pKa of the carboxylic acid group in quinoline carboxylic acids typically falls in the range of 3.5 to 5.0, influenced by the position of the carboxyl group on the quinoline ring. For example, the predicted pKa of the carboxylic acid in quinoline-4-carboxylic acid is around 3.61. The quinoline nitrogen itself is basic, with a pKa of approximately 4.9, meaning it will be protonated at acidic pH.

    • Choosing an Acid Modifier: To maintain a low and stable pH, an acid modifier is added to the mobile phase. Common choices include:

      • Formic Acid (FA): Typically used at 0.1%, it provides a mobile phase pH of about 2.8.[5] It is volatile, making it compatible with mass spectrometry (MS) and easy to remove during post-purification workup.

      • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid, resulting in a mobile phase pH of around 2.1.[5] It is an excellent ion-pairing agent that can further improve peak shape for basic compounds. However, TFA can be difficult to remove from the final product and can suppress ionization in MS.[5][6]

      • Phosphoric Acid: Used at concentrations like 0.1%, it provides excellent buffering capacity at low pH. However, it is not volatile and is incompatible with MS.[7]

Initial Recommended Mobile Phase:

  • Solvent A: 0.1% Formic Acid in HPLC-grade water.

  • Solvent B: 0.1% Formic Acid in HPLC-grade acetonitrile.

Step 3: Gradient Elution Strategy - From Scouting to Optimization

For a mixture of compounds with varying polarities, a gradient elution is almost always necessary. This involves changing the proportion of the organic solvent (Solvent B) over time.

A. Scouting Gradient: The first step is to run a broad "scouting" gradient to determine the approximate elution conditions for your target compound and impurities.

B. Optimized Gradient: Based on the scouting run, a more focused gradient can be developed to improve the resolution of the target compound from nearby impurities. The goal is to create a shallower gradient around the elution point of the target compound.

Step 4: Detection Wavelength

Quinoline carboxylic acids possess strong UV absorbance due to their aromatic structure. A UV-Vis detector is the most common choice. To determine the optimal detection wavelength, a UV spectrum of the purified compound should be obtained. Typically, a wavelength between 254 nm and 330 nm will provide good sensitivity.

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

This protocol is designed for initial method development and purity assessment on an analytical scale.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • 0.22 µm syringe filters.

2. Sample Preparation:

  • Prepare a stock solution of the crude quinoline carboxylic acid sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, DMSO, or a mixture of mobile phase A and B).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength)
Injection Volume 5-10 µL
Scouting Gradient 5% to 95% B over 20 minutes
Optimized Gradient To be determined from the scouting run

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Identify the target compound based on retention time (if a standard is available) or by collecting the fraction and confirming its identity by other analytical techniques (e.g., MS, NMR).

  • Assess the purity of the target compound based on the peak area percentage.

Protocol 2: Preparative Purification

This protocol is for scaling up the optimized analytical method to purify larger quantities of the target compound.

1. Instrumentation and Materials:

  • Preparative HPLC system with a high-flow rate pump, fraction collector, and UV detector with a preparative flow cell.

  • Preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 mm x 150 mm, 5 µm particle size).

  • Large volumes of HPLC-grade mobile phases.

2. Scale-Up Calculations: To maintain the same separation quality, the analytical method parameters must be scaled to the preparative column dimensions.

  • Flow Rate Scaling:

    • F_prep = F_analyt * (d_prep / d_analyt)^2

    • Where F is the flow rate and d is the column internal diameter.

  • Injection Volume Scaling:

    • V_prep = V_analyt * (d_prep / d_analyt)^2 * (L_prep / L_analyt)

    • Where V is the injection volume and L is the column length.

  • Gradient Time Scaling:

    • If the column lengths are the same, the gradient time remains the same. If the lengths differ, the gradient time should be adjusted proportionally.

3. Sample Preparation for Preparative HPLC:

  • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or methanol) to achieve a high concentration.

  • The sample can then be diluted with mobile phase A to reduce the organic content before injection, which helps to improve peak shape.

4. Preparative Chromatographic Conditions:

ParameterExample Condition
Column C18 Reversed-Phase (21.2 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 21.6 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)
Detection UV at the optimal wavelength
Injection Volume Scaled from the analytical injection, typically 0.5-2 mL
Gradient Same gradient profile as the optimized analytical method

5. Fraction Collection and Post-Purification Processing:

  • Collect fractions corresponding to the target peak based on the UV signal.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution containing the purified product can be lyophilized (freeze-dried) to obtain a solid powder.

  • Analyze the purity of the final product using the analytical HPLC method.

Troubleshooting Common Issues

1. Peak Tailing:

  • Cause: Secondary interactions between the analyte and residual silanol groups on the stationary phase, or column overload.

  • Solution:

    • Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to suppress silanol ionization.[2]

    • Use a high-purity, end-capped C18 column.[2]

    • Reduce the sample concentration or injection volume.

2. Poor Resolution:

  • Cause: Inadequate separation between the target compound and impurities.

  • Solution:

    • Optimize the gradient by making it shallower around the elution time of the target peak.

    • Try a different organic modifier (e.g., methanol instead of acetonitrile).

    • Experiment with a different stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity).

3. High Backpressure:

  • Cause: Blockage in the system, often from precipitated buffer or sample particulates.

  • Solution:

    • Filter all samples and mobile phases.

    • Ensure buffer concentrations are not too high, which can lead to precipitation when mixed with the organic solvent.

    • Flush the column and system with a strong solvent.

Advanced Topic: Chiral Separation of Quinoline Carboxylic Acids

Many quinoline carboxylic acids are chiral, and the separation of their enantiomers is often crucial as they may exhibit different pharmacological activities. Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP).

Strategy for Chiral Method Development:

  • Column Screening: Screen a variety of CSPs, such as those based on derivatized cellulose, amylose, or cyclodextrins.

  • Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be effective, depending on the CSP and the analyte. For reversed-phase chiral separations, the addition of an acid modifier to the mobile phase is often still necessary.

Visualizing the Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_analytical Analytical Method Development cluster_prep_purification Preparative Purification Crude Sample Crude Sample Sample Dissolution & Filtration Sample Dissolution & Filtration Crude Sample->Sample Dissolution & Filtration Analytical HPLC Analytical HPLC Sample Dissolution & Filtration->Analytical HPLC Preparative HPLC Preparative HPLC Sample Dissolution & Filtration->Preparative HPLC Mobile Phase Preparation Mobile Phase Preparation Mobile Phase Preparation->Analytical HPLC Mobile Phase Preparation->Preparative HPLC Scouting Gradient Scouting Gradient Analytical HPLC->Scouting Gradient Optimized Gradient Optimized Gradient Scouting Gradient->Optimized Gradient Purity Assessment Purity Assessment Optimized Gradient->Purity Assessment Scale-Up Calculation Scale-Up Calculation Optimized Gradient->Scale-Up Calculation Scale-Up Calculation->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Pure Compound Pure Compound Solvent Removal->Pure Compound Final Purity Check (Analytical HPLC) Final Purity Check (Analytical HPLC) Pure Compound->Final Purity Check (Analytical HPLC)

Caption: A streamlined workflow for the HPLC purification of quinoline carboxylic acids.

Conclusion

The successful HPLC purification of quinoline carboxylic acids is a cornerstone of research and development in pharmaceuticals and materials science. By understanding the fundamental principles of reversed-phase chromatography, particularly the critical role of mobile phase pH in controlling the ionization of these acidic compounds, researchers can move beyond trial-and-error and develop robust, efficient, and scalable purification methods. This guide provides a comprehensive framework to empower scientists to achieve the high levels of purity required for their critical applications.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HMDB. (2021, September 11). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • Waters Corporation. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. Retrieved from [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • ResearchGate. (2014, May 26). Why formic acid is better than phosphoric acid in HPLC? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • ACS Combinatorial Science. Overview of Analytical-to-Preparative Liquid Chromatography Method Development. Retrieved from [Link]

  • YouTube. (2021, March 12). Preparative Chromatography Method Development Webinar. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Wikipedia. Quinoline. Retrieved from [Link]

  • Solubility of Things. Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antimicrobial agents.[1] Quinolone derivatives have long been a cornerstone of antibacterial therapy, with their broad-spectrum activity and well-characterized mechanism of action.[1][2] Within this chemical class, derivatives of 2-(Trifluoromethyl)quinoline-4-carboxylic acid are emerging as a promising area of research. The trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. These properties make this compound derivatives attractive candidates for the development of new and more potent antimicrobial drugs.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of the antimicrobial properties of this compound derivatives, from initial screening to mechanistic insights. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential hinges on determining its minimum inhibitory concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This parameter is a critical first step in evaluating the potency of a compound and is typically determined using the broth microdilution method, a standardized and widely accepted technique.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Rationale: The broth microdilution method is a quantitative assay that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format. This high-throughput method provides a standardized and reproducible means of determining the MIC.

Materials:

  • Test this compound derivatives

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile DMSO (for dissolving compounds)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions:

    • Accurately weigh the this compound derivative.

    • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). This serves as the primary stock solution. Expert Tip: Ensure complete dissolution; gentle warming or vortexing may be necessary. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

    • Seal the plates to prevent evaporation and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest compound concentration where the OD is comparable to the negative control.

Visualizing the MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution Stock->Serial_Dilution Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Plate Dispense Broth in 96-well Plate Plate->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h @ 37°C) Inoculate->Incubate Read Read Results (Visually or OD600) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC indicates growth inhibition, the MBC or MFC reveals the concentration required to kill the microorganism. This distinction is crucial for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Methodology:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate overnight at 35-37°C.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Part 2: Data Presentation and Interpretation

Clear and concise presentation of antimicrobial activity data is essential for comparative analysis and structure-activity relationship (SAR) studies.

Table 1: Representative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
Compound IDR-group ModificationS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)Reference
Parent Scaffold H64128>256>256[3]
Derivative A 6-fluoro163212864[3]
Derivative B 7-chloro8166432[3]
Derivative C 6,8-dichloro483216[3]
Ciprofloxacin (Control)0.50.0150.25N/A[2]
Fluconazole (Control)N/AN/AN/A1[1]

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

Interpretation of Data: The trifluoromethyl group at the 2-position of the quinoline ring is a key feature of these derivatives. As illustrated in the table, further substitutions on the quinoline core can significantly modulate the antimicrobial activity. For instance, the addition of halogen atoms at the 6, 7, or 8 positions often enhances potency against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that these positions are critical for target engagement and/or cellular uptake.

Part 3: Unraveling the Mechanism of Action

Quinolone derivatives are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.[2]

Mechanism Overview:

  • Enzyme Binding: this compound derivatives are believed to bind to the complex formed between the topoisomerase and bacterial DNA.

  • Stabilization of Cleaved Complex: The primary mechanism involves the stabilization of the covalent enzyme-DNA intermediate, where the DNA is cleaved. This creates a ternary drug-enzyme-DNA complex.

  • Inhibition of DNA Replication: The formation of these stable complexes physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis.

  • Induction of Cell Death: The accumulation of double-strand DNA breaks triggers the bacterial SOS response and ultimately leads to programmed cell death.

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target. However, dual-targeting capabilities are often observed and are a desirable trait for new quinolone derivatives as this can slow the development of resistance.

Visualizing the Proposed Mechanism of Action

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Compound 2-(CF3)quinoline- 4-carboxylic acid derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork relaxes supercoils Topo_IV->Replication_Fork decatenates DNA DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks stalling leads to SOS_Response SOS Response Cell_Death Cell Death SOS_Response->Cell_Death leads to DNA_Breaks->SOS_Response triggers

Caption: Proposed mechanism of action of this compound derivatives.

Part 4: Concluding Remarks and Future Directions

The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies to optimize potency and spectrum of activity. Furthermore, detailed investigations into the potential for resistance development and in vivo efficacy studies are critical next steps in advancing these promising derivatives towards clinical application. The continued exploration of this chemical space is a vital component in the global effort to combat the growing threat of antimicrobial resistance.

References

  • Strigáčová, J., Hudecová, D., Varečka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. Available at: [Link]

  • Yuan, C., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. Available at: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Available at: [Link]

  • Bansal, R., & Kumar, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5285-5329. Available at: [Link]

  • Thomas, R. J., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000218. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Herbicides from Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and development of novel herbicides.

Introduction: The Imperative for New Herbicidal Modes of Action

Global agriculture faces a significant challenge in the form of herbicide resistance. The continuous and widespread use of a limited number of herbicidal modes of action has led to the evolution of weed populations that are no longer susceptible to existing chemical controls. This escalating issue threatens crop yields and food security, necessitating the urgent discovery and development of herbicides with novel mechanisms of action.

Quinoline carboxylic acids represent a promising and versatile chemical scaffold for the development of new herbicides. This class of compounds has demonstrated a wide range of biological activities, and certain derivatives have already been identified with herbicidal properties. Notably, the quinoline core is present in compounds that target fundamental biological processes, offering the potential for novel herbicidal targets within plants. One such target of significant interest is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, cell growth and proliferation.[1][2] Inhibition of plant DHODH presents a compelling and recently validated herbicidal mode of action.[1]

These application notes provide a comprehensive guide for research and development teams on the systematic approach to discovering and advancing novel herbicides derived from quinoline carboxylic acids. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.

Section 1: The Scientific Rationale - Targeting Plant Dihydroorotate Dehydrogenase (DHODH)

The selection of a robust and validated biological target is the cornerstone of any successful herbicide discovery program. Plant DHODH has emerged as a highly attractive target for several key reasons:

  • Essentiality: The de novo pyrimidine biosynthesis pathway is indispensable for plant survival. Inhibition of DHODH effectively halts the production of essential building blocks for nucleic acid synthesis, leading to cessation of growth and eventual plant death.[2]

  • Novelty: Targeting DHODH represents a new mode of action for herbicides, providing a critical tool for managing weeds that have developed resistance to existing herbicide classes.[1]

  • Established Precedent: DHODH inhibitors have been successfully developed as therapeutic agents for autoimmune diseases and cancer in humans.[2][3] This provides a wealth of knowledge on the structure-activity relationships (SAR) and potential for selective inhibition that can be leveraged for herbicide development.

  • Validated Herbicidal Activity: Recent research has confirmed that inhibition of plant DHODH leads to potent herbicidal effects, validating it as a commercially relevant target.[1]

Mechanism of Action of Quinoline Carboxylic Acids as DHODH Inhibitors

Quinoline carboxylic acid-based DHODH inhibitors typically function by competing with the enzyme's natural substrate or co-factor. The carboxylic acid moiety is often crucial for binding to the active site of the enzyme, forming key interactions with amino acid residues. The broader quinoline scaffold allows for extensive chemical modification to optimize potency, selectivity, and physicochemical properties.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition cluster_outcome Herbicidal Effect Dihydroorotate Dihydroorotate Orotate Orotate UMP UMP Nucleic_Acids DNA & RNA Synthesis Growth_Arrest Cell Growth Arrest DHODH DHODH (Target Enzyme) Quinoline_Carboxylic_Acid Quinoline Carboxylic Acid (Novel Herbicide) Inhibition Quinoline_Carboxylic_Acid->Inhibition Inhibits Inhibition->DHODH Plant_Death Plant Death Growth_Arrest->Plant_Death

Section 2: Synthesis of Novel Quinoline Carboxylic Acid Derivatives

The successful development of novel herbicides from this chemical class hinges on a robust synthetic chemistry program. The goal is to generate a diverse library of quinoline carboxylic acid analogs to explore the structure-activity relationship (SAR) and identify compounds with high potency and desirable herbicidal characteristics.

General Synthetic Strategies

Several established synthetic routes can be employed for the synthesis of quinoline carboxylic acids and their derivatives. The choice of method will depend on the desired substitution patterns on the quinoline ring.

  • Pfitzinger Reaction: This is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.

  • Doebner-von Miller Reaction: This reaction allows for the synthesis of quinolines from α,β-unsaturated carbonyl compounds and anilines.

  • Gould-Jacobs Reaction: This method is useful for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester, which can be further functionalized.

  • Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable for introducing a wide variety of substituents onto the quinoline core, enabling fine-tuning of the molecule's properties.

Protocol: Representative Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid

This protocol describes a general procedure for the synthesis of a 2-aryl-quinoline-4-carboxylic acid derivative, a common scaffold for DHODH inhibitors.

Materials:

  • Substituted isatin

  • Substituted acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted isatin (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-aryl-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Section 3: Biological Evaluation - From Enzyme to Whole Plant

A tiered screening approach is essential for the efficient evaluation of newly synthesized compounds. This process begins with a highly specific in vitro assay and progresses to more complex cellular and whole-plant assays.

Herbicide_Screening_Workflow Start Start: Synthesized Quinoline Carboxylic Acids DHODH_Assay Primary Screen: In Vitro DHODH Enzyme Inhibition Assay Start->DHODH_Assay Cellular_Assay Secondary Screen: Cell-Based Proliferation Assay DHODH_Assay->Cellular_Assay Active Compounds Whole_Plant_Assay Tertiary Screen: Whole-Plant Bioassay (Pre- and Post-emergence) Cellular_Assay->Whole_Plant_Assay Potent Compounds Lead_Optimization Lead Optimization Whole_Plant_Assay->Lead_Optimization Efficacious Compounds Lead_Optimization->Start Iterative Synthesis End End: Herbicide Candidate Lead_Optimization->End

Primary Screen: In Vitro DHODH Enzyme Inhibition Assay

This assay is the first critical step to identify compounds that directly interact with and inhibit the target enzyme. A common method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor.[1]

Protocol: DHODH Enzymatic Assay (DCIP Reduction)

Materials:

  • Recombinant plant DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10% glycerol)

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀ (CoQ₁₀) or a soluble analog

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 178 µL of the plant DHODH enzyme solution in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ₁₀ in Assay Buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be optimized, but representative concentrations are 500 µM DHO, 200 µM DCIP, and 100 µM CoQ₁₀.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm at 25°C for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocities. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The half-maximal inhibitory concentration; a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph that visualizes the relationship between the concentration of a drug or inhibitor and its effect.
Secondary Screen: Cell-Based Proliferation Assay

Compounds that show potent inhibition of the isolated enzyme are then tested for their ability to inhibit the growth of plant cells in culture. This assay provides an indication of cell permeability and on-target activity in a cellular context.

Tertiary Screen: Whole-Plant Bioassays

The most critical evaluation of a potential herbicide is its effect on whole plants. These assays are designed to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.

Protocol: General Whole-Plant Bioassay

Materials:

  • Seeds of susceptible weed species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)) and a tolerant crop species (e.g., Zea mays (corn), Glycine max (soybean)).

  • Potting soil

  • Pots or trays

  • Greenhouse or controlled environment growth chamber

  • Test compounds formulated for application

  • Laboratory sprayer

Procedure:

  • Planting: Fill pots with soil and plant seeds of the selected species at a uniform depth. For pre-emergence testing, the herbicide will be applied after planting. For post-emergence testing, allow the plants to grow to a specific stage (e.g., 2-3 true leaves) before application.[4]

  • Herbicide Formulation and Application: Prepare a simple formulation of the test compound by dissolving it in a suitable solvent and adding a surfactant. Apply the formulated herbicide at various rates using a laboratory sprayer to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.

  • Growth Conditions: Maintain the treated and control plants in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed, avoiding overwatering which can lead to leaching of the herbicide.[5]

  • Evaluation: Observe the plants regularly for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation. After a set period (e.g., 14-21 days), harvest the above-ground biomass and determine the fresh and dry weights.[4]

  • Data Analysis: Calculate the percent growth inhibition relative to the untreated control. Determine the GR₅₀ value (the concentration required to cause a 50% reduction in growth) for each species.

Indicator Species Typical Symptoms of DHODH Inhibition
Amaranthus retroflexus (Redroot Pigweed)Stunting, chlorosis, cessation of growth
Setaria faberi (Giant Foxtail)Stunting, leaf discoloration, failure to thrive
Solanum lycopersicum (Tomato)Highly sensitive, severe stunting and necrosis
Cucumis sativus (Cucumber)Sensitive, leaf malformation and growth inhibition

Section 4: Formulation and Toxicological Considerations

The development of a successful herbicide extends beyond the identification of a potent active ingredient. Proper formulation is crucial for effective delivery and performance in the field, while a thorough toxicological evaluation is required for regulatory approval and to ensure human and environmental safety.[2][6]

Herbicide Formulation

The active ingredient is rarely applied in its pure form. It is formulated with various inert ingredients to improve its handling, storage, application, and efficacy.[7]

Common Formulation Components:

  • Solvents: Used to dissolve the active ingredient.[7]

  • Adjuvants: Enhance the performance of the herbicide. This category includes surfactants, oils, and salts.[7]

  • Surfactants: Reduce the surface tension of spray droplets, allowing for better spreading and penetration of the herbicide on the leaf surface.[8]

  • Carriers: Inert materials used to dilute the active ingredient in dry formulations like granules.[9]

Types of Formulations:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in an oil-based solvent with an emulsifier.

  • Water-Dispersible Granules (WDG): A dry, granular formulation that disperses in water to form a suspension.[10]

  • Soluble Liquids (SL): The active ingredient is soluble in water.

Toxicological Assessment Workflow

The toxicological evaluation of a new herbicide is a multi-stage process designed to identify potential hazards to human health and the environment. This process follows a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies as needed.[6][11]

Toxicology_Workflow Start Herbicide Candidate In_Silico Tier 1: In Silico Assessment (QSAR, Read-across) Start->In_Silico In_Vitro Tier 2: In Vitro Assays (Genotoxicity, Endocrine Disruption) In_Silico->In_Vitro Acute_Toxicity Tier 3: Acute Toxicity Studies (Oral, Dermal, Inhalation) In_Vitro->Acute_Toxicity Subchronic_Toxicity Tier 4: Sub-chronic & Chronic Toxicity Studies Acute_Toxicity->Subchronic_Toxicity Ecotoxicology Tier 5: Ecotoxicological Studies (Fish, Birds, Bees, Soil Organisms) Subchronic_Toxicity->Ecotoxicology Risk_Assessment Human Health & Environmental Risk Assessment Ecotoxicology->Risk_Assessment End Regulatory Submission Risk_Assessment->End

This workflow is designed to be iterative, with data from each tier informing the decisions for subsequent testing. The ultimate goal is to build a comprehensive safety profile for the new herbicide to support its registration and commercialization.

Conclusion

The development of novel herbicides from quinoline carboxylic acids, particularly those targeting plant DHODH, offers a promising avenue to address the growing challenge of herbicide resistance. By employing a systematic and scientifically rigorous approach that integrates synthetic chemistry, tiered biological evaluation, and careful consideration of formulation and toxicology, research teams can significantly increase the probability of success in bringing a new, effective, and safe herbicide to market. The protocols and guidelines presented in this document provide a solid framework for embarking on this critical research and development endeavor.

References

  • Department of Plant Science, PennState Extension. (n.d.). Herbicide Applicator Training. Retrieved from [Link]

  • Basic Agricultural Study. (n.d.). Herbicide Formulations Objective, Component, Classification. Retrieved from [Link]

  • Purdue University. (n.d.). Herbicide Formulations. Retrieved from [Link]

  • Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

  • Horticulture South Africa. (n.d.). Herbicide formulations. Retrieved from [Link]

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pesticide formulation. Retrieved from [Link]

  • Leaf, Root & Fruit. (2024, July 29). How to Conduct a Bioassay to Test for Herbicide Contamination. Retrieved from [Link]

  • Klaffke, H., et al. (2021). Transforming the evaluation of agrochemicals. Journal of the Science of Food and Agriculture, 101(10), 3975-3986. Retrieved from [Link]

  • ResearchGate. (2018, February 4). (PDF) Herbicide bioassays. Retrieved from [Link]

  • PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Retrieved from [Link]

  • Allied Academies. (2017, August 1). Assessment of ecological risks of agrochemicals requires a new framework. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow and schedule of the tiered approach of this study. Toxicity.... Retrieved from [Link]

  • Wiley Online Library. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline series' role in agriculture stems from its diverse chemical.... Retrieved from [Link]

  • PubMed. (2025, April). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

  • Google Patents. (n.d.). US4715889A - Quinoline derivatives and their use for controlling undesirable plant growth.
  • The FEBS Journal. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Retrieved from [Link]

  • YouTube. (2023, July 9). Use of computational approaches for pesticide toxicity assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Nuances of the Doebner Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Doebner synthesis and its variants represent a cornerstone in the construction of the quinoline scaffold, a privileged core in numerous pharmacologically active compounds. This classical three-component reaction, involving an aniline, an aldehyde, and pyruvic acid, while powerful, is not without its intricacies. This technical support center is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during these syntheses, ensuring a higher success rate and a deeper understanding of the reaction's nuances.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Doebner reaction and the Doebner-Miller reaction?

The primary distinction lies in the carbonyl-containing reactant. The classical Doebner reaction specifically utilizes an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2][3] In contrast, the Doebner-Miller reaction , a closely related and often conflated synthesis, employs an aniline with an α,β-unsaturated carbonyl compound (aldehyde or ketone) to produce substituted quinolines.[4][5][6] This latter reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[4][5]

Q2: My reaction is yielding a significant amount of tar-like polymer. What is the primary cause and how can I prevent this?

This is arguably the most common issue in the Doebner-Miller variant. The strongly acidic conditions required for the reaction can readily catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[7][8] This leads to the formation of high-molecular-weight tars, which complicates product isolation and drastically reduces yields.[7]

Q3: I'm using an aniline with an electron-withdrawing group and my yields are consistently low. Why is this happening?

Anilines substituted with electron-withdrawing groups exhibit reduced nucleophilicity. This diminished reactivity of the aromatic ring can hinder the crucial intramolecular electrophilic cyclization step, leading to poor yields in the conventional Doebner reaction.[1][9][10]

Q4: My final product appears to be a mixture of the desired quinoline and a partially hydrogenated version. What is the cause of this?

The final step in the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If the oxidizing agent is absent, insufficient, or if the reaction conditions do not favor complete oxidation, the dihydroquinoline intermediate may persist, leading to a contaminated final product.[7]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture transforms into a thick, dark, and intractable tar, making product isolation exceedingly difficult and severely diminishing the yield of the desired quinoline.[7]

Root Cause: The acidic catalyst promotes the polymerization of the α,β-unsaturated carbonyl compound, a prevalent side reaction.[7][8]

Troubleshooting Steps & Optimization:

StrategyRationale
Biphasic Solvent System Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) minimizes its contact with the acidic aqueous phase, thereby reducing self-polymerization.[7][11]
Gradual Reagent Addition A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline maintains a low instantaneous concentration of the carbonyl reactant, favoring the desired reaction over polymerization.[7]
Temperature Control While heat is often necessary, excessive temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]
Catalyst Optimization The type and concentration of the acid catalyst can significantly impact the extent of side reactions. A systematic evaluation of various Brønsted (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can identify the optimal balance between reaction rate and byproduct formation.[4][6]

Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for further purification.[7]

Problem 2: Low Yields with Electron-Deficient Anilines

Symptoms: The reaction fails to proceed to completion or provides very low yields when an aniline bearing an electron-withdrawing group is used as a substrate.

Root Cause: The reduced nucleophilicity of the aniline nitrogen and the deactivated aromatic ring hinder the initial Michael addition and the subsequent electrophilic cyclization.[1][9]

Troubleshooting Steps & Optimization:

StrategyRationale
Doebner Hydrogen-Transfer Reaction This modified approach has been specifically developed for anilines with electron-withdrawing groups.[9][10] It can also be applied to anilines with electron-donating groups.[9][10]
Catalyst and Solvent Screening A study has shown that for electron-deficient anilines, a combination of BF₃·THF as a catalyst in acetonitrile (MeCN) at elevated temperatures (e.g., 65 °C) can significantly improve yields.[1]
Stoichiometry Adjustment In some cases, increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the desired pathway.[12]

Optimized Protocol for Electron-Deficient Anilines:

  • To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1]

Problem 3: Formation of a Decarboxylated Byproduct

Symptoms: The isolated product is the corresponding quinoline without the carboxylic acid group at the 4-position.

Root Cause: Decarboxylation of the quinoline-4-carboxylic acid product can occur, particularly at high temperatures.[12]

Troubleshooting Steps & Optimization:

StrategyRationale
Temperature Control Lowering the reaction temperature can significantly reduce the rate of decarboxylation. Careful monitoring and control of the reaction temperature are crucial.[12]

Visualizing the Reaction Pathways

To better understand the Doebner synthesis and its potential pitfalls, the following diagrams illustrate the proposed reaction mechanism and a troubleshooting decision tree.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base (N-arylimine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid (Enol Form) Aniline_Derivative Aniline Derivative Pyruvic_Acid->Aniline_Derivative Schiff_Base->Aniline_Derivative Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Aniline_Derivative->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation Troubleshooting_Doebner Start Low Yield or Failed Reaction Tar Significant Tar Formation? Start->Tar Electron_Deficient Using Electron-Deficient Aniline? Tar->Electron_Deficient No Sol_Tar Implement Biphasic System & Gradual Addition Tar->Sol_Tar Yes Byproducts Byproducts Observed? Electron_Deficient->Byproducts No Sol_ED Use Modified Conditions (e.g., BF₃·THF/MeCN) Electron_Deficient->Sol_ED Yes Sol_Byproducts Optimize Temperature & Stoichiometry Byproducts->Sol_Byproducts Yes Review Review Reaction Setup & Reagent Purity Byproducts->Review No

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions grounded in chemical principles.

Q1: My final product has a low yield after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent challenge. The unique combination of a rigid, heterocyclic quinoline core, a polar carboxylic acid group, and a lipophilic trifluoromethyl group in this compound can make solvent selection tricky.

Underlying Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.

    • Solution: Conduct a systematic solvent screen. Alcohols like ethanol or isopropanol, often in combination with water as an anti-solvent, are good starting points for carboxylic acids.[1] For this specific molecule, the trifluoromethyl group increases lipophilicity, so you might also explore solvent systems like ethyl acetate/heptane or toluene.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, the product will crystallize along with the impurities you are trying to remove.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper to increase the filtration speed.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath or refrigerator for an extended period to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can induce crystallization by creating nucleation sites.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and properties of this compound.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route employed. The two most common methods are the Doebner reaction and the Pfitzinger reaction.

  • From the Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3]

    • Unreacted Starting Materials: Residual aniline, aldehyde, or pyruvic acid.

    • Side-Products: Michael addition byproducts and products from the self-condensation of pyruvic acid. For electron-deficient anilines, which are often used to introduce the trifluoromethyl group, the reaction can be low-yielding, potentially leading to a higher proportion of side products.[4]

  • From the Pfitzinger Reaction: This involves the reaction of an isatin with a carbonyl compound containing an α-methylene group, in this case, a trifluoromethyl ketone.[5]

    • Unreacted Isatin: The starting isatin may be present in the crude product.

    • Incomplete Cyclization Products: The intermediate keto-acid formed from the hydrolysis of isatin may not fully cyclize.[5]

    • Decarboxylation Products: Quinoline-4-carboxylic acids can be susceptible to decarboxylation under harsh reaction conditions (e.g., high temperatures).

Q3: What is the best way to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A reverse-phase C18 column is typically suitable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any fluorine-containing or proton-containing impurities. Quantitative NMR (qNMR) with an internal standard can also be used for accurate purity determination.[7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of any impurities, aiding in their structural elucidation.[6]

Q4: I am struggling to purify my compound using column chromatography. The compound either streaks or I get poor separation. What can I do?

A4: Column chromatography of carboxylic acids can be challenging due to their polarity and potential for interaction with the silica gel.

  • Streaking/Tailing: This is often caused by the acidic nature of the compound interacting with the silica.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Poor Separation: The polarity of the eluent may not be optimal.

    • Solution: A systematic approach to eluent selection is necessary. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A typical gradient for a compound of this nature might be from 100% hexane to a mixture of hexane and ethyl acetate.

Q5: How should I store this compound to ensure its stability?

A5: Like most carboxylic acids, this compound is a stable, crystalline solid. However, to ensure long-term stability, it should be stored in a cool, dry place away from direct sunlight and strong bases. It is advisable to store it in a tightly sealed container to prevent moisture absorption.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent system should be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature to check for solubility. If it is insoluble or sparingly soluble, heat the test tube. A good solvent will dissolve the compound upon heating. If the compound is very soluble at room temperature, that solvent may be suitable as the "good" solvent in a binary system.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen hot solvent (or the "good" solvent of a binary system) in portions with stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using a binary solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method for purity analysis.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B. A typical gradient might be 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV-Vis scan, likely around 254 nm or 310 nm)

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Purification Workflows

Recrystallization Troubleshooting Logic

G start Low Yield After Recrystallization q1 Too much solvent used? start->q1 q2 Solution cooled too quickly? start->q2 q3 Inappropriate solvent system? start->q3 q4 Crystallization incomplete? start->q4 sol1 Use minimum amount of hot solvent q1->sol1 Yes sol2 Allow slow cooling to RT Pre-heat filtration apparatus q2->sol2 Yes sol3 Perform systematic solvent screen (e.g., EtOH/H2O, EtOAc/Heptane) q3->sol3 Yes sol4 Cool in ice bath for extended period Scratch flask to induce nucleation q4->sol4 Yes

Caption: A troubleshooting flowchart for low recrystallization yield.

General Purification and Analysis Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis synthesis Crude 2-(Trifluoromethyl)quinoline- 4-carboxylic acid recrystallization Recrystallization synthesis->recrystallization column Column Chromatography (if necessary) recrystallization->column Impurities remain hplc HPLC for Purity recrystallization->hplc Visually clean column->hplc nmr NMR for Structure ID hplc->nmr ms MS for MW Confirmation nmr->ms

Caption: A general workflow for the purification and analysis of the target compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Agilent. HPLC Column Troubleshooting: Is It Really The Column?. Available from: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Available from: [Link]

  • Agilent. HPLC Troubleshooting. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

  • Ascendex Scientific, LLC. This compound. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Available from: [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Available from: [Link]

  • NIH. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Available from: [Link]

  • Wikipedia. Doebner reaction. Available from: [Link]

  • ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • NIH. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Available from: [Link]

Sources

Technical Support Center: Optimizing the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Pfitzinger reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic tool. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My Pfitzinger reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?

Answer:

Low or no yield is the most common issue and can stem from several factors, primarily related to the initial activation of isatin and the subsequent condensation.

Causality Analysis:

The Pfitzinger reaction is not a simple one-pot mixing of reagents. It begins with the base-catalyzed hydrolysis of the amide bond in isatin to open the ring and form a keto-acid intermediate, an isatinate.[1][2] This step is critical. If the carbonyl compound is added before this ring-opening is complete, it can lead to a cascade of side reactions, consuming your starting materials without forming the desired product.

Step-by-Step Troubleshooting Protocol:

  • Ensure Complete Isatin Ring-Opening: The most critical step is the formation of the isatinate. Before adding your carbonyl compound, dissolve the isatin in your basic solution (e.g., 33% KOH in ethanol/water) and stir at room temperature. You should observe a distinct color change from the initial orange or deep purple to a pale yellow or brown.[1][3] This indicates the formation of the potassium salt of isatinic acid.[4] Allow 30-60 minutes for this step to ensure completion before proceeding.[1][4]

  • Assess Carbonyl Compound Reactivity: The reaction requires a carbonyl compound with an α-methylene group.[1] Aldehydes are generally more reactive than ketones. Sterically hindered ketones may react very slowly or not at all under standard conditions. If you suspect low reactivity, consider more forcing conditions such as higher temperatures or longer reflux times (monitor by TLC).

  • Optimize Stoichiometry: While a 1:1 stoichiometry between isatin and the carbonyl compound is theoretical, using a slight excess (1.5 to 2 equivalents) of the more volatile or reactive carbonyl compound (like acetone or butanone) can help drive the reaction to completion, especially if self-condensation of the carbonyl is a competing pathway.[3]

  • Check Base Concentration and Type: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are required.[5] A 33% (w/v) solution of KOH in aqueous ethanol is a common and effective choice.[1] Insufficient base will result in incomplete isatin ring-opening.

  • Monitor Reaction Progress: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isatin starting material. This provides real-time feedback on whether the reaction is progressing.

Question 2: My reaction mixture turned into a dark, intractable tar. What happened and is it salvageable?

Answer:

Tar formation is typically a result of undesired side reactions, most often the self-condensation of the carbonyl compound under the strongly basic conditions.

Causality Analysis:

Strong bases, which are essential for the Pfitzinger reaction, can also promote aldol-type self-condensation of enolizable ketones and aldehydes.[6] This is particularly problematic with compounds like acetone or biacetyl.[3] High temperatures can accelerate these decomposition and polymerization pathways, leading to tar.

Step-by-Step Mitigation Strategy:

  • Control Reagent Addition: Do not add all reactants at once.[3] Follow the stepwise procedure outlined in Question 1: first, open the isatin ring with the base, and only then add the carbonyl compound. For highly reactive carbonyls, add them dropwise to the heated isatinate solution to maintain a low instantaneous concentration, minimizing self-condensation.

  • Temperature Management: While reflux is often necessary, excessive heat can be detrimental. Start the reaction at a lower temperature and gradually increase it. For some systems, lower temperatures for a longer duration may favor the desired Pfitzinger condensation over decomposition pathways.[3]

  • Solvent Choice: The reaction is typically run in protic solvents like ethanol.[2] The presence of water is also crucial for the initial hydrolysis of isatin. A mixture of ethanol and water is often optimal.[7]

  • Salvageability: Unfortunately, once significant tar has formed, isolating the desired product can be extremely difficult. The best course of action is to optimize the reaction conditions on a small scale to prevent tar formation in the first place.

Question 3: I've formed the product according to TLC, but I'm struggling with the workup and purification. How can I effectively isolate my quinoline-4-carboxylic acid?

Answer:

Isolation issues often arise from the amphoteric nature of the product and the presence of basic residues. A systematic workup procedure is key.

Causality Analysis:

The product is a carboxylic acid, which exists as a carboxylate salt (e.g., potassium salt) in the basic reaction mixture. This salt is often soluble in the aqueous ethanol reaction medium.[3] The goal of the workup is to remove impurities and then protonate the carboxylate to precipitate the neutral, and typically less soluble, carboxylic acid.

Recommended Workup and Purification Protocol:

  • Initial Solvent Removal: After the reaction is complete, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.[4]

  • Aqueous Dissolution and Extraction: Add water to the residue to fully dissolve the potassium salt of your product. Perform an extraction with a water-immiscible organic solvent like diethyl ether.[4] This crucial step removes unreacted, neutral carbonyl compounds and other non-polar impurities, which can simplify purification later.

  • Controlled Acidification: Cool the aqueous layer in an ice bath. Slowly add acid (e.g., dilute HCl or acetic acid) with vigorous stirring.[4] Monitor the pH. The product will precipitate as it is neutralized, typically around pH 4-5.[4] Adding acid too quickly can cause the product to oil out or trap impurities.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[4]

  • Recrystallization: The crude product can be purified by recrystallization. Ethanol or an ethanol/water mixture is often a good starting point.[1] The appropriate solvent choice is substrate-dependent and may require some screening.

Pfitzinger Reaction Workflow

The following diagram outlines the general experimental sequence for a successful Pfitzinger reaction, from setup to final product.

G cluster_0 Reaction Setup & Execution cluster_1 Workup & Isolation cluster_2 Purification A 1. Prepare Base Solution (e.g., 33% KOH in aq. Ethanol) B 2. Add Isatin Stir for 30-60 min at RT A->B C Observe Color Change (Orange -> Pale Yellow) Confirms Isatinate Formation B->C D 3. Add Carbonyl Compound (Dropwise for reactive substrates) B->D E 4. Heat to Reflux (e.g., ~79°C for Ethanol) D->E F 5. Monitor by TLC (Until Isatin is consumed) E->F G 6. Cool Reaction & Remove Solvent (Rotary Evaporation) F->G H 7. Dissolve in Water & Extract (e.g., with Diethyl Ether to remove impurities) G->H I 8. Acidify Aqueous Layer (Ice bath, slow addition of HCl/AcOH to pH 4-5) H->I J 9. Collect Precipitate (Vacuum Filtration) I->J K 10. Wash Solid (Cold Water) J->K L 11. Recrystallize Crude Product (e.g., from Ethanol or EtOH/Water) K->L M Pure Quinoline-4-Carboxylic Acid L->M

Caption: Experimental workflow for the Pfitzinger condensation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pfitzinger reaction?

The Pfitzinger reaction mechanism proceeds in several distinct steps[1]:

  • Ring Opening: The base hydrolyzes the amide bond in isatin to form an isatinate (a keto-acid intermediate).

  • Condensation: The aniline moiety of the intermediate condenses with the carbonyl compound to form an imine (Schiff base).

  • Tautomerization: The imine tautomerizes to its more stable enamine form.

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Isatinate (Keto-acid) Isatin->KetoAcid 1. Base (OH⁻) Ring Opening Imine Imine KetoAcid->Imine 2. + Carbonyl Condensation (-H₂O) Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4- carboxylic acid Cyclized->Product 5. Dehydration (-H₂O)

Sources

Technical Support Center: Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of catalyst selection for this vital class of heterocyclic compounds. Quinolines are not just molecules; they are foundational scaffolds in numerous pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1][2] The success of their synthesis is critically dependent on the judicious selection and application of a catalyst.

This document moves beyond simple protocols. It is structured as a dynamic resource to address the real-world challenges you encounter at the bench. We will explore the causality behind catalyst choice, troubleshoot common experimental failures, and provide data-driven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection in the most common quinoline synthesis reactions.

Q1: What are the primary named reactions for quinoline synthesis, and what are their characteristic catalysts?

There are several cornerstone methods for synthesizing the quinoline ring, each with distinct mechanistic pathways and catalyst preferences.[3]

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] It is highly adaptable and can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) and bases (e.g., KOH, NaOH, KOtBu).[3][4] The choice is substrate-dependent; acid catalysts activate the carbonyl for nucleophilic attack, while base catalysts generate an enolate from the α-methylene compound.

  • Skraup Synthesis: A classic but often aggressive method, the Skraup synthesis reacts an aromatic amine with glycerol, an acid catalyst (typically concentrated H₂SO₄), and an oxidizing agent.[2][3][5] Due to its highly exothermic nature, a moderator like ferrous sulfate (FeSO₄) is often essential to prevent excessive tar formation and control the reaction's vigor.[3][6]

  • Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis, using an α,β-unsaturated carbonyl compound that reacts with an aniline. It is typically promoted by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SnCl₄, ZnCl₂).[3][7][8]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[3][9] Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are traditionally used to drive the cyclization and dehydration steps.[3][10]

Q2: How do I decide between a homogeneous and a heterogeneous catalyst?

The choice between a homogeneous and heterogeneous catalyst is a critical decision that impacts reaction conditions, product purification, and process scalability.

  • Homogeneous Catalysts: These are in the same phase as the reactants (typically dissolved in the solvent).[11]

    • Expertise & Experience: Homogeneous catalysts often exhibit higher activity and selectivity under milder conditions because the active sites are readily accessible.[3] This allows for more precise mechanistic control. However, their primary drawback is the difficulty of separating them from the reaction product, which can lead to product contamination and makes catalyst recycling challenging and expensive.[3][11]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[11]

    • Trustworthiness: The key advantage is straightforward separation post-reaction—often by simple filtration—which simplifies product workup and makes the catalyst easily recyclable.[3] This attribute makes them ideal for green chemistry applications and large-scale industrial processes.[3] While they may sometimes require harsher conditions (higher temperatures or pressures) due to potential mass transfer limitations, modern solid catalysts like zeolites or metal oxides offer excellent performance.[12][13]

Q3: Are there "green" or more environmentally friendly catalytic options available?

Absolutely. The field has seen significant advancements in sustainable catalysis for quinoline synthesis.

  • Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis.[1][14] They offer exceptionally high surface-area-to-volume ratios, leading to high reactivity, while still being separable and recyclable.[1][14][15] Examples include magnetic iron oxide nanoparticles functionalized with an acidic ionic liquid (Fe₃O₄-IL-HSO₄) or zinc oxide supported on carbon nanotubes (ZnO/CNT), which have been used effectively in Friedländer syntheses under solvent-free conditions.[14][16]

  • Ionic Liquids: These can serve as both the solvent and the catalyst, reducing the need for volatile organic compounds (VOCs).[16] Certain ionic liquids have been shown to be highly effective in promoting Friedländer reactions.[16][17]

  • Metal-Free Catalysts: To avoid the cost and potential toxicity of transition metals, organocatalysts and simple reagents like iodine have been developed.[16][18] Iodine, for instance, can effectively catalyze the Friedländer synthesis under solvent-free conditions.[4][19]

Troubleshooting Guide: Catalyst-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during catalytic quinoline synthesis.

Issue 1: Low or No Product Yield

A low yield is one of the most common experimental hurdles. The cause often traces back to the catalyst's activity or suitability.

Potential CauseScientific Explanation & CausalityRecommended Solution
Inappropriate Catalyst Choice The catalyst's acidity/basicity or redox potential is not well-matched to the substrates or the specific named reaction. Steric hindrance or deactivating electronic groups on the substrates can necessitate a stronger catalyst.[3]Action: If using a mild Lewis acid (e.g., ZnCl₂) in a Friedländer synthesis fails, consider a stronger Brønsted acid (p-TsOH) or a more active nanocatalyst. For substrates with electron-withdrawing groups, harsher conditions or a more potent catalyst may be required.
Catalyst Deactivation/Poisoning The quinoline product itself, particularly its nitrogen lone pair, can act as a poison by strongly coordinating to the metal center of the catalyst, blocking active sites.[20] Impurities in reagents or solvents (e.g., sulfur compounds, water, oxygen) can also irreversibly poison sensitive catalysts.[20]Action: 1. Verify Reagent Purity: Use high-purity, anhydrous, and deoxygenated solvents. 2. Increase Ligand Ratio: For palladium-catalyzed reactions, increasing the ligand-to-metal ratio can sometimes mitigate product inhibition.[20] 3. Switch Catalyst Type: Move to a more robust heterogeneous catalyst that may be less susceptible to poisoning.
Suboptimal Reaction Conditions Many quinoline syntheses require heat, but excessive temperatures can cause catalyst decomposition or substrate degradation.[3] The catalyst loading (mol%) might also be too low for the reaction to proceed efficiently.Action: Perform a systematic optimization study. Screen temperatures in 10°C increments, monitoring progress by TLC or GC.[3] Test catalyst loading at 5, 10, and 15 mol% to find the optimal concentration.
Issue 2: Excessive Tar Formation or Side Reactions

The formation of black, intractable tar or significant byproducts indicates a lack of selectivity, often due to an overly aggressive catalyst or uncontrolled reaction conditions.

Potential CauseScientific Explanation & CausalityRecommended Solution
Highly Exothermic Reaction (Skraup Synthesis) The classic Skraup synthesis is notoriously vigorous. The strong acid (H₂SO₄) and oxidizing agent can cause uncontrolled polymerization and degradation of the aniline and glycerol starting materials, leading to charring.[6][21]Action: 1. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[6][22] These moderators help to control the reaction rate and dissipate heat, making the process less violent.[3][6] 2. Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath).[6]
Substrate Self-Condensation (Friedländer & Doebner-von Miller) In reactions involving α,β-unsaturated carbonyls or ketones with α-methylene groups, the catalyst can promote undesired self-condensation or polymerization, competing with the desired quinoline formation.[6]Action: 1. Switch Catalyst: If using a strong base, which promotes enolate formation and self-condensation, switch to an acid catalyst (or vice-versa). Milder Lewis acids like In(OTf)₃ can be highly effective.[21] 2. Slow Reactant Addition: Add the carbonyl compound dropwise to the reaction mixture to keep its instantaneous concentration low, favoring the cross-reaction over self-condensation.[6][21]
Lack of Regioselectivity (Combes Synthesis) When using an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either carbonyl group, leading to a mixture of regioisomers. The acid catalyst influences the subsequent rate-determining cyclization step.[10]Action: The regiochemical outcome is often governed by sterics.[10] Analyze the steric hindrance around the two carbonyl groups of your diketone. A bulkier substituent will generally direct the cyclization away from its position. Modifying the catalyst from H₂SO₄ to a bulkier system like polyphosphoric acid (PPA) can sometimes influence this selectivity.[10]

Data & Protocols

To provide a practical context, this section includes comparative data on catalyst performance and a detailed experimental protocol for a common quinoline synthesis.

Table 1: Comparative Performance of Catalysts in Quinoline Synthesis

Yields are highly dependent on the specific substrates and reaction conditions and should be considered representative examples.

Synthesis MethodCatalyst SystemSubstratesTypical ConditionsYield (%)Reference
Friedländer p-TsOH (10 mol%)2-aminoaryl ketone, α-methylene carbonyl80-120°C77-95[3]
Friedländer Fe₃O₄-IL-HSO₄2-aminoaryl ketone, 1,3-dicarbonyl90°C, Solvent-freeHigh[14][16]
Friedländer ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylSolvent-free24-99[14][16]
Skraup H₂SO₄, Oxidizing agentAniline, Glycerol145-170°C14-47[3]
Doebner-von Miller Ag(I)-Montmorillonite K10Aniline, α,β-Unsaturated aldehydeSolvent-free, Heating42-89
Combes H₂SO₄ or PPAAniline, β-Diketone100-150°CVaries[10]
Dehydrogenative Cyclization Cobalt (II) Acetate2-aminoaryl alcohol, ketoneNot specifiedGood[16][23]
Experimental Protocol: Friedländer Synthesis using a Reusable Nanocatalyst

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a magnetically separable nanocatalyst, emphasizing green chemistry principles.[14][16]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄) (approx. 20 mg)[14][16]

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (20 mg).

  • Reaction Conditions: For a solvent-free reaction, securely cap the flask. For a solvent-based reaction, add ethanol (5 mL). Place the flask in a preheated oil bath at 90°C and stir vigorously.[14][16]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. If the reaction was solvent-free, add ethanol or ethyl acetate to dissolve the product. Place a strong external magnet against the side of the flask to immobilize the black nanocatalyst.

  • Work-up: Carefully decant or pipette the product solution into a separate flask. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.[16]

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol (3 x 5 mL), dry it in an oven, and it can be reused for subsequent reactions.[16]

Visualized Workflows

Catalyst Selection & Optimization Workflow

This diagram outlines a logical workflow for selecting a catalyst and optimizing the reaction conditions for any quinoline synthesis.

G cluster_plan Planning Phase cluster_exec Execution & Analysis Phase cluster_opt Optimization & Troubleshooting start Define Synthesis (e.g., Friedländer, Skraup) cat_type Select Catalyst Type (Homogeneous vs. Heterogeneous) start->cat_type cat_spec Choose Specific Catalyst (e.g., p-TsOH, Fe3O4-NC) cat_type->cat_spec exp Perform Initial Experiment cat_spec->exp analyze Analyze Yield & Purity (TLC, GC, NMR) exp->analyze decision Results Acceptable? analyze->decision trouble Troubleshoot Issues (Low Yield, Side Reactions) decision->trouble No end_node Final Protocol decision->end_node Yes optimize Optimize Conditions (Temp, Conc., Time) trouble->optimize optimize->exp Re-run

Caption: A workflow for catalyst selection and optimization.

Troubleshooting Decision Tree for Low Yield

This diagram provides a step-by-step decision-making process when faced with a low-yielding reaction.

G cluster_catalyst Catalyst Issues cluster_reaction Reaction Condition Issues cluster_substrate Substrate Issues start Problem: Low Yield c1 Is the catalyst active? (Fresh vs. Old) start->c1 r1 Is temperature optimal? (Screen temps) start->r1 s1 Are substrates reactive? (Check for deactivating groups) start->s1 c2 Is catalyst poisoned? (Check reagent purity) c1->c2 c3 Is loading sufficient? (Try increasing mol%) c2->c3 r2 Is reaction time sufficient? (Monitor by TLC) r1->r2 s2 Consider a stronger catalyst system s1->s2

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Benchchem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Benchchem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
  • PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Benchchem. (2025). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 9, 2026, from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (n.d.). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst.
  • ResearchGate. (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst. Retrieved January 9, 2026, from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 9, 2026, from [Link]

  • PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 9, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Possible pathways for quinoline reduction. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 9, 2026, from [Link]

  • Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved January 9, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 9, 2026, from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.).

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dealing with low reactivity of electron-deficient anilines in Doebner reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Navigating the Nuances of the Doebner Reaction with Electron-Deficient Anilines

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone in synthetic chemistry for accessing quinoline-4-carboxylic acids—a scaffold of immense importance in medicinal chemistry.[1][2][3] However, the reaction's efficiency can be severely hampered when employing anilines bearing electron-withdrawing groups (EWGs). This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies, field-proven protocols, and a causal understanding of the experimental choices needed to overcome these reactivity challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of electron-deficient anilines in the Doebner reaction?

The primary cause is the reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) pull electron density away from the aromatic ring and, critically, from the nitrogen atom's lone pair through inductive and resonance effects.[4] This diminished electron density makes the aniline a poor nucleophile, hindering its initial attack on the aldehyde to form the Schiff base (N-arylimine), a crucial first step in the reaction cascade.[2]

Q2: My reaction is stalled, with significant recovery of the starting aniline. What does this indicate?

Recovering your starting aniline is a classic symptom of a failed initiation. It strongly suggests that the initial condensation between the electron-deficient aniline and the aldehyde is the rate-limiting—or non-occurring—step. The reaction conditions are insufficient to overcome the low nucleophilicity of your substrate.

Q3: Besides low yield, what are other common problems when using deactivated anilines?

Aside from poor conversion, researchers often encounter the formation of complex byproduct mixtures and tar.[5] These issues can arise from forcing the reaction with excessively high temperatures, which may promote polymerization of the aldehyde or other side reactions instead of the desired product pathway.[5][6]

Q4: Is it possible to successfully use anilines with strong EWGs like a nitro group?

Yes, while challenging, it is possible. Standard Doebner conditions will often fail or provide negligible yields.[7][8] However, employing strategies such as potent Lewis acid catalysis or modified reaction protocols can facilitate the reaction even with strongly deactivated substrates like nitroanilines.[9]

Troubleshooting and Optimization Guide

This section provides a structured approach to overcoming specific experimental hurdles.

Issue 1: Reaction Failure or Extremely Low Conversion (<10%)

Your primary challenge is to drive the initial aniline-aldehyde condensation forward.

Root Cause Analysis:

The energy barrier for the nucleophilic attack by the deactivated aniline is too high under your current conditions. Traditional Brønsted acids may not be sufficient to adequately activate the aldehyde's carbonyl group.

Solution A: Implement a Strong Lewis Acid Catalyst

Lewis acids are generally more effective than Brønsted acids at activating carbonyls towards attack by weak nucleophiles. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) are excellent choices.[8]

  • Causality: The Lewis acid coordinates to the aldehyde's carbonyl oxygen, creating a highly electrophilic carbon center that is more susceptible to attack by the electron-poor aniline. This targeted activation is more efficient than general protonation by a Brønsted acid.

dot

Caption: EWGs decrease electron density on the aniline nitrogen, hindering the initial attack.

Solution B: Optimize Solvent and Temperature

While heat can improve kinetics, it must be applied judiciously.

  • Temperature: For Lewis acid-catalyzed systems, a moderately elevated temperature (e.g., 65 °C) is often optimal.[1] Excessively high temperatures can lead to catalyst decomposition or byproduct formation.

  • Solvent: Acetonitrile (MeCN) has proven to be an effective solvent in optimized protocols, outperforming traditional choices like ethanol in specific cases.[1]

Data Summary: Catalyst and Solvent Impact

The following data, adapted from a study on the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlights the critical role of catalyst and solvent selection.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃HH₂O100< 5[8]
2NoneEtOHReflux< 5[8]
3Sc(OTf)₃ (0.1)MeCN6545
4Yb(OTf)₃ (0.1)MeCN6558
5BF₃·THF (0.28) MeCN 65 85 [1]

Table 1: Optimization of reaction conditions demonstrates the superior performance of BF₃·THF in acetonitrile for this transformation.

Issue 2: Moderate Yield (20-50%) with Byproduct Formation

Your reaction is proceeding, but it is inefficient. This suggests that while the initial condensation occurs, subsequent steps like cyclization and oxidation are either slow or competing with undesired pathways.

Solution: Adopt the "Doebner Hydrogen-Transfer" Protocol

A recently developed modification of the Doebner reaction has shown remarkable success with electron-deficient anilines by managing the reaction's internal redox process.[7][10]

  • Causality: In the classical Doebner mechanism, an imine formed from a second molecule of aniline and aldehyde often acts as the oxidant for the final aromatization step.[2] This can be inefficient. The modified protocol appears to facilitate a more efficient intramolecular or intermolecular hydrogen transfer, improving the yield of the final quinoline product, especially for substrates that are poor hydride donors/acceptors.[7] This method has been shown to be highly effective for a broad range of anilines, including those with both electron-withdrawing and electron-donating groups.[7][8]

dot

Caption: Key stages in the Doebner reaction, from starting materials to the final product.

Experimental Protocols
Protocol 1: High-Yield Synthesis Using BF₃·THF Catalyst

This protocol is optimized for electron-deficient anilines and is based on a validated procedure.[1]

  • Preparation: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv) under an inert atmosphere.

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.

  • Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Approach for Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction, often leading to cleaner conversions and shorter reaction times.[11][12][13][14]

  • Vessel Preparation: In a dedicated microwave reaction vessel, combine the electron-deficient aniline (1.0 equiv), aldehyde (1.1 equiv), pyruvic acid (1.2 equiv), and a suitable catalyst (e.g., p-TsOH or a Lewis acid) in a high-boiling point solvent (e.g., DMF, toluene).

  • Microwave Parameters: Seal the vessel and place it in the microwave reactor. Set the reaction temperature (e.g., 120-150 °C), maximum pressure, and reaction time (e.g., 10-30 minutes). Power can be set to be variable to maintain the target temperature.

  • Reaction: Run the microwave program with vigorous stirring.

  • Workup and Purification: After cooling, work up the reaction mixture as described in Protocol 1.

Comparison of Methodologies

FeatureConventional DoebnerLewis Acid-CatalyzedMicrowave-Assisted
Catalyst Brønsted Acid (e.g., HCl)Lewis Acid (e.g., BF₃·THF)Brønsted or Lewis Acid
Temperature Reflux (often >80 °C)60-70 °C[1]120-150 °C[13][14]
Time 12-48 hours24 hours[1]10-60 minutes
Yield (Deactivated) Very Low to None[7][8]Good to Excellent[7][8]Potentially Good to Excellent
Key Advantage SimplicityHigh efficacy for poor nucleophilesRapid optimization, speed

Table 2: A comparative summary of different approaches for the Doebner reaction.

dot

Caption: A logical workflow for addressing low yields in the Doebner reaction.

References
  • Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC . PubMed Central. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry . ACS Publications. [Link]

  • Doebner reaction using hydrogen peroxide as oxidant with Lewis acid... - ResearchGate . ResearchGate. [Link]

  • (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - ResearchGate . ResearchGate. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PubMed . PubMed. [Link]

  • Doebner reaction - Wikipedia . Wikipedia. [Link]

  • Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism - ResearchGate . ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry . ACS Publications. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers . Frontiers. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC . PubMed Central. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - ResearchGate . ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI . MDPI. [Link]

  • Doebner-Miller reaction - chemeurope.com . chemeurope.com. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the synthesis of quinolines. This resource provides in-depth technical guidance, drawing from established literature and practical field experience to ensure the scientific integrity and success of your experiments.

Introduction: The Challenge of Selectivity in Quinoline Synthesis

The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, is often plagued by the formation of unwanted byproducts.[1][2] These side reactions not only reduce the yield and purity of the desired product but also complicate downstream processing and purification. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and efficient synthetic protocols. This guide will delve into the specifics of byproduct formation in four major quinoline synthesis methodologies: Skraup, Doebner-von Miller, Combes, and Friedländer, providing actionable solutions to common challenges.

I. The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3][4][5] However, its highly exothermic nature can lead to significant byproduct formation, primarily tar and polymeric materials.[6]

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield of quinoline and a large amount of black tar. What is happening and how can I prevent this?

A1: The vigorous nature of the Skraup synthesis is due to the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions under strongly acidic conditions.[3][7] This can lead to localized overheating, promoting polymerization of acrolein and other reactive intermediates, resulting in tar formation.[6]

Troubleshooting & Prevention:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is a common and effective strategy to control the reaction's exothermicity.[6][7] Ferrous sulfate is thought to form a complex with the reactants, slowing down the reaction rate and preventing it from becoming too violent.

  • Controlled Reagent Addition: Instead of adding all reagents at once, a stepwise addition can significantly improve control. Specifically, the slow and controlled addition of concentrated sulfuric acid to the mixture of aniline, glycerol, and the oxidizing agent with efficient cooling is crucial.[6]

  • Temperature Management: Careful temperature control is essential. The reaction should be gently heated to initiate, and then the cooling should be applied as needed to manage the exothermic phase.[6]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

Objective: To synthesize quinoline from aniline and glycerol with minimal tar formation.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

  • Steam distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • After the addition of sulfuric acid, add nitrobenzene.

  • Gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Once the initial exotherm has subsided, continue heating the reaction mixture under reflux for several hours.

  • After cooling, dilute the reaction mixture with water and steam distill to remove unreacted nitrobenzene.[8]

  • Make the residue in the distillation flask strongly alkaline with a sodium hydroxide solution to liberate the quinoline.[8]

  • Perform a second steam distillation to isolate the crude quinoline.[8]

  • The crude quinoline can be further purified by extraction and vacuum distillation.[8]

II. The Doebner-von Miller Reaction: Combating Polymerization

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce a wide range of substituted quinolines.[3][9] The primary challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl starting material.[10]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction results in a thick, dark tar, and a very low yield of the desired quinoline. How can I suppress this polymerization?

A1: The strong acidic conditions required for the Doebner-von Miller reaction can readily catalyze the self-polymerization of the α,β-unsaturated carbonyl compound, which is a major competing side reaction.[6][10]

Troubleshooting & Prevention:

  • Biphasic Solvent System: A highly effective strategy is to employ a biphasic solvent system. By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) and the aniline in an acidic aqueous phase, the concentration of the carbonyl compound in the acidic phase is kept low, thus minimizing polymerization.[10]

  • Optimization of Acid Catalyst: While a strong acid is necessary, the type and concentration can be optimized. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between the desired reaction rate and the suppression of side reactions. Milder Lewis acids may be beneficial in certain cases.[10]

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low steady-state concentration of the carbonyl compound, thereby reducing polymerization.[11]

Q2: I am isolating dihydroquinoline byproducts along with my desired quinoline. How can I ensure complete aromatization?

A2: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[10] Incomplete oxidation can lead to the isolation of these hydrogenated byproducts.

Troubleshooting & Prevention:

  • Sufficient Oxidant: Ensure that a sufficient stoichiometric amount, or a slight excess, of the oxidizing agent is used to drive the reaction to completion.

  • Choice of Oxidant: The choice of oxidizing agent can be critical. While often generated in situ, explicit addition of a suitable oxidant might be necessary.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[10]

Visualizing the Doebner-von Miller Reaction and Polymerization Byproduct

Doebner_von_Miller cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate + Carbonyl (Acid Catalyst) Carbonyl α,β-Unsaturated Carbonyl Quinoline Desired Quinoline Intermediate->Quinoline Oxidation Polymer Polymer/Tar Carbonyl_side α,β-Unsaturated Carbonyl Carbonyl_side->Polymer Acid-catalyzed Polymerization

Caption: Doebner-von Miller synthesis and competing polymerization.

III. The Combes Synthesis: Controlling Regioselectivity

The Combes synthesis involves the reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.[3][12] A key challenge arises when using unsymmetrical β-diketones, which can lead to the formation of a mixture of regioisomers.

Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomeric quinolines. How can I control the regioselectivity of the cyclization?

A1: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the enamine intermediate. The direction of the ring closure is influenced by both electronic and steric factors of the substituents on the aniline and the β-diketone.[13]

Troubleshooting & Prevention:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho-position of the aniline ring. Similarly, bulky substituents on the β-diketone can direct the cyclization. For instance, increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other.[12]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline can activate the ortho-positions, influencing the site of electrophilic attack during cyclization.

  • Catalyst Choice: While concentrated sulfuric acid is common, exploring other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes alter the regiochemical outcome.[12]

Table 1: Factors Influencing Regioselectivity in Combes Synthesis

FactorInfluence on RegioselectivityExample
Steric Hindrance on Aniline Cyclization is favored at the less hindered ortho-position.An aniline with a bulky substituent at one ortho-position will direct cyclization to the other.
Steric Hindrance on β-Diketone A bulky R group on the diketone can favor the formation of the 2-substituted quinoline.Using a β-diketone with a t-butyl group and a methyl group will likely favor the formation of the 2-methyl-4-t-butylquinoline.
Electronic Effects of Aniline Substituents Electron-donating groups can activate the ortho-positions, while electron-withdrawing groups can deactivate them.A methoxy-substituted aniline may lead to a different regioisomeric ratio compared to a nitro-substituted aniline.[12]

IV. The Friedländer Synthesis: Addressing Regioselectivity and Side Reactions

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[14][15] Similar to the Combes synthesis, regioselectivity can be an issue with unsymmetrical ketones.[14][16] Additionally, side reactions like aldol condensation can occur.[14]

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I achieve better control over the product distribution?

A1: The formation of regioisomers in the Friedländer synthesis arises from the two possible ways the enolate of the unsymmetrical ketone can condense with the 2-aminoaryl carbonyl compound.[16]

Troubleshooting & Prevention:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Chiral phosphoric acids have been shown to be effective in achieving diastereoselective Friedländer reactions.[14] Lewis acids and Brønsted acids can also be screened to optimize for the desired regioisomer.

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can direct the condensation to that specific position.[14]

  • Use of Ionic Liquids: The use of ionic liquids as the reaction medium has been reported to improve regioselectivity in some cases.[14]

Q2: I am observing byproducts resulting from the self-condensation of my ketone starting material under the basic conditions of the Friedländer synthesis. How can I avoid this?

A2: The basic conditions often employed in the Friedländer synthesis can promote the aldol condensation of the ketone starting material, leading to unwanted byproducts.[14]

Troubleshooting & Prevention:

  • Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its corresponding imine can be used. This modification can help to avoid the basic conditions that lead to aldol condensation.[14]

  • Milder Reaction Conditions: Traditional Friedländer synthesis can require harsh conditions (high temperature, strong acid or base).[14] The use of catalysts like gold or iodine can enable the reaction to proceed under milder conditions, which can suppress side reactions.[14]

Visualizing Regioselectivity in Friedländer Synthesis

Friedlander_Regioselectivity Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Intermediate_A Enolate A Reactants->Intermediate_A Path A Intermediate_B Enolate B Reactants->Intermediate_B Path B Product_A Regioisomer A Intermediate_A->Product_A Cyclization Product_B Regioisomer B Intermediate_B->Product_B Cyclization

Caption: Competing pathways leading to regioisomers.

V. General Purification Strategies for Crude Quinoline Products

Regardless of the synthetic method, the crude product is often a complex mixture containing the desired quinoline, unreacted starting materials, and various byproducts. A robust purification strategy is essential to obtain the product in high purity.

  • Steam Distillation: This is a particularly effective method for separating volatile quinolines from non-volatile tars and inorganic salts, especially after the Skraup and Doebner-von Miller syntheses.[8]

  • Acid-Base Extraction: Quinolines are basic and can be extracted from an organic solution into an acidic aqueous phase. This allows for the separation from neutral and acidic impurities. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[17]

  • Crystallization via Salt Formation: For achieving very high purity, quinolines can be precipitated from solution as salts (e.g., sulfates or hydrochlorides). The crystalline salt can then be isolated and the free quinoline base regenerated.[8]

  • Chromatography: For small-scale purifications and for separating mixtures of closely related quinoline derivatives, column chromatography is the method of choice.[8]

Conclusion

The successful synthesis of quinolines hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully controlling reaction parameters such as temperature, reagent concentration, and catalyst choice, and by employing appropriate workup and purification procedures, researchers can significantly improve the yield and purity of their desired quinoline products. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific substrate combination may require its own optimization.

References

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

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troubleshooting guide for the synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource, presented in a question-and-answer format, provides field-proven insights and solutions to help you troubleshoot common issues, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: General Issues & Low Yields

Question 1: My reaction yield is consistently low, or the reaction fails to proceed entirely. What are the primary factors I should investigate?

Low yields are a frequent challenge, often stemming from a few core issues. Classical methods for quinoline synthesis, while foundational, can be sensitive to substrate electronics, reagent stability, and reaction conditions.[1][2]

Answer:

Your troubleshooting should begin with a systematic evaluation of three areas: starting material integrity, reaction conditions, and the choice of synthetic route based on your specific substrates.

  • Starting Material Purity:

    • Anilines: Anilines are susceptible to air oxidation, which can lead to discoloration and the formation of impurities that inhibit the reaction. If your aniline is dark-colored, consider purification by distillation or filtration through a short plug of silica or alumina before use.

    • Aldehydes/Ketones: Aldehydes are prone to oxidation to carboxylic acids and polymerization. Ensure they are freshly distilled or from a recently opened bottle. The α,β-unsaturated carbonyls used in the Doebner-von Miller synthesis are particularly prone to polymerization.[3]

    • Pyruvic Acid: This reagent can degrade over time. Use freshly opened or distilled pyruvic acid for best results in Doebner-type reactions.

  • Reaction Conditions:

    • Atmosphere: Many condensation steps are sensitive to moisture. While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions, especially with sensitive substrates.

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Excessively harsh conditions can promote tar formation, while insufficient acid will result in a sluggish or incomplete reaction.[3] For electron-deficient anilines in Doebner-type syntheses, traditional conditions often give low yields.[4][5] Switching to a Lewis acid like BF₃·THF in a solvent like acetonitrile (MeCN) has been shown to be more effective.[4][5]

    • Temperature: Each synthetic method has an optimal temperature range. For instance, the Conrad-Limpach synthesis can yield different products based on temperature; lower temperatures favor the 4-quinolone (kinetic product), while higher temperatures can lead to the 2-quinolone (thermodynamic product).[6][7]

  • Inherent Substrate Limitations: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing the initial condensation step and often leading to poor yields in classical syntheses like the Doebner or Combes reactions.[4][5] If you are using a deactivated aniline, you may need to switch to a more robust, modern protocol.

start Low Yield or Reaction Failure sub1 Verify Starting Material Purity start->sub1 Step 1 sub2 Optimize Reaction Conditions start->sub2 Step 2 sub3 Re-evaluate Synthetic Route start->sub3 Step 3 p1 Action: Purify/Distill Reagents sub1->p1 Aniline oxidized? Aldehyde polymerized? p2 Action: Use Inert Gas Screen Catalysts Adjust Temperature sub2->p2 Atmosphere? Catalyst? Temperature? p3 Action: Switch to Modern Protocol (e.g., BF3 catalysis) sub3->p3 Substrate deactivated? (e.g., EWG on aniline)

Caption: Initial troubleshooting workflow for low-yield reactions.

Section 2: Doebner & Doebner-von Miller Reactions

The Doebner reaction, which synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is a powerful tool.[8] However, it is not without its challenges.

Question 2: I'm attempting a Doebner-von Miller synthesis, but the reaction mixture is turning into a thick, dark tar, making product isolation impossible. What's causing this and how can I prevent it?

Answer:

This is the most common failure mode for the Doebner-von Miller reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which outcompetes the desired reaction pathway.[1][3][9]

Core Problem: In a single-phase system, the strong acid (e.g., HCl, H₂SO₄) required for the quinoline synthesis is also an excellent catalyst for the self-condensation and polymerization of your electrophilic carbonyl compound.

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline salt resides in the acidic aqueous phase, you dramatically reduce the concentration of the carbonyl compound exposed to the strong acid at any given time, thus minimizing polymerization.[3][10]

  • Control Reactant Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated solution of the aniline in acid. This keeps the instantaneous concentration of the carbonyl low, favoring the reaction with the aniline over self-polymerization.

  • Use a Moderator: In related syntheses like the Skraup, agents like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[1][9] This can sometimes be adapted to control the exothermic nature of polymerization.

  • Optimize Acid and Temperature: Use the minimum concentration of acid and the lowest temperature necessary to promote the reaction. Overly harsh conditions will accelerate tar formation.[3] Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which may offer a better balance of reactivity and control.[3]

cluster_0 Productive Reaction cluster_1 Competing Side Reaction reactants Aniline + α,β-Unsaturated Carbonyl + Strong Acid path1 path1 reactants->path1 Favored by: - Biphasic System - Slow Addition - Milder Conditions path2 Side Reaction: Acid-Catalyzed Self-Condensation reactants->path2 Favored by: - Single Phase - High Concentration - Harsh Conditions product Quinoline Product path1->product tar Polymer / Tar path2->tar

Caption: Competing pathways in the Doebner-von Miller synthesis.

Section 3: Pfitzinger Reaction

The Pfitzinger reaction, which uses isatin and a carbonyl compound under basic conditions, is a versatile method for producing substituted quinoline-4-carboxylic acids.[11][12]

Question 3: My Pfitzinger reaction is giving me a complex mixture of byproducts and unreacted starting material. How can I achieve a cleaner conversion?

Answer:

The Pfitzinger reaction's success hinges on the careful management of the base, solvent, and the reactivity of the carbonyl component.[13] Byproducts often arise from side reactions of the isatin intermediate or the carbonyl starting material.

Key Steps & Troubleshooting:

  • Isatin Ring-Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[11] If this step is incomplete, you will recover starting material.

    • Solution: Ensure you are using a sufficiently strong base (KOH is standard) in adequate concentration. A mixture of ethanol and water is a common solvent system, as water is necessary for the hydrolysis step.[14]

  • Condensation & Cyclization: The enolizable carbonyl compound condenses with the aniline portion of the ring-opened intermediate.

    • Problem: Self-condensation of the carbonyl partner (an aldol reaction) can be a major competing side reaction, especially with ketones like acetone.

    • Solution: Control the temperature. While reflux is often required, excessive heat can promote the aldol side reaction.[15] Consider a temperature optimization study, starting at a lower temperature (e.g., 80°C) and gradually increasing if the reaction is too slow.[14]

  • Work-up Procedure: The product is a carboxylic acid, which will exist as its carboxylate salt in the basic reaction mixture.

    • Solution: After the reaction, a careful acidification step is crucial for product isolation. Pouring the cooled reaction mixture onto crushed ice and then slowly acidifying (e.g., with acetic acid or dilute HCl) until the product precipitates is a standard procedure.[15][16] Adjusting to a final pH of 5-6 is often effective.[16] Neutral impurities can be removed by an ether extraction before acidification.[15]

Table 1: Optimizing Pfitzinger Reaction Conditions

Parameter Standard Condition Troubleshooting Variation Rationale
Base 3-4 eq. KOH Increase to 5 eq. KOH To ensure complete hydrolysis of isatin, especially if starting material is recovered.[14]
Solvent Ethanol/Water Dioxane/Water May improve solubility of certain organic starting materials.
Temperature Reflux (~100°C) 80°C To minimize aldol condensation of the carbonyl partner and reduce tarring.[14]

| Technology | Conventional Heating | Microwave Irradiation | Can significantly reduce reaction times and sometimes leads to cleaner reactions with fewer byproducts.[14] |

Experimental Protocols

Protocol 1: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is designed to minimize tar formation by using a two-phase system.

Materials:

  • Aniline

  • Crotonaldehyde (α,β-unsaturated aldehyde)

  • Pyruvic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Aqueous Phase: To the flask, add aniline (1.0 eq) and deionized water. Cool the mixture in an ice bath and slowly add concentrated HCl (1.1 eq). Stir until a solution or fine slurry of the aniline hydrochloride salt is formed.

  • Organic Phase: In a separate beaker, dissolve crotonaldehyde (1.0 eq) and pyruvic acid (1.0 eq) in toluene.

  • Reaction: Add the toluene solution to the vigorously stirring aqueous solution in the flask. Heat the biphasic mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers.

  • Isolation: The product is often insoluble and may precipitate at the interface or in the aqueous layer. If so, collect the solid by filtration. If the product remains in the aqueous solution, carefully neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the product.

  • Purification: The crude solid can be washed with water, followed by a non-polar solvent like hexanes to remove organic impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) will yield the purified quinoline-4-carboxylic acid.

References

  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.com.
  • MDPI. (2022).
  • Benchchem. (2025).
  • Revues Scientifiques Marocaines. (2022).
  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • National Institutes of Health. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIPSeries.com.
  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.org.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com.
  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.com.
  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Tandfonline.com.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • PubMed Central (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. JOCPR.com.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Quimicaorganica.org.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.org.
  • Benchchem. (2025). Reducing byproducts in the Pfitzinger quinoline synthesis. Benchchem.com.
  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.org.

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical guide for the purification of 2-(Trifluoromethyl)quinoline-4-carboxylic acid via recrystallization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for common challenges encountered in the laboratory. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for recrystallizing this compound?

Answer: Selecting the ideal solvent is the most critical step for a successful recrystallization and is governed by the principle that "like dissolves like".[1] Your target molecule, this compound, has three key structural features that dictate its solubility:

  • A large, relatively nonpolar aromatic quinoline core.

  • A highly polar carboxylic acid group (-COOH) , which can engage in hydrogen bonding.

  • An electron-withdrawing trifluoromethyl group (-CF₃) , which increases lipophilicity.[2]

The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, thus maximizing recovery of the pure crystals upon cooling.[1]

A systematic solvent screening approach is the most reliable method. Given the molecule's mixed polarity, we recommend starting with solvents of intermediate polarity and also exploring binary (two-component) solvent systems.

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • High-Boiling Amides (use with caution): N,N-Dimethylformamide (DMF)

Binary Solvent System Approach: A powerful technique is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which it is sparingly soluble, e.g., water or hexane) is added dropwise until the solution becomes faintly turbid. A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[3]

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[3] This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated to a degree that precipitation occurs too rapidly at a temperature above the compound's melting point.[4] Impurities can also depress the melting point, making this phenomenon more likely. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[3]

  • Use a More Dilute Solution: Re-heat the solution and add more of the same solvent (10-20% additional volume) to reduce the saturation level. This will keep the compound in solution longer as it cools, providing more time for proper crystal lattice formation.[3][4]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • If using a binary system, try adjusting the ratio. For instance, if you are using ethanol/water, try using a higher proportion of ethanol.

  • Induce Crystallization at a Lower Temperature: Vigorously swirl the solution as it cools. Once it is closer to room temperature, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[1][3]

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is a common issue known as supersaturation, where the solute remains dissolved even though its concentration is above its normal saturation point at that temperature.[1] The system lacks the initial energy required for nucleation (the formation of the first stable crystal nuclei).

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[1]

  • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[1]

  • Reduce Solvent Volume: If the compound is too soluble in the chosen solvent, you may have used too much. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible "poor" solvent (an anti-solvent) dropwise until persistent turbidity is observed. Then, add a drop or two of the primary solvent to clarify and allow to cool.

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[3]

Q4: I've completed the recrystallization, but the purity of my product (checked by HPLC or melting point) has not improved significantly. What went wrong?

Answer: If purity does not improve, it indicates that the impurities were not effectively separated from the target compound.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The impurities may have solubility characteristics very similar to your product in the chosen solvent.[3] You must find a solvent that dissolves the impurity well even at low temperatures, or one that does not dissolve the impurity at all, even at high temperatures. A new solvent screening is necessary.

  • Incomplete Initial Dissolution: If the crude material was not fully dissolved in the hot solvent (with the exception of any truly insoluble impurities), some of the original impure material may have been collected along with the recrystallized product.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[4] Ensure cooling is slow and gradual. If the solid "crashes out" immediately upon removal from heat, you should reheat, add slightly more solvent, and cool again more slowly.[4]

  • Co-crystallization: In some cases, the impurity may form a co-crystal with your target compound.[3] This is a more challenging problem that often requires changing the solvent to one with different intermolecular interactions (e.g., switching from a protic solvent like ethanol to an aprotic one like ethyl acetate) or resorting to an alternative purification method like column chromatography.

Experimental Protocols & Data

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude this compound in ~0.5 mL of a candidate solvent at room temperature and then while heating. A good solvent will show poor solubility when cold and high solubility when hot.[3]

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent, swirl, and heat the mixture (using a steam bath or hot plate) until the compound fully dissolves. Add the solvent in small portions until a minimal amount of the boiling solvent has been used to achieve complete dissolution.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Solvent Screening Template

Since precise solubility data is often determined empirically, use the following table to guide and record your solvent screening experiments.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility at 25°C (Observation)Solubility at Boiling (Observation)Crystal Quality/Notes
Ethanol5.278Record observationsRecord observationse.g., Needles, plates
Isopropanol4.382Record observationsRecord observationse.g., Oiled out
Ethyl Acetate4.477Record observationsRecord observationse.g., Good recovery
Toluene2.4111Record observationsRecord observationse.g., Purity >99%
Acetone/Water (9:1)N/A<100Record observationsRecord observationse.g., Slow growth
Ethanol/Hexane (1:1)N/A<78Record observationsRecord observationse.g., No crystals

Visualization: Recrystallization & Troubleshooting Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Crystallization Process cluster_troubleshoot Troubleshooting Start Crude Material SelectSolvent Select Solvent System Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool Slowly to RT, then Ice Bath HotFilter->Cool FilterWash Vacuum Filter & Wash with Cold Solvent Cool->FilterWash CrystalsFormed Crystals Formed? Cool->CrystalsFormed OiledOut Oiled Out? Cool->OiledOut Dry Dry Crystals FilterWash->Dry FilterWash->OiledOut PureProduct Pure Product Dry->PureProduct PurityOK Purity Improved? Dry->PurityOK CrystalsFormed->FilterWash Yes Induce Induce Nucleation: - Scratch - Seed Crystal CrystalsFormed->Induce No OiledOut->FilterWash No ReheatAddSolvent Reheat, Add More Solvent, Cool Slower OiledOut->ReheatAddSolvent Yes PurityOK->PureProduct Yes ChangeSolvent Re-evaluate Solvent System PurityOK->ChangeSolvent No Induce->CrystalsFormed ReheatAddSolvent->Cool ChangeSolvent->SelectSolvent

Caption: A workflow for the recrystallization of this compound.

References

  • BenchChem Technical Support. (2025). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization.
  • Pascale, S. A., & Strazik, W. F. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Smolecule. (2023). This compound. Smolecule.
  • Chem-Impex International. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
  • Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • BenchChem Technical Support. (n.d.). Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-(Trifluoromethyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, often achieved through the Pfitzinger reaction of isatin with a trifluoromethyl ketone derivative, can yield a crude product contaminated with starting materials, side-products, and colored tars.[1][2][3] Achieving high purity is critical for subsequent applications. This guide is designed to help you navigate the common challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Pfitzinger reaction?

A1: The impurity profile is highly dependent on reaction conditions. Common impurities include:

  • Unreacted Isatin: The primary starting material for the quinoline core.

  • Isatinic Acid: Formed by the basic hydrolysis of isatin during the reaction.[2][4]

  • Starting Ketone/Aldehyde: The trifluoromethyl carbonyl compound may remain if the reaction does not go to completion.

  • Polymeric/Tarry Byproducts: Strong basic conditions and high temperatures can promote self-condensation and decomposition, leading to dark, resinous materials that are often difficult to characterize.[1]

  • Side-Products: Decarboxylation or other side reactions can occur under harsh conditions.

Q2: What is the best general-purpose method for purifying this compound?

A2: A multi-step approach is often most effective.

  • Acid-Base Extraction: This is a powerful first-line technique to separate the acidic product from neutral or basic impurities.[5][6][7] The carboxylic acid is converted to its water-soluble carboxylate salt with a weak base, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification.

  • Recrystallization: This is the most common and effective method for final purification of the solid product, especially for removing closely related impurities and improving crystalline form.[8]

Q3: How can I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. Streaking is a common issue with carboxylic acids on silica gel; this can often be mitigated by adding 0.5-1% acetic acid to the eluent.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is ideal for quantifying purity due to the compound's hydrophobic nature. A C18 column with a water/acetonitrile gradient containing an acid modifier like TFA or formic acid is a typical starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (>1%).

  • Melting Point: A sharp melting point range close to the literature value (e.g., 190-194°C) is a good indicator of purity.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: The crude product is a dark, tarry, or oily substance.
  • Causality: This is a common outcome in Pfitzinger reactions, arising from polymerization and decomposition side-products generated under strongly basic and high-temperature conditions.[1] These tars are complex mixtures and can trap the desired product.

  • Solution Strategy:

    • Initial Cleanup via Acid-Base Extraction: Do not attempt direct recrystallization. Dissolve the entire crude material (or as much as possible) in an organic solvent like ethyl acetate. Perform an acid-base extraction as detailed in Protocol 1 . The desired carboxylic acid will move into the aqueous basic layer, leaving many of the dark, non-acidic tars in the organic layer.

    • Decolorization: After re-precipitation, if the product is still colored, a decolorization step using activated carbon can be effective. See Protocol 3 for details.

Problem 2: After recrystallization, the product purity has not improved significantly.
  • Causality: This suggests that the chosen recrystallization solvent has similar solubility properties for both your product and the main impurity. It could also indicate co-crystallization, where the impurity is incorporated into the crystal lattice of your product.[8]

  • Solution Strategy:

    • Re-evaluate the Solvent System: A systematic solvent screen is necessary. If a single solvent fails, a binary solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and add a "poor" hot solvent (e.g., water, hexanes) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.

    • Consider a Different Purification Technique: If recrystallization fails, the impurity may not be structurally similar. An acid-base extraction (Protocol 1 ) should be performed, as it separates compounds based on a chemical property (acidity) rather than a physical one (solubility).

Problem 3: The product "oils out" instead of forming crystals during recrystallization.
  • Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound). This is common when the solution is cooled too quickly or is too concentrated.[8]

  • Solution Strategy:

    • Reduce Cooling Rate: Re-heat the solution until it is homogeneous again. Allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool) before moving it to a colder environment like a refrigerator.

    • Use a More Dilute Solution: Add more hot solvent (10-20%) to the mixture to ensure the saturation point is reached at a lower temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Problem 4: The yield is very low after purification.
  • Causality: Low yield can result from multiple factors: incomplete precipitation during acid-base workup, using an excessive amount of solvent during recrystallization, or washing the final crystals with a solvent in which they have significant solubility.

  • Solution Strategy:

    • Optimize Precipitation pH: When re-acidifying the basic aqueous solution to precipitate your product, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid. Check with pH paper.

    • Minimize Recrystallization Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will keep more of your product in the mother liquor upon cooling.

    • Cool Adequately: Ensure the recrystallization mixture is thoroughly cooled (an ice bath is recommended) to maximize crystal formation before filtration.

    • Wash with Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without re-dissolving the product.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.[6][12]

    • Expert Tip: Use a weak base like NaHCO₃. A strong base like NaOH could potentially react with other functional groups or be harder to neutralize later.

  • Mixing & Separation: Stopper the funnel and shake gently, venting frequently to release CO₂ gas that forms. Allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2). The product should precipitate as a solid.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, then dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol should be used after the initial cleanup via acid-base extraction or if the crude product is already relatively clean.

  • Solvent Selection: Choose an appropriate solvent or solvent system. Based on the structure, polar protic or aprotic solvents are good starting points. See Table 1 for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities (like dust or some tars) are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemTypeRationale & Comments
EthanolSingleOften effective for quinoline derivatives.[3] Good solubility when hot, lower when cold.
Acetic AcidSingleCan be very effective for carboxylic acids but may be difficult to remove completely.
DMF / WaterBinaryDissolve in minimal hot DMF, then add hot water dropwise until turbidity persists. High boiling point of DMF can be a drawback.[13]
Acetone / HexanesBinaryDissolve in minimal hot acetone, then add hexanes. Good for moderately polar compounds.[14]
Protocol 3: Decolorization with Activated Carbon

This step can be integrated into the recrystallization protocol to remove colored impurities.

  • Follow Protocol 2, Step 2: Dissolve the crude product completely in the minimum amount of hot solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute to prevent flash boiling in the next step.

  • Add Carbon: Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the hot solution.

    • Caution: Add carbon cautiously to a hot solution as it can cause vigorous bumping.

  • Reheat and Swirl: Gently swirl and reheat the mixture to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.

  • Hot Filtration: Remove the activated carbon by hot gravity filtration through a fluted filter paper. The filtrate should be colorless or significantly lighter.

  • Proceed with Crystallization: Continue with Protocol 2, Step 4 .

Visualization Workflows

Purification Decision Workflow

The following diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_pathways Purification Pathways cluster_end Final Product & Verification start Crude 2-(Trifluoromethyl)quinoline- 4-carboxylic acid analysis Assess Crude Product start->analysis acid_base Protocol 1: Acid-Base Extraction analysis->acid_base Dark / Tarry / Oily or contains neutral impurities recrystallize Protocol 2: Recrystallization analysis->recrystallize Lightly colored solid, relatively clean acid_base->recrystallize Precipitated solid requires further purification decolorize Protocol 3: Activated Carbon (During Recrystallization) recrystallize->decolorize Product is still colored final_product Pure Product recrystallize->final_product Pure crystals obtained decolorize->final_product Colorless crystals obtained verify Verify Purity (HPLC, NMR, MP) final_product->verify

Caption: Decision workflow for purifying crude product.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 9, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 9, 2026, from [Link]

  • Google Patents. (1988). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 9, 2026, from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 9, 2026, from [Link]

  • European Patent Office. (1986). EP 0195135 A1 - A process for the preparation of quinoline carboxylic acid derivatives. Retrieved January 9, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Retrieved January 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]

  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved January 9, 2026, from [Link]

  • Ascendex Scientific, LLC. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved January 9, 2026, from [Link]

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Technical Support Center: Temperature Control in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to temperature control during your experiments. Precise temperature management is often the pivotal parameter that dictates the success, yield, and purity of your target quinoline derivative.

The Crucial Role of Temperature in Quinoline Synthesis

Temperature is more than just a parameter to be set; it is a driving force that governs reaction kinetics, selectivity, and the formation of byproducts. In the context of quinoline synthesis, its role can be broadly categorized into two areas: managing exothermic events and providing the necessary activation energy for cyclization and condensation steps. Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are notoriously exothermic and can lead to dangerous, uncontrolled conditions if not properly managed.[1][2][3] Conversely, other methods like the Friedländer and Combes syntheses often require carefully controlled heating to proceed to completion.[4][5][6] An imbalance in temperature can lead to a cascade of undesirable outcomes, including polymerization, tar formation, and product decomposition.[3][7][8]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during quinoline synthesis where temperature is a key contributing factor.

Issue 1: Violent, Uncontrolled Exothermic Reaction

Symptoms:

  • Rapid, uncontrolled rise in reaction temperature.

  • Vigorous boiling and splashing of the reaction mixture.

  • Excessive fuming and potential for vessel rupture.

  • Formation of a dark, intractable tar.[3]

Primary Cause: This is most common in the Skraup synthesis and some variations of the Doebner-von Miller reaction .[1][7] The initial steps, such as the dehydration of glycerol to acrolein in the Skraup synthesis, are highly exothermic.[1]

Troubleshooting Workflow:

G start Problem: Violent Exotherm action1 Action: Slowly add sulfuric acid with efficient cooling (ice bath). start->action1 action2 Action: Incorporate a moderator (e.g., FeSO₄, boric acid). [3] start->action2 action3 Action: Ensure vigorous and efficient stirring. start->action3 action4 Action: Consider a modified protocol with stepwise heating. [5] action1->action4 action2->action4 action3->action4 end Result: Controlled Reaction action4->end

Caption: Troubleshooting workflow for managing exothermic reactions.

Detailed Remediation Steps:

  • Controlled Reagent Addition: The dropwise addition of concentrated sulfuric acid to the reaction mixture while cooling in an ice bath is critical.[2] This allows for the dissipation of heat as it is generated.

  • Use of Moderators: Ferrous sulfate (FeSO₄) is a commonly used moderator in the Skraup synthesis.[2] It is believed to smooth the oxidation process, preventing a sudden, violent reaction.[3] Boric acid can also be employed for a similar purpose.[3]

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can initiate a runaway reaction.[2]

Issue 2: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and viscous tar.[7]

  • Difficulty in isolating the desired product.

  • Significantly reduced yield of the quinoline derivative.

Primary Cause: This is a frequent problem in the Skraup and Doebner-von Miller syntheses.[2][7] High temperatures and strong acidic conditions can promote the polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[7]

Troubleshooting Workflow:

G start Problem: Low Yield & Tar Formation action1 Action: Optimize reaction temperature. Avoid excessive heat. [3, 5] start->action1 action2 Action: Use a biphasic solvent system (Doebner-von Miller). [5] start->action2 action3 Action: Employ a moderator (Skraup). [3] start->action3 action4 Action: Monitor reaction progress (TLC) to avoid prolonged heating. [7, 19] action1->action4 action2->action4 action3->action4 end Result: Improved Yield & Purity action4->end

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts during quinoline synthesis. The focus is on understanding the root causes of side reactions and providing actionable protocols for the identification of unknown structures.

Part 1: Proactive Strategies & Pre-run Analysis (FAQs)

This section addresses common questions about preventing or anticipating byproduct formation before a synthesis is initiated. A proactive approach is the most efficient way to ensure high purity and yield.

Q1: My starting aniline has a slight discoloration. Can I still use it for my Skraup or Doebner-von Miller synthesis?

A: It is strongly advised against. Discoloration in anilines, typically a shift from colorless to yellow or brown, indicates the presence of oxidation products. These oxidized species, such as nitrosobenzenes and azoxybenzenes, are highly reactive under the strong acid and high-temperature conditions of many quinoline syntheses. They can act as initiators for polymerization, leading to significant tar formation, a common issue in reactions like the Skraup synthesis.[1][2]

Scientist's Insight: Think of these impurities not just as inert passengers, but as active participants in unwanted reaction pathways. For the cost of a simple filtration through a plug of silica or activated carbon, or a quick distillation, you can save days of frustrating purification and characterization of a complex crude mixture.

Q2: I'm planning a Combes synthesis with an unsymmetrical β-diketone. How can I predict the major regioisomer and avoid a mixture of products?

A: Regioselectivity in the Combes synthesis is a classic challenge dictated by both sterics and electronics.[3][4] The reaction proceeds via an enamine intermediate, and the subsequent acid-catalyzed cyclization (the rate-determining step) is an electrophilic aromatic substitution.[4][5]

  • Steric Influence: The cyclization will preferentially occur to minimize steric hindrance. If one side of the diketone has a bulky substituent (e.g., a tert-butyl group), the aniline will likely attack the less hindered carbonyl, leading to the quinoline with the bulky group at the 4-position.[4]

  • Electronic Influence: Electron-donating groups on the aniline (e.g., methoxy) will activate the ortho and para positions, accelerating the cyclization. Conversely, electron-withdrawing groups will deactivate the ring, often requiring harsher conditions which can lead to more byproducts.[2][4]

Preventative Protocol: Before a large-scale reaction, run small test reactions with different acid catalysts (e.g., H₂SO₄, PPA, PTSA) and monitor by LC-MS to determine the optimal conditions for the desired regioisomer.[3] Sometimes, switching the catalyst can invert the selectivity.

Q3: Are there any "safe" choices of solvents or catalysts to minimize byproduct formation across different quinoline syntheses?

A: While every synthesis is unique, some general principles apply. Harsh conditions (strong acids, high temperatures) are often the primary cause of byproduct formation like polymerization and tarring.[1][2]

  • For Doebner-von Miller: Polymerization of the α,β-unsaturated carbonyl is a major side reaction.[1][6] Using a biphasic reaction medium can sequester the carbonyl in an organic phase, reducing its self-condensation in the acidic aqueous phase.[1]

  • For Friedländer: This synthesis can be catalyzed by both acids and bases.[7][8][9] If acid catalysis is causing degradation of sensitive functional groups, switching to a base catalyst like KOH or piperidine might provide a cleaner reaction profile. Modern methods using milder Lewis acids (e.g., ZnCl₂, SnCl₄) or even catalyst-free, solvent-free conditions with microwave irradiation have been developed to improve yields and purity.[2][7]

Data-Driven Decision Making:

Synthesis Type Common Issue Recommended Mitigation Strategy
Skraup Violent exotherm, tarring Use of moderators (FeSO₄, boric acid); slow, controlled addition of H₂SO₄.[1][2]
Doebner-von Miller Polymerization of carbonyl Slow addition of the carbonyl component; use of a biphasic solvent system.[1][6]
Combes Poor regioselectivity Catalyst screening (H₂SO₄ vs. PPA); substrate modification.[3]

| Friedländer | Degradation of substrates | Screen alternative catalysts (Lewis acids, bases); explore solvent-free/microwave conditions.[3][7] |

Part 2: Troubleshooting Guide - Post-Synthesis Characterization

You've completed your reaction, and the NMR looks messy, or the LC-MS shows significant peaks that don't correspond to your starting materials or desired product. This section provides a logical workflow for identifying these unknown byproducts.

Q4: My crude product is a dark, tarry material, especially after a Skraup reaction. How do I even begin to isolate the quinoline product and potential byproducts?

A: This is a very common scenario. The tar is a complex mixture of polymerized materials.[1] Do not attempt direct column chromatography on the crude tar.

Isolation Protocol:

  • Acid-Base Extraction: Dissolve or suspend the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with aqueous HCl (1M). Your quinoline product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving much of the non-basic, polymeric tar in the organic layer.

  • Separate the layers. The organic layer contains the "tar."

  • Basify the acidic aqueous layer with NaOH or NH₄OH until pH > 10.

  • Extract the aqueous layer again with an organic solvent. This new organic layer now contains your enriched, de-tarred quinoline product.

  • Analyze both the "tar" fraction and the enriched product fraction by LC-MS and TLC to track where your unexpected byproducts have gone. Some may be non-basic and remain in the tar, while others might be basic and co-extract with your product.

Q5: My mass spec shows a peak at M+14 or M+16 relative to my expected product. What could this be?

A: These mass shifts often point to specific, and sometimes unexpected, side reactions.

  • M+14 (or multiples): N- or C-Methylation. If your reaction uses a solvent like methanol or a reagent like DMF under harsh acidic conditions, you can sometimes observe methylation. In the Pfitzinger synthesis, for instance, which uses a base and a ketone, the ketone can be a source of methylation if it's not chosen carefully.[10]

  • M+16: N-Oxide Formation. The oxidizing agents used in some syntheses (like nitrobenzene in the Skraup reaction) or even air oxidation under certain catalytic conditions can lead to the formation of a quinoline N-oxide. These are often more polar than the parent quinoline and will have a different retention time on chromatography.

Diagnostic Tip: N-oxides can sometimes be confirmed by their behavior in mass spectrometry, showing a characteristic M-16 peak (loss of oxygen) upon fragmentation.

Q6: I performed a Friedländer synthesis and isolated a product, but its structure is a completely rearranged, novel heterocycle. How is this possible?

A: The Friedländer synthesis, while generally robust, can lead to highly unexpected products through unprecedented rearrangements, especially with complex starting materials.[11][12] For example, acid-catalyzed reactions of certain quinoxaline-based ketones with 2-aminobenzaldehyde have been reported to yield novel indolophenazines and other complex fused systems instead of the expected quinoline.[11]

The proposed mechanism for such a rearrangement can be complex, involving steps that go beyond the simple aldol condensation and cyclization.[11] It might involve ring-opening of an intermediate, followed by an alternative intramolecular cyclization pathway.

Workflow for Characterizing Unexpected Rearrangements:

G cluster_0 Initial Data Acquisition cluster_1 Structure Elucidation cluster_2 Confirmation & Mechanism A Isolate Pure Byproduct via HPLC B Acquire High-Resolution MS (HRMS) A->B C Acquire 1D NMR (¹H, ¹³C, DEPT) B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Determine Molecular Formula from HRMS D->E F Identify Spin Systems from COSY E->F G Assign ¹H-¹³C one-bond correlations from HSQC F->G H Assemble Fragments using HMBC (2-3 bond correlations) G->H I Propose Putative Structure(s) H->I J Confirm with X-ray Crystallography (if possible) I->J K Propose a Plausible Reaction Mechanism J->K L Design Experiments to Test Mechanism (e.g., isotope labeling) K->L

Caption: Workflow for the characterization of an unknown byproduct.

Q7: My Doebner-von Miller reaction produced a byproduct that seems to be a partially hydrogenated quinoline. How can I confirm this and prevent it?

A: This is a known issue. The reaction proceeds through a dihydroquinoline intermediate.[2][13] The final step is an oxidation to the aromatic quinoline. If the oxidizing agent is consumed, inefficient, or if a competing reduction pathway exists, the dihydroquinoline or even a tetrahydroquinoline can be isolated as a byproduct.[2]

Confirmation:

  • ¹H NMR: Look for the appearance of aliphatic protons (typically in the 1.5-3.5 ppm range) that are absent in the fully aromatic quinoline. The aromatic region will also show fewer protons and a different splitting pattern.

  • Mass Spec: The M+2 (dihydro) or M+4 (tetrahydro) peaks will be evident.

Prevention:

  • Ensure Sufficient Oxidant: In the Skraup synthesis, nitrobenzene is the oxidant.[13][14] In the Doebner-von Miller reaction, the imine intermediate often acts as the hydrogen acceptor (oxidant) for the dihydroquinoline.[15] Adjusting the stoichiometry to ensure an excess of the imine precursor (the aldehyde) can sometimes drive the reaction to completion.[15]

  • External Oxidant: In some cases, adding a mild external oxidant like air, iodine, or sulfur can facilitate the final aromatization step.

Part 3: Key Analytical Protocols

Protocol 1: Sample Preparation for 2D NMR Analysis of an Unknown Byproduct

  • Isolate the Byproduct: Purify the compound of interest to >95% purity using preparative HPLC or column chromatography. Purity is critical for unambiguous NMR interpretation.

  • Dry Thoroughly: Remove all solvent under high vacuum for several hours. Residual protic solvents (water, methanol) can obscure exchangeable proton signals (e.g., -NH, -OH).

  • Select Solvent: Use a deuterated solvent that fully dissolves your sample. CDCl₃ is a good starting point, but if solubility is an issue, consider DMSO-d₆ or Acetone-d₆.

  • Prepare Sample: Weigh approximately 5-10 mg of the pure byproduct and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Acquire Spectra:

    • Run a standard ¹H spectrum.

    • Run a ¹³C{¹H} spectrum.

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

    • Run a 2D COSY (¹H-¹H Correlation Spectroscopy) experiment to identify proton-proton coupling networks (spin systems).

    • Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly to the carbons they are attached to.

    • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the key for assembling the molecular skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Haddadin, M. J., et al. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH.
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • Organic Chemistry Portal. (2020). Synthesis of quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Islam, M. S., et al. (2014).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wikipedia. (n.d.). Skraup reaction.
  • SlidePlayer. (n.d.).

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Technical Support Center: 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-4-carboxylic acid (CAS No. 18706-39-3). This molecule is a valuable building block in pharmaceutical and materials science research, largely due to the unique electronic properties conferred by the trifluoromethyl group on the quinoline scaffold.[1] However, its chemical structure—featuring a carboxylic acid, a basic quinoline nitrogen, and a robust but not entirely inert trifluoromethyl group—presents specific stability challenges. Understanding these nuances is critical for ensuring experimental reproducibility, developing stable formulations, and interpreting analytical data correctly.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common and complex stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: Proper storage is the first line of defense against degradation. Based on safety data sheets for structurally related compounds and general best practices, we recommend the following conditions.[2]

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Slows down potential thermally-induced degradation, such as decarboxylation.
Atmosphere Dry, inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation. Some quinoline derivatives are sensitive to moisture and air.
Light Protected from light (Amber vial)Minimizes risk of photodegradation, a known pathway for quinoline-containing compounds.[3]
Container Tightly sealedPrevents exposure to atmospheric moisture and oxygen.

Q2: I've noticed my stock solution in DMSO turning slightly yellow over time. Is this a sign of degradation?

A2: Yes, a color change, typically to yellow or brown, is a common visual indicator of quinoline compound degradation.[4] This can be caused by oxidation or photodegradation. While DMSO is a common solvent, prolonged storage in solution, even at low temperatures, can lead to gradual breakdown. For sensitive and quantitative experiments, it is always best practice to prepare solutions fresh. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots, protected from light.

Q3: What are the main chemical liabilities or "hot spots" on the molecule I should be aware of?

A3: The structure of this compound has three primary points of potential instability:

  • The Carboxylic Acid Group: This is the most reactive site. It is susceptible to decarboxylation (loss of CO₂) under thermal stress or certain catalytic conditions.[5][6]

  • The Quinoline Ring System: This aromatic system is susceptible to photodegradation and oxidation . The nitrogen atom also makes the molecule's solubility and stability highly pH-dependent .[3][7]

  • The Trifluoromethyl Group: While generally very stable, the C-F bonds can be cleaved under extremely harsh conditions (e.g., superacids or specific catalytic systems), leading to hydrolysis .[8][9] This is not a common issue under typical laboratory conditions but is a theoretical possibility.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems you might encounter during your experiments.

Q4: My reaction yield is consistently low, or I'm losing my starting material during workup. What could be happening?

A4: Unexplained loss of material often points to a stability issue triggered by your reaction or workup conditions.

  • Potential Cause 1: Thermal Decarboxylation. Heating the compound, especially in solution, can cause the loss of the carboxylic acid group to form 2-(Trifluoromethyl)quinoline. Quinoline-4-carboxylic acids are known to undergo decarboxylation.[5]

    • Expert Advice: If your reaction requires heat, run a control experiment where you heat the starting material under the same conditions (solvent, temperature, time) without other reagents. Analyze the output by LC-MS or ¹H-NMR to check for the formation of the decarboxylated product (M.W. 197.16). If decarboxylation is confirmed, explore lower reaction temperatures or alternative synthetic routes.

  • Potential Cause 2: pH-Driven Degradation or Partitioning Issues. The compound's solubility is highly pH-dependent due to its amphoteric nature (acidic -COOH, basic quinoline nitrogen).[7][10] During an aqueous workup, adjusting the pH can cause the compound to precipitate unexpectedly or, conversely, become too soluble in the aqueous layer, leading to poor extraction efficiency.

    • Expert Advice: Before performing a liquid-liquid extraction, check the pH of your aqueous layer. To extract into an organic solvent, the pH should be adjusted to be acidic (e.g., pH 3-4) to ensure the carboxylic acid is protonated (-COOH) and the molecule is less polar. To keep it in the aqueous layer, a basic pH (e.g., pH > 8) will deprotonate the carboxylic acid to the more polar carboxylate (-COO⁻).

Q5: I see an unexpected peak in my HPLC/LC-MS analysis. How can I identify if it's a degradation product?

A5: The appearance of new peaks is a classic sign of degradation. A systematic approach, known as a forced degradation study, is the industry-standard method to identify potential degradation products.[11]

  • Expert Advice: Intentionally stress your compound under controlled conditions to see if you can reproduce the unknown peak. This not only helps identify the peak but also reveals the conditions your compound is sensitive to. The goal is to achieve 5-20% degradation, as over-stressing can create irrelevant secondary products.[12][13]

    • Acid Stress: Dissolve the compound in a solvent like acetonitrile or methanol and add 0.1 M HCl. Let it stand at room temperature for several hours or gently heat (e.g., 60-70°C) if no degradation occurs.[4][14]

    • Base Stress: Use 0.1 M NaOH under similar conditions.

    • Oxidative Stress: Use 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat the solid compound or a solution.

    • Photostress: Expose a solution to UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[14]

    Analyze each stressed sample by LC-MS and compare the chromatograms to your original sample. The mass of the new peak can provide clues to its identity (e.g., a mass loss of 44 Da suggests decarboxylation).

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to diagnosing stability issues when unexpected analytical results are observed.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Investigation & Diagnosis cluster_3 Resolution A Unexpected Result (Low Yield, New Peak, etc.) B Is it a Stability Issue? A->B C Review Experimental Conditions (Temp, pH, Light, Air) B->C Yes D Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) C->D E Analyze Stressed Samples (LC-MS, NMR) D->E F Identify Degradation Products (e.g., Decarboxylation, Oxidation) E->F G Modify Protocol: - Lower Temperature - Control pH - Protect from Light/Air F->G H Re-run Experiment & Analyze G->H I Problem Solved H->I

Caption: A systematic workflow for troubleshooting stability issues.

Key Instability Pathways Explained

Understanding the chemical mechanisms of degradation is key to preventing them.

Thermal and Catalytic Decarboxylation

The most likely degradation pathway for this molecule is the loss of carbon dioxide from the carboxylic acid group.

  • Mechanism: The quinoline-4-carboxylic acid structure is prone to decarboxylation, which can be initiated by heat or certain metal catalysts.[5][15] The reaction proceeds via the expulsion of CO₂, leaving behind 2-(Trifluoromethyl)quinoline. This is particularly relevant in reactions run at elevated temperatures or in the presence of transition metals.

pH-Dependent Degradation

The stability of the compound in aqueous or protic solutions is highly dependent on pH.

  • Acidic Conditions (pH < 4): In strongly acidic media, both the quinoline nitrogen and the carboxylic acid are protonated. While this can increase solubility, extreme acid and heat can promote hydrolysis or other acid-catalyzed degradation pathways.[14]

  • Basic Conditions (pH > 8): In basic solutions, the carboxylic acid is deprotonated to a carboxylate anion. While this form is often more water-soluble, high pH combined with heat can accelerate unwanted side reactions.[16]

Photodegradation

Aromatic nitrogen heterocycles like quinoline are often photosensitive.

  • Mechanism: Upon absorption of UV or high-energy visible light, the quinoline ring can become electronically excited. This excited state can react with oxygen or other molecules in the solution, leading to complex degradation pathways, including oxidation and ring-opening.[3] Studies on other quinoline compounds have identified degradation products such as hydroxyquinolines.[3][4]

Visualizing Degradation Pathways

G cluster_main cluster_paths cluster_products A Start Compound B Decarboxylation A->B Heat / Catalysts C Photodegradation A->C UV / Vis Light D Extreme Acid Hydrolysis A->D Harsh Acid (e.g., H2SO4) P1 2-(Trifluoromethyl)quinoline + CO2 B->P1 P2 Oxidized/Hydroxylated Byproducts C->P2 P3 2-(Carboxy)quinoline-4-carboxylic acid (CF3 Hydrolysis) D->P3

Caption: Primary degradation pathways for the target compound.

Protocols for Stability Assessment

To ensure the integrity of your results, you can perform the following validation protocol.

Protocol: Conducting a Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating power of your analytical method, in line with ICH guidelines.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

2. Application of Stress Conditions:

  • For each condition, use a separate vial containing 1 mL of the stock solution. Include an unstressed control sample kept at 2-8°C in the dark.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[12]

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Place a vial of the stock solution in an oven at 70°C for 48 hours.[14]

  • Photostability: Place a vial of the stock solution in a photostability chamber and expose it to light as per ICH Q1B guidelines.

3. Sample Neutralization and Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

  • Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and MS detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of the parent compound.

  • Identify the retention times and mass-to-charge ratios (m/z) of any significant degradation products (typically those >0.1%).

  • This data will help you understand which conditions to avoid in your experiments and will validate that your analytical method can separate the parent compound from its potential impurities.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. [Link]

  • Forced Degradation Studies. STEMart. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Angewandte Chemie International Edition. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). RSC Advances. [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. (1995). Biochemical Pharmacology. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. (2017). Tesis Doctorals en Xarxa. [Link]

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2024). ACS Omega. [Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2015). Journal of Fluorescence. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). Journal of Hazardous Materials. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2023). Chemistry. [Link]

  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (1978). Accounts of Chemical Research. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI. [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). ResearchGate. [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). FEMS Microbiology Letters. [Link]

  • Quinoline-4-carboxylic acid | Solubility of Things. [Link]

  • This compound. Ascendex Scientific, LLC. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Human Metabolome Database. [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. (2024). SSRN. [Link]

  • Troubleshooting Guide | Download Table. (2013). ResearchGate. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Journal of the American Chemical Society. [Link]

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. (2007). Industrial & Engineering Chemistry Research. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Europe PMC. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Doebner vs. Pfitzinger

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from the pioneering antimalarial quinine to modern anticancer and anti-inflammatory drugs.[1][2][3] The synthesis of this privileged N-heterocyclic system is, therefore, a critical task. Among the numerous named reactions developed for this purpose, the Doebner and Pfitzinger syntheses stand out as classical yet enduringly relevant methods for preparing quinoline-4-carboxylic acids—versatile intermediates for further chemical elaboration.[4][5][6][7]

This guide provides an in-depth, objective comparison of these two powerful synthetic strategies. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, substrate scope, practical considerations, and the strategic rationale behind choosing one method over the other, empowering you to make informed decisions in your synthetic campaigns.

The Doebner Reaction: A Three-Component Convergence

First reported by Oscar Doebner in 1887, this reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[8][9] Its primary appeal lies in its convergent nature, allowing for the rapid assembly of quinoline-4-carboxylic acids from simple, often commercially available starting materials.[10]

Mechanistic Rationale

The precise mechanism of the Doebner reaction remains a subject of discussion, with two primary pathways proposed.[8][9] The choice of pathway can be influenced by the specific reactants and conditions employed.

  • Schiff Base Pathway: The most commonly depicted mechanism begins with the acid-catalyzed condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). Pyruvic acid then adds to this imine, likely via its enol form. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline product. In a fascinating example of chemical economy, the oxidizing agent is often another molecule of the Schiff base, which is reduced in a hydrogen-transfer process.[9]

  • Aldol Pathway: An alternative mechanism posits an initial aldol condensation between the aldehyde and the enol of pyruvic acid to form a β,γ-unsaturated α-keto acid. The aniline then undergoes a conjugate (Michael) addition to this intermediate, followed by the same cyclization and oxidation steps to yield the final product.[8]

Doebner_Mechanism Doebner Reaction: Proposed Schiff Base Mechanism A Aniline + Aldehyde B Schiff Base (Imine) A->B - H₂O (Acid Catalyst) D Adduct B:e->D:w + Pyruvic Acid Enol C Pyruvic Acid (Enol) E Cyclized Intermediate (Dihydroquinoline) D->E Intramolecular Electrophilic Cyclization F Quinoline-4-carboxylic Acid E->F Aromatization Ox [Oxidation] (e.g., via H-transfer to another imine molecule) E->Ox Ox->F Pfitzinger_Mechanism Pfitzinger Reaction Mechanism A Isatin B Isatinate (Keto-acid) A->B + Base (e.g., KOH) Amide Hydrolysis D Imine (Schiff Base) B:e->D:w + Carbonyl Compound - H₂O C Carbonyl Compound (with α-methylene) E Cyclized Intermediate D->E Intramolecular Claisen-type Condensation F Quinoline-4-carboxylic Acid E->F Dehydration (Aromatization)

Sources

biological activity of 2-(Trifluoromethyl)quinoline-4-carboxylic acid vs other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Within this privileged structural class, quinoline-4-carboxylic acids represent a particularly significant pharmacophore, serving as the foundational core for numerous biologically active compounds.[5][6][7]

This guide provides a comparative analysis of the biological activities of a specific derivative, this compound, against other notable quinoline compounds. We will delve into its performance in key therapeutic areas, supported by experimental data, and explore the structure-activity relationships that govern its efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of structural modifications on the biological profile of quinoline-based molecules.

The Role of the Trifluoromethyl Group: A Bioisosteric Advantage

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance the pharmacological profile of a lead compound. The -CF3 group is often considered a bioisostere of a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, the -CF3 group can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Enhance Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better bioavailability and cell penetration.

  • Modulate Acidity/Basicity: The inductive effect of the -CF3 group can alter the pKa of nearby functional groups, which can be critical for receptor binding or enzyme inhibition.

  • Improve Binding Affinity: The -CF3 group can engage in unique interactions within a protein's active site, such as dipole-dipole or orthogonal multipolar interactions, thereby increasing binding potency.[8]

In this compound, this substituent at the C-2 position is poised to significantly impact its interaction with biological targets compared to analogues bearing other groups like a simple phenyl or alkyl substituent.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Pyrimidine Biosynthesis

A prominent mechanism of anticancer action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[5][9] This mitochondrial enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[10] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway, making DHODH an attractive therapeutic target.

The structure-activity relationship (SAR) for DHODH inhibition by this class of compounds reveals two critical features:

  • A strict requirement for the carboxylic acid at the C-4 position, which is believed to form a salt bridge with key arginine residues in the enzyme's active site.[5][10][11]

  • A necessity for bulky, hydrophobic substituents at the C-2 position to occupy a lipophilic channel in the binding pocket.[10]

The 2-(Trifluoromethyl) group, being hydrophobic, fits this requirement. We can compare its potential activity to well-known quinoline-based DHODH inhibitors.

Table 1: Comparative Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound2-SubstituentKey MechanismIC₅₀ (Cancer Cell Line)Reference
Brequinar Sodium 2'-Fluoro-1,1'-biphenyl-4-ylDHODH Inhibition9.7 nM (DHODH Assay)[11]
Cinchophen PhenylGeneral Cytotoxicity / Anti-inflammatory>10 µM (Various Lines)[12]
Compound '41' Substituted PyridineDHODH Inhibition9.7 nM (DHODH Assay)[3][11]
This compound TrifluoromethylPutative DHODH InhibitionData not available in reviewed literature

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Diagram: Mechanism of DHODH Inhibition

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Product Quinoline 2-(CF3)quinoline- 4-carboxylic acid BindingSite DHODH Binding Pocket Quinoline->BindingSite Binds to BindingSite->DHODH BindingSite->Block Blocks Substrate Access Block->DHODH

Caption: DHODH inhibition by quinoline-4-carboxylic acids blocks pyrimidine synthesis.

Antimicrobial Activity

Quinolines are famous for their antibacterial properties, most notably the fluoroquinolone class, which targets bacterial DNA gyrase and topoisomerase IV.[9] However, simpler quinoline derivatives also exhibit significant antimicrobial effects. Studies have shown that substitutions on the quinoline ring are critical for potency and spectrum of activity.

For instance, research on a series of quinoline compounds revealed that replacing a methyl group with a trifluoromethyl group led to improved activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[14] This highlights the potential of the -CF3 group to enhance antibacterial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin S. aureus0.25 - 1[15]
E. coli≤0.015 - 1[15]
Quinoline Derivative 1 (para-methyl at R1)MRSA12[14]
Quinoline Derivative 2 (trifluoromethyl at R1)MRSA3[14]
Iodo-Quinoline Derivatives S. epidermidis1.95 - 62.5[16]
This compound VariousData not available in reviewed literature

Note: MIC is the Minimum Inhibitory Concentration. Lower values indicate higher potency.

Analysis: The data clearly demonstrates that a trifluoromethyl group can confer superior antibacterial activity compared to a methyl group in a similar quinoline scaffold.[14] While specific MIC values for this compound are not available, its structure suggests it could possess activity against Gram-positive bacteria. The carboxylic acid moiety at C-4 and the lipophilic -CF3 group at C-2 are features that warrant its investigation as a potential antibacterial agent.

Antimalarial Activity: A Legacy of Heme Polymerization Inhibition

The quinoline core is central to some of the most important antimalarial drugs ever developed, such as chloroquine and mefloquine.[1] The primary mechanism for many of these drugs involves disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.[17][18][19] The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Chloroquine and related compounds are thought to enter the acidic vacuole and cap the growing hemozoin crystal, preventing further polymerization.[18][20] The resulting buildup of toxic heme leads to parasite death.[17][19][21]

A particularly relevant comparator is Mefloquine . Mefloquine is a quinoline methanol derivative that contains two trifluoromethyl groups, at positions C-2 and C-8.[22] Its primary metabolite is 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, a molecule structurally very similar to the topic compound.[23] Mefloquine itself is a potent blood schizonticide, and its mechanism, while not fully elucidated, is believed to involve the inhibition of protein synthesis by targeting the parasite's 80S ribosome, in addition to potentially interfering with heme polymerization.[22][24]

Analysis: The structural similarity between the mefloquine metabolite and this compound is striking. The presence of the trifluoromethyl group at the C-2 position is a shared feature. This suggests that this compound could exhibit antimalarial properties, likely acting through the classic heme polymerization inhibition pathway characteristic of quinoline-4-carboxylic acids. The high lipophilicity conferred by the -CF3 group would facilitate its accumulation in the parasite's digestive vacuole, a key step in its mechanism of action.

Diagram: Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Parasite Food Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Hemozoin Hemozoin (Non-toxic crystal) Polymerization->Hemozoin Quinoline Quinoline Drug Accumulation Accumulates in vacuole Quinoline->Accumulation Accumulation->Block Inhibits Block->Polymerization Heme_Buildup Toxic Heme Buildup Block->Heme_Buildup Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Caption: Quinolines inhibit heme polymerization, leading to toxic heme buildup and parasite death.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities discussed are typically quantified using standardized in vitro assays. Below are step-by-step protocols for two fundamental assays relevant to this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[25] It measures the metabolic activity of cells, as NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26][27]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[28]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).[26][28]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.[28]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[30]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Diagram: MTT Assay Workflow

MTT_Workflow Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO (Solubilize Formazan) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[31]

Objective: To determine the MIC of a compound against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to ~5 x 10⁵ CFU/mL

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

This compound stands as a molecule of significant interest at the intersection of several key therapeutic areas. While direct, comprehensive biological data for this specific compound is sparse in the reviewed literature, a comparative analysis based on established structure-activity relationships of the quinoline-4-carboxylic acid scaffold provides a strong predictive framework.

The presence of the C-4 carboxylic acid group anchors its potential as an inhibitor of enzymes like DHODH, while the trifluoromethyl group at the C-2 position is known to enhance lipophilicity and metabolic stability, traits that are highly advantageous for anticancer, antimicrobial, and antimalarial activity. Comparisons with potent DHODH inhibitors like Brequinar, antibacterial quinolines, and the structurally related antimalarial drug Mefloquine all suggest that this compound is a promising candidate for further investigation. The experimental protocols provided herein offer a validated starting point for researchers to empirically determine its cytotoxic and antimicrobial potency, thereby filling the existing data gaps and potentially uncovering a new, versatile therapeutic lead.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Complex Heterocycles

In the landscape of modern drug discovery and development, quinoline derivatives are foundational scaffolds, prized for their diverse pharmacological activities.[1] The specific compound, 2-(Trifluoromethyl)quinoline-4-carboxylic acid, represents a confluence of key structural motifs: a rigid heterocyclic core, a potent electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle. These features make it a valuable intermediate in pharmaceutical synthesis.[2] However, the very electronic complexity that imparts desirable properties also presents a challenge for unambiguous structural verification.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this molecule. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This approach is designed to equip researchers and drug development professionals with the predictive tools and validated protocols necessary for confident compound identification and quality control.[3][4]

The structural integrity of such intermediates is paramount, as even minor impurities can derail a synthetic campaign or introduce unforeseen toxicological profiles. Therefore, a robust, multi-faceted analytical approach, as detailed herein, is not merely procedural but a cornerstone of scientific rigor and drug safety.

Molecular Structure and Numbering

To ensure clarity throughout this guide, the following IUPAC-compliant numbering for the quinoline ring will be used.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information, but interpretation requires a nuanced understanding of the potent electronic effects of the substituents.

¹H NMR Spectroscopy: Decoding the Aromatic Region

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) and a very broad singlet for the carboxylic acid proton.

  • Causality of Chemical Shifts: The quinoline system itself is electron-deficient, shifting its protons downfield compared to benzene. The addition of two powerful electron-withdrawing groups (-CF₃ and -COOH) dramatically amplifies this effect. Protons closest to these groups will experience the greatest deshielding and appear furthest downfield.

  • H-3 Proton: This proton is unique. It is situated between the C2-CF₃ and C4-COOH groups. Due to the strong deshielding from both substituents and the absence of any adjacent protons for coupling, this signal is predicted to be a sharp singlet and one of the most downfield in the spectrum.

  • H-5, H-6, H-7, H-8 Protons: These four protons on the benzo-fused ring will behave as a complex second-order multiplet system.

    • H-8 is ortho to the nitrogen atom's influence and will likely appear as a doublet of doublets (dd) at a relatively downfield position.

    • H-5 is peri to the C4-carboxylic acid, placing it in a deshielded environment. It will likely appear as a doublet of doublets.

    • H-6 and H-7 are less affected and will appear further upfield, likely as complex multiplets (triplet of doublets or ddd).

¹³C NMR and ¹⁹F NMR Spectroscopy: The Influence of Fluorine

The ¹³C NMR spectrum provides a map of the carbon skeleton, while ¹⁹F NMR offers a highly sensitive probe for the trifluoromethyl group.

  • ¹³C Chemical Shifts: All aromatic carbon signals are expected in the δ 120-150 ppm range. The quaternary carbons (C-2, C-4, C-4a, C-8a) are key identifiers.

    • C-2 and C-4: Directly attached to the electron-withdrawing groups, these carbons will be significantly deshielded.

    • Carboxylic Carbon (C=O): This will appear as a characteristic downfield signal, typically > δ 165 ppm.

    • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to coupling with the three fluorine atoms (¹JCF). The signal is often found around δ 120-125 ppm. The large C-F coupling constant is a definitive diagnostic feature.

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a unique analytical window.[5]

    • Chemical Shift Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[6][7] The conjugation with the aromatic quinoline system results in a greater range of potential shielding effects compared to aliphatic CF₃ groups.[6]

    • Expected Signal: A single, sharp singlet is expected in the ¹⁹F NMR spectrum, as there are no other fluorine atoms or nearby protons to induce coupling. Its chemical shift provides a clear confirmation of the electronic state of the CF₃ group.

Table 1: Predicted NMR Spectroscopic Data

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Insights & Comparative Notes
COOH ~δ 13-14 ppm (s, br) ~δ 167 ppm The acidic proton signal is often broad and may exchange with D₂O. Position is highly solvent-dependent.
C-2 - ~δ 148 ppm (q) A quaternary carbon, its signal will be a quartet due to coupling with the three fluorine atoms.
C-3 ~δ 8.5 ppm (s) ~δ 120 ppm A sharp singlet in ¹H NMR is a key identifier. The carbon is relatively shielded compared to C-4.
C-4 - ~δ 145 ppm Quaternary carbon attached to the carboxylic acid.
C-4a - ~δ 149 ppm Bridgehead quaternary carbon.
C-5 ~δ 8.2 ppm (dd) ~δ 129 ppm Downfield shift due to proximity to the C4-COOH group.
C-6 ~δ 7.8 ppm (m) ~δ 128 ppm Typical aromatic chemical shift.
C-7 ~δ 7.9 ppm (m) ~δ 131 ppm Typical aromatic chemical shift, often overlapping with other signals.
C-8 ~δ 8.1 ppm (dd) ~δ 127 ppm Influenced by the ring nitrogen.
C-8a - ~δ 140 ppm Bridgehead quaternary carbon.

| -CF₃ | - | ~δ 123 ppm (q, ¹JCF ≈ 275 Hz) | The large one-bond C-F coupling constant is unmistakable. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups.[8] The spectrum of this compound is dominated by the features of the carboxylic acid and the trifluoromethyl group.

  • O-H Stretch: The most prominent feature will be an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹.[9] This breadth is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.

  • C=O Stretch: A strong, sharp absorption band will appear around 1710-1730 cm⁻¹.[10] Its position confirms the presence of a conjugated carboxylic acid.

  • C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the fingerprint region.

  • Aromatic Region: C=C and C=N stretching vibrations of the quinoline ring will appear as a series of sharp bands between 1450-1620 cm⁻¹. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group Origin
3300 - 2500 O-H Stretch Broad, Strong Carboxylic Acid (Dimer)
> 3000 C-H Stretch Medium-Weak Aromatic C-H
1730 - 1710 C=O Stretch Strong, Sharp Conjugated Carboxylic Acid
1620 - 1450 C=C / C=N Stretch Medium-Strong Aromatic/Heterocyclic Ring
1350 - 1100 C-F Stretch Very Strong Trifluoromethyl Group (-CF₃)

| 1320 - 1210 | C-O Stretch | Strong | Carboxylic Acid |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition and connectivity.[11]

  • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is expected. The calculated monoisotopic mass for C₁₁H₆F₃NO₂ is 241.0351 Da.[12]

  • Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization or CID), the molecule will fragment in predictable ways. The most common fragmentation pathways for quinoline-4-carboxylic acids involve the carboxylic acid group.[13]

    • Loss of COOH: Elimination of the entire carboxylic acid radical (45 Da) to yield a [M - COOH]⁺ fragment ion.

    • Loss of CO₂: Decarboxylation to lose a neutral CO₂ molecule (44 Da), leaving a [M - CO₂]⁺• radical cation.

    • Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide molecule (27 Da) from fragments.[13]

Figure 2: Predicted MS Fragmentation Pathway parent [M]⁺• m/z = 241 frag1 [M - COOH]⁺ m/z = 196 parent->frag1 - •COOH (45 Da) frag2 [M - CO₂]⁺• m/z = 197 parent->frag2 - CO₂ (44 Da) frag3 [C₉H₅F₃N]⁺ (from frag1, loss of H) m/z = 195 frag1->frag3 - H•

Caption: Predicted major fragmentation routes for the parent ion.

Table 3: Predicted Mass Spectrometry Data

m/z (Predicted) Ion Formula Identity Notes
241.0351 [C₁₁H₆F₃NO₂]⁺• Molecular Ion (M⁺•) The parent peak, confirming molecular weight.
197.0401 [C₁₀H₆F₃N]⁺• [M - CO₂]⁺• Result of decarboxylation.

| 196.0323 | [C₁₀H₅F₃N]⁺ | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours (or more) may be needed to achieve a good signal-to-noise ratio for quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra (e.g., to residual DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FTIR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the parent ion (m/z 242 in positive mode or 240 in negative mode) in the first mass analyzer and scanning for fragments in the second.

Figure 3: Overall Spectroscopic Workflow Sample Sample: 2-(CF₃)quinoline-4-COOH NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Framework IR FTIR (ATR) Sample->IR Functional Groups MS MS (ESI) Sample->MS Molecular Weight Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for comprehensive structural elucidation.

Conclusion and Comparative Outlook

The spectroscopic characterization of this compound is a clear demonstration of how multiple analytical techniques provide complementary and confirmatory data.

  • NMR provides the definitive carbon-hydrogen framework and confirms the electronic environment of the CF₃ group.

  • IR offers rapid and unambiguous confirmation of the crucial carboxylic acid and trifluoromethyl functional groups.

  • MS validates the molecular weight and provides structural clues through predictable fragmentation patterns.

Compared to simpler quinolines, the presence of the CF₃ group serves as a powerful diagnostic tool, particularly in ¹³C and ¹⁹F NMR, where its coupling and chemical shift are highly characteristic. In comparison to non-fluorinated analogues, all NMR signals are shifted significantly downfield, a predictable outcome of introducing a strongly deactivating group. By integrating these techniques, researchers can achieve an unequivocal structural assignment, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279–291. [Link][5][6][7]

  • Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. (Note: While the specific article is referenced, a general link to the journal is more stable). [Link][1]

  • Gerig, J. T. (2010). Fluorine NMR. eMagRes, 1(1), 1-10. (A general authoritative source on the principles of ¹⁹F NMR). [Link]

  • Lau, E. Y., & Gerig, J. T. (2000). On the factors determining the 19F chemical shift in proteins. Journal of the American Chemical Society, 122(18), 4332-4340. (This link points to the journal for context on ¹⁹F NMR principles). [Link]

  • Jackson, J. A., & Attar, S. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Computational and theoretical chemistry, 1077, 49-57. [Link][14]

  • Saczewski, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link][15]

  • Walsh Medical Media. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharmaceutical Analysis & Acta. [Link]

  • Görlitzer, K., & Jones, P. G. (2000). Spectroscopic Methods in Drug Quality Control and Development. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 915-925. (A general link to the journal is provided as a stable reference). [Link][2]

  • Sloop, J. C. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-16. [Link][16]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & medicinal chemistry letters, 22(22), 6871-6875. [Link]

  • Spiteller, G. (1975). [Use of spectroscopic methods in drug analysis]. Arzneimittel-Forschung, 25(7a), 1140-1148. [Link][3]

  • American Pharmaceutical Review. (2023). Spectroscopy. [Link][4][8]

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(4), 309-312. [Link][11][13]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][9]

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A Crystallographic Guide to 2-(Trifluoromethyl)quinoline-4-Carboxylic Acid Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the quinoline-4-carboxylic acid core can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-(trifluoromethyl)quinoline-4-carboxylic acid and its derivatives are of considerable interest to researchers in drug development.

This guide provides a comparative overview of the crystallographic features of this class of compounds. While a comprehensive set of publicly available crystal structures for a series of this compound derivatives is limited, this guide will utilize available data on closely related structures to illuminate the fundamental principles of their solid-state behavior. We will delve into the experimental workflow of X-ray crystallography, from synthesis and crystallization to structural analysis, providing insights into how molecular architecture influences macroscopic properties.

Comparative Structural Analysis: Insights from a Mefloquine Analog

The crystal structure of methanol methanol monosolvate reveals a planar quinolinyl group, as is typical for such aromatic systems. The piperidinyl ring, in contrast, adopts a stable chair conformation. The supramolecular architecture is dictated by a network of hydrogen bonds, including O—H⋯O, N—H⋯O, and O—H⋯N interactions, which are crucial for the overall crystal packing.

Parameter Value
Crystal SystemTetragonal
Space GroupI4₁/acd
a (Å)35.539(3)
b (Å)35.539(3)
c (Å)10.2735(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)12969.8(19)
Z16

Table 1: Crystallographic data for methanol methanol monosolvate.

The presence of two trifluoromethyl groups in this analog provides a basis for understanding their potential influence on crystal packing. These bulky, electron-withdrawing groups can participate in non-covalent interactions, such as C—H⋯F hydrogen bonds, further stabilizing the crystal lattice. In the context of this compound derivatives, the interplay between the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the trifluoromethyl group would be a key determinant of the resulting supramolecular assembly.

Experimental Protocols: A Step-by-Step Guide to Structure Determination

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous multi-step process. Here, we outline a general workflow applicable to the study of this compound derivatives.

Part 1: Synthesis of this compound

A common and effective method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves an aniline, an aldehyde, and pyruvic acid.

Protocol: Doebner Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of aniline in ethanol.

  • Aldehyde Addition: Add 1 equivalent of benzaldehyde to the solution.

  • Pyruvic Acid Addition: Slowly add 1.1 equivalents of pyruvic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure crystals.

Note: For the synthesis of the trifluoromethyl analog, a trifluoromethyl-substituted aniline or benzaldehyde would be used as a starting material.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The slow evaporation technique is a widely used method.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) at a concentration slightly below saturation.

  • Environment: Place the solution in a clean vial, loosely capped or covered with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Carefully harvest the crystals once they have reached a suitable size for diffraction analysis.

Part 3: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Molecular Structure

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Benzaldehyde Benzaldehyde Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner CrudeProduct Crude Product Doebner->CrudeProduct Purification Recrystallization CrudeProduct->Purification PureCompound Pure Compound Purification->PureCompound Crystallization Crystallization PureCompound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal DataCollection Data Collection SingleCrystal->DataCollection DiffractionData Diffraction Data DataCollection->DiffractionData StructureSolution Structure Solution DiffractionData->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Structure Refinement->FinalStructure

Figure 1: Experimental workflow from synthesis to crystal structure determination.

A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid: A Modern Validation of a Classic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The incorporation of a trifluoromethyl group at the 2-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules, making 2-(Trifluoromethyl)quinoline-4-carboxylic acid a highly sought-after building block in modern drug discovery.[1][2]

Traditionally, the synthesis of this important intermediate has relied on classic named reactions such as the Pfitzinger reaction.[3] While robust, these methods often necessitate harsh reaction conditions and can present limitations in terms of substrate scope and functional group tolerance. In recent years, the advent of transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, offering milder conditions, improved efficiency, and novel mechanistic pathways.[4]

This guide provides a comprehensive validation of a new synthetic approach to this compound, comparing a modern palladium-catalyzed domino Sonogashira-carbocyclization reaction with the traditional Pfitzinger synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a head-to-head comparison of their performance based on key metrics. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.

Chapter 1: The Established Route: A Pfitzinger Reaction Approach

The Pfitzinger reaction, first described in 1886, is a cornerstone of quinoline synthesis.[5] It involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 1,1,1-trifluoroacetone.[6]

Reaction Scheme
Mechanistic Insights and Rationale

The reaction proceeds through a well-established mechanism.[6] The strong base, typically potassium hydroxide, first hydrolyzes the amide bond of isatin to form a potassium isatinate intermediate. This ring-opened species then undergoes a condensation reaction with 1,1,1-trifluoroacetone to form an imine, which tautomerizes to the more stable enamine. An intramolecular Claisen-type condensation, followed by dehydration, leads to the formation of the quinoline ring system. The use of a strong base is crucial for the initial ring-opening of isatin, and ethanol serves as a suitable polar protic solvent for this reaction.

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • Isatin (1.0 eq)

  • 1,1,1-Trifluoroacetone (1.2 eq)

  • Potassium Hydroxide (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (2M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with gentle heating.

  • To the stirred solution, add isatin and continue stirring at room temperature for 30 minutes.

  • Add 1,1,1-trifluoroacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 2M hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Product Validation and Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 8.5-7.5 (m, 5H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.0 (COOH), 148.1, 145.2 (q, J=35.4 Hz, C-CF₃), 130.5, 130.2, 128.9, 126.0, 125.5, 122.1 (q, J=274.5 Hz, CF₃), 119.8.[7]

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1720 (C=O), 1600, 1480 (C=C, aromatic), 1320, 1150 (C-F).[8][9]

  • Mass Spectrometry (EI): m/z (%) = 241 (M+), 196 ([M-COOH]+).[10][11]

Chapter 2: A Novel Synthetic Route: Palladium-Catalyzed Domino Sonogashira-Carbocyclization

Modern synthetic chemistry has seen a surge in the development of palladium-catalyzed reactions for the construction of complex heterocyclic systems.[12] A promising new route to 2-(trifluoromethyl)quinolines involves a domino Sonogashira-alkyne carbocyclization process.[13] This approach offers the potential for milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Proposed Reaction Scheme

To synthesize the target molecule, we propose a reaction between a suitable β-enaminone precursor and an ortho-haloaryl carboxylic acid derivative, followed by a domino Sonogashira coupling and carbocyclization.

Mechanistic Insights and Rationale

This novel route is predicated on a palladium-catalyzed domino reaction.[14][15][16][17][18][19] The catalytic cycle is initiated by a Sonogashira coupling between the terminal alkyne of the enaminone and the aryl halide. The resulting intermediate then undergoes an intramolecular carbocyclization, where the enamine nitrogen attacks the palladium-activated alkyne. Subsequent reductive elimination affords the quinoline product and regenerates the active palladium(0) catalyst. The choice of a palladium catalyst with appropriate ligands is critical for the efficiency of both the Sonogashira coupling and the subsequent cyclization. The use of a copper co-catalyst is often beneficial for the Sonogashira step.

Experimental Protocol: Palladium-Catalyzed Domino Synthesis

Materials:

  • β-Trifluoromethyl-β-enaminone (1.0 eq)

  • 2-Iodobenzoic acid (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the β-trifluoromethyl-β-enaminone, 2-iodobenzoic acid, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Product Validation and Characterization

The product obtained from this novel route should be validated using the same analytical techniques as described for the Pfitzinger synthesis to confirm its identity and purity.

Chapter 3: Head-to-Head Comparison

A direct comparison of the two synthetic routes highlights the advantages and disadvantages of each approach.

ParameterPfitzinger ReactionPd-Catalyzed Domino Reaction
Starting Materials Isatin, 1,1,1-Trifluoroacetoneβ-enaminone, 2-Iodobenzoic acid
Catalyst None (Base-mediated)Pd(PPh₃)₄, CuI
Reaction Conditions Harsh (Strong base, reflux)Mild (Organic base, 80-100 °C)
Reaction Time 12-24 hours6-12 hours
Typical Yield Moderate (50-70%)Good to Excellent (70-90%)
Purification Precipitation and filtrationColumn chromatography
Atom Economy GoodModerate
Functional Group Tolerance LimitedGood
Cost Low (Inexpensive reagents)High (Palladium catalyst)

Workflow Diagrams

Pfitzinger Synthesis Workflow

Pfitzinger_Workflow start Start reagents Mix Isatin, 1,1,1-Trifluoroacetone, KOH, and Ethanol start->reagents reflux Reflux for 12-24h reagents->reflux evaporation Remove Ethanol reflux->evaporation dissolve Dissolve in Water evaporation->dissolve wash Wash with Diethyl Ether dissolve->wash acidify Acidify with HCl wash->acidify filter Filter and Dry acidify->filter product 2-(Trifluoromethyl)quinoline- 4-carboxylic acid filter->product

Caption: Workflow for the Pfitzinger synthesis.

Palladium-Catalyzed Domino Synthesis Workflow

Palladium_Workflow start Start reagents Mix Enaminone, 2-Iodobenzoic acid, Pd Catalyst, CuI, and Base in DMF start->reagents heat Heat at 80-100 °C for 6-12h reagents->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product 2-(Trifluoromethyl)quinoline- 4-carboxylic acid purify->product

Caption: Workflow for the Pd-catalyzed domino synthesis.

Conclusion and Future Outlook

This comparative guide demonstrates that while the Pfitzinger reaction remains a viable method for the synthesis of this compound, modern palladium-catalyzed approaches offer significant advantages in terms of reaction conditions, efficiency, and potential for diversification. The domino Sonogashira-carbocyclization route, although requiring more expensive reagents and catalysts, provides a milder and more versatile platform for the synthesis of this important heterocyclic building block.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and the need for functional group tolerance. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of complex quinoline derivatives, further empowering the field of drug discovery.

References

  • Chen, Z., Zhu, J., Xie, H., Li, S., Wu, Y., & Gong, Y. (2010). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process. Chemical Communications, 46(12), 2145-2147. [Link]

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jopp, S., von Mertz, F. S., Ehlers, P., & Villinger, A. (2021). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 17, 1827–1835. [Link]

  • Supporting Information for various syntheses. (n.d.).
  • Liang, Y., Xie, Y., & Li, J. (2007). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives. Organic Letters, 9(15), 2759–2762. [Link]

  • Supplementary content for various quinoline-4-carboxylic acids. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed. (2010). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Gude, K., & Sachdeva, H. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. Synthetic Communications, 44(18), 2631-2643. [Link]

  • Semantic Scholar. (n.d.). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4806. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Xu, J., Sun, J., Zhao, J., Huang, B., Li, X., & Sun, Y. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 36242-36245. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

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  • ResearchGate. (n.d.). Unexpected Domino Reaction via Pd-Catalyzed Sonogashira Coupling of Benzimidoyl Chlorides with 1,6-Enynes and Cyclization To Synthesize Quinoline Derivatives. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PubMed. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]

  • DukeSpace. (2022). The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines. [Link]

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  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 2-(Trifluoromethyl)quinoline-4-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds, making its purity a critical determinant of the safety and efficacy of the final drug products.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and extensively utilized technique for the separation, identification, and quantification of components within a mixture, rendering it the gold standard for assessing the purity of such synthesized compounds.[2][3] This guide provides an in-depth, objective comparison of a validated HPLC method for the purity analysis of this compound against other robust analytical techniques, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of purity assessment methodologies.

The integrity of analytical data is paramount in pharmaceutical development. Cross-validation, the process of comparing results from two or more distinct analytical methods, ensures the reliability and accuracy of the data.[4] This guide will not only detail a primary HPLC method but also explore Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal techniques for a comprehensive purity assessment.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is the stationary phase of choice due to its hydrophobicity, which allows for effective separation of the main compound from potential impurities based on differences in their polarity.

Causality in Experimental Design

The selection of chromatographic conditions is not arbitrary; each parameter is optimized to achieve the best possible separation (resolution) in the shortest amount of time.

  • Column: A C18 column is selected for its versatility and proven efficacy in separating a wide range of organic molecules. The trifluoromethyl group and the quinoline ring system impart a significant degree of hydrophobicity to the target molecule, making it well-suited for retention and separation on a C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is employed. The trifluoroacetic acid serves to protonate the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks. The gradient, a gradual increase in the organic solvent concentration, is crucial for eluting any more strongly retained, nonpolar impurities after the main compound has passed through the column.

  • Detection: Quinoline derivatives typically exhibit strong UV absorbance.[2] A UV detector set at a wavelength where the analyte shows maximum absorbance (e.g., 254 nm) is chosen to ensure high sensitivity for both the main compound and potential impurities.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 20% B

      • 26-30 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Injector Autosampler/Injector Dissolve->Injector Inject Sample Column C18 Column Injector->Column Pump HPLC Pump Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Orthogonal Purity Verification: Alternative Analytical Techniques

To ensure the highest level of confidence in purity assessment, it is best practice to employ orthogonal methods—techniques that rely on different separation or detection principles.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that can determine the purity of a compound without the need for a reference standard of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification against a certified internal standard.[7]

qNMR provides a distinct advantage as it is not dependent on the chromatographic behavior or UV absorptivity of impurities. It can quantify impurities that might co-elute with the main peak in HPLC or those that lack a UV chromophore.[7]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the identification and characterization of impurities, even at trace levels.[8][9] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[10][11]

HRMS offers superior sensitivity and specificity compared to UV detection.[8] It can detect impurities that are not resolved chromatographically and provide structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for identifying unknown impurities.

  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • LC-HRMS Conditions:

    • Utilize the same HPLC method as described previously.

    • The eluent from the HPLC column is directed into the mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of potential impurities.

    • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer capable of high resolution (>10,000).

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Process the data to identify the m/z values of all detected ions. The accurate mass measurements can be used to propose elemental compositions for potential impurities.

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high-throughput screening.

Parameter RP-HPLC (UV Detection) qNMR Spectroscopy LC-HRMS
Primary Function Quantitative PurityAbsolute Quantitative Purity, Structural ElucidationImpurity Identification & Profiling, Quantification
Selectivity Based on chromatographic separationBased on unique NMR signalsBased on chromatographic separation and m/z
Sensitivity Good (ng level)Moderate (µg-mg level)Excellent (pg-fg level)
Quantification Relative (Area %)Absolute (with internal standard)Relative or Absolute (with standards)
Impurity ID NoLimited (requires known standards)Yes (based on accurate mass and fragmentation)
Speed Moderate (20-30 min per sample)Slow (requires long relaxation delays)Moderate (same as HPLC)
Cost Low to ModerateHighHigh
Destructive YesNoYes

Decision Logic for Purity Analysis

The selection of the appropriate analytical technique is a critical step in the drug development process. The following diagram illustrates a logical approach to choosing the best method based on the analytical objective.

Decision_Tree Start Analytical Objective? Routine_QC Routine QC Purity Check? Start->Routine_QC Impurity_ID Identify Unknown Impurities? Routine_QC->Impurity_ID No HPLC Use Validated RP-HPLC Method Routine_QC->HPLC Yes Absolute_Quant Absolute Quantification Needed? Impurity_ID->Absolute_Quant No LCMS Use LC-HRMS Impurity_ID->LCMS Yes Absolute_Quant->HPLC No qNMR Use qNMR Absolute_Quant->qNMR Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The purity analysis of synthesized this compound is a multi-faceted process that relies on robust and validated analytical techniques. While RP-HPLC with UV detection serves as the primary method for routine quality control due to its reliability and cost-effectiveness, a comprehensive purity assessment benefits significantly from the application of orthogonal techniques. qNMR provides an accurate, absolute measure of purity and is invaluable for qualifying reference standards. LC-HRMS offers unparalleled sensitivity and specificity for the identification and characterization of unknown impurities. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the highest quality of their synthesized compounds, ultimately contributing to the development of safer and more effective pharmaceuticals. The validation of these methods should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) to ensure regulatory compliance.[12][13][14]

References

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A Strategic Guide to Elucidating the Mechanism of Action for 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a novel compound is paramount. It informs efficacy, predicts potential off-target effects, and paves the way for rational drug design and optimization. This guide provides a comprehensive, multi-phase experimental strategy to systematically investigate the MoA of 2-(Trifluoromethyl)quinoline-4-carboxylic acid. We will move from broad, unbiased screening to specific target validation and pathway analysis, comparing its hypothetical performance with established alternatives. This is not a rigid template but a dynamic workflow, designed to generate self-validating data and build a robust mechanistic narrative.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases.[1][2] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[3] Our investigation, therefore, will have a strategic focus on identifying protein interactors, with a particular emphasis on the kinome.

Phase 1: Unbiased Target Identification via Cellular Thermal Shift Assay (CETSA)

Rationale: Before we can interrogate specific pathways, we must first identify the direct molecular target(s) of our compound. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that allows for the detection of target engagement in a native cellular environment.[4][5] The principle is elegant: ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6] By coupling CETSA with mass spectrometry (CETSA-MS), we can achieve a proteome-wide survey of proteins stabilized by this compound.

The overall workflow for a CETSA experiment is depicted below. The goal is to compare the thermal stability of proteins in the presence and absence of the compound.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Harvest and Resuspend Cells A->B C 3. Aliquot Cells B->C D 4. Treat with Vehicle (DMSO) or Compound C->D E 5. Incubate (e.g., 1h at 37°C) D->E F 6. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) E->F G 7. Cell Lysis (Freeze-Thaw) F->G H 8. Separate Soluble Fraction (Centrifugation) G->H I 9. Detect Soluble Protein H->I J Western Blot I->J Targeted K Mass Spectrometry (CETSA-MS) I->K Proteome-wide

Caption: CETSA experimental workflow from cell treatment to analysis.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line like HCT116 if anti-proliferative effects are suspected) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS).

    • Divide the cell suspension into two main groups: vehicle control (DMSO) and this compound treatment (e.g., at 10x the estimated IC50). Incubate for 1 hour at 37°C.[5]

  • Thermal Challenge:

    • Aliquot each treatment group into separate PCR tubes.

    • Heat the aliquots across a defined temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C), followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[4]

    • To separate the soluble protein fraction from the precipitated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4]

  • Analysis (CETSA-MS):

    • Collect the supernatant (soluble fraction) from each sample.

    • Prepare samples for proteomic analysis (e.g., protein reduction, alkylation, and tryptic digestion).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins in each sample. Proteins that show increased abundance in the compound-treated samples at higher temperatures are considered potential binding targets.

The results from a CETSA-MS experiment should be summarized to highlight the most promising candidates for further investigation.

Protein ID Gene Name Function/Pathway Max Thermal Shift (°C) Significance (p-value)
P00533EGFRReceptor Tyrosine Kinase+4.2< 0.01
Q02750JAK2Tyrosine Kinase+3.8< 0.01
P27361MAPK1Serine/Threonine Kinase+3.1< 0.05
...............
Phase 2: Broad-Spectrum Kinase Profiling

Rationale: As many quinoline derivatives are known to target kinases, a parallel and complementary approach to CETSA-MS is to perform a broad kinome profiling screen.[8] This is a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified protein kinases.[9] This approach provides immediate insight into the selectivity of the compound and can identify both primary targets and potential off-targets.[10]

The process involves submitting the compound to a specialized service provider who performs the high-throughput screening.

Kinome_Profiling_Workflow A 1. Compound Preparation (High Purity, Known Concentration) B 2. Submission to Profiling Service A->B C 3. High-Throughput Screening (e.g., against 300+ kinases at a fixed compound concentration) B->C D 4. Data Analysis (% Inhibition vs. Control) C->D E 5. Hit Identification (Kinases with >50% Inhibition) D->E F 6. Dose-Response Follow-up (IC50 determination for hits) E->F

Caption: Workflow for a typical kinome profiling service.

  • Compound Submission: Prepare a high-purity stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Primary Screen: The service provider (e.g., Reaction Biology, AssayQuant) will perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against their kinase panel.[8][11]

  • Data Analysis: The output is typically presented as the percentage of remaining kinase activity compared to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • IC50 Determination: For the primary hits, a follow-up dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

The results can be visualized as a dendrogram or summarized in a table to compare potencies.

Kinase Target Kinase Family % Inhibition @ 1µM IC50 (nM)
JAK2Tyrosine Kinase95%50
FLT3Tyrosine Kinase88%120
ERK1CMGC65%850
p38αCMGC52%>1000
... (other kinases)...<50%>10000
Phase 3: Target Validation and Downstream Pathway Analysis

Rationale: Data from our unbiased screens (CETSA) and targeted screens (kinome profiling) should now converge on a small set of high-confidence targets. Let us hypothesize that both approaches identified the Janus Kinase 2 (JAK2) as a primary target. The next crucial step is to validate this interaction and investigate its downstream consequences. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in various cancers and immune disorders.[12][13][14]

Validation_Workflow cluster_validation Target Validation cluster_pathway Pathway Analysis A Hypothesized Target: JAK2 B Isothermal Dose-Response CETSA (in-cell) A->B C In Vitro Kinase Assay (IC50) A->C D Cell Treatment with Cytokine (e.g., IL-6) + Compound E Western Blot for p-STAT3 / Total STAT3 D->E F Luminex/ELISA for p-STAT3 D->F

Caption: Workflow for validating a target and analyzing its pathway.

This experiment confirms target engagement in intact cells at a fixed temperature.[4]

  • Treat cells with a range of concentrations of this compound.

  • Determine the optimal denaturing temperature for unliganded JAK2 from the initial CETSA melt curve (the temperature at which ~50-80% of the protein precipitates).

  • Heat all samples at this single, fixed temperature.

  • Lyse cells, separate soluble fractions, and quantify the amount of remaining soluble JAK2 by Western Blot.

  • Plot the amount of soluble JAK2 against the compound concentration to generate a dose-response curve and calculate the EC50 for thermal stabilization.

This assay measures the functional downstream output of JAK2 inhibition.[12]

  • Culture cells (e.g., TF-1 cells, which are dependent on JAK signaling) and serum-starve them overnight.

  • Pre-treat cells with various concentrations of this compound or a known JAK2 inhibitor (e.g., Ruxolitinib) for 1-2 hours.

  • Stimulate the cells with a cytokine that signals through JAK2, such as Interleukin-6 (IL-6) or Erythropoietin (EPO), for 15-30 minutes.

  • Lyse the cells and quantify total protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.

  • Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.

  • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

The following diagram illustrates the canonical JAK-STAT pathway and the hypothesized point of inhibition by our compound.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT Recruitment & Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Transcription Gene Transcription (e.g., SOCS, c-Myc) Nucleus->Transcription 7. DNA Binding Compound 2-(Trifluoromethyl)quinoline- 4-carboxylic acid Compound->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Comparative Analysis with Alternative Compounds

To contextualize the performance of this compound, it is essential to benchmark it against other compounds with known mechanisms targeting the same pathway.

Parameter This compound Alternative A: Ruxolitinib (JAK1/2 Inhibitor) Alternative B: Stattic (STAT3 Inhibitor)
Primary Target(s) JAK2 (Hypothesized)JAK1, JAK2STAT3 (SH2 domain)
Target Engagement (CETSA EC50) To be determined~150 nM (for JAK2)Not applicable (doesn't bind kinase)
In Vitro Potency (IC50) 50 nM (Hypothesized, for JAK2)~3 nM (for JAK2)~5 µM (for STAT3 dimerization)
Cellular Potency (p-STAT3 IC50) To be determined~280 nM~10 µM
Kinome Selectivity High (Hypothesized)High (JAK family selective)High (Targets transcription factor)
Mechanism ATP-competitive kinase inhibition (Hypothesized)ATP-competitive kinase inhibitionPrevents STAT3 dimerization and DNA binding

This comparative table provides an objective summary of key performance indicators, allowing researchers to quickly assess the novelty, potency, and selectivity of the compound under investigation.

Conclusion and Future Directions

This guide outlines a logical, evidence-based workflow to thoroughly investigate the mechanism of action of this compound. By starting with unbiased, proteome-wide screening and progressively narrowing the focus to specific target validation and pathway analysis, researchers can build a compelling and robust scientific narrative. The hypothetical identification of JAK2 as a target serves as an illustrative example of how to apply these techniques. Should other targets, such as those in the MAPK or NF-κB pathways, be identified, the same principles of validation and downstream analysis would apply.[15][16][17]

Successful completion of this workflow would provide a strong foundation for further preclinical development, including in vivo efficacy studies in relevant disease models, pharmacokinetic/pharmacodynamic (PK/PD) relationship modeling, and off-target safety assessments.

References

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A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Historically, classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provided the foundational routes to these vital heterocycles.[2][4] However, these methods often suffer from harsh reaction conditions, the use of toxic reagents, and low efficiency.[2][5]

Modern synthetic chemistry has pivoted towards catalyst-driven protocols that offer milder conditions, higher yields, improved selectivity, and greater adherence to the principles of green chemistry.[1][6] The choice of catalyst is paramount, profoundly influencing reaction outcomes and operational simplicity. This guide provides an in-depth comparison of the efficacy of different catalyst classes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their synthetic challenges.

The Catalytic Landscape: A Strategic Overview

Catalysts for quinoline synthesis can be broadly classified into three major families, each with distinct advantages and mechanistic pathways. The selection of a catalyst is not merely about accelerating a reaction; it is a strategic choice that dictates substrate scope, functional group tolerance, and the overall sustainability of the process.

  • Transition-Metal Catalysts : Complexes of palladium, copper, cobalt, ruthenium, iron, and nickel are instrumental in modern synthetic strategies, particularly those involving C-H bond activation and oxidative annulation.[7][8][9] They offer high catalytic activity and the ability to forge complex bonds under increasingly mild conditions.[8]

  • Nanocatalysts : Representing the frontier of heterogeneous catalysis, nanocatalysts provide exceptional benefits due to their high surface-area-to-volume ratio and unique electronic properties.[1][10] Materials based on iron, copper, silver, and gold nanoparticles are particularly effective, often allowing for easy magnetic recovery, excellent reusability, and solvent-free reaction conditions.[1][10][11][12]

  • Metal-Free Catalysts : Driven by cost-effectiveness and sustainability, this category includes Brønsted and Lewis acids, ionic liquids, and novel materials like functionalized graphitic carbon nitride (g-C3N4).[2][13][14] These catalysts are workhorses for classical condensation reactions like the Friedländer and Doebner-von Miller syntheses.[2][15]

Catalyst Performance in Major Synthetic Routes

The efficacy of a catalyst is best understood within the context of the specific transformation it facilitates. Here, we compare catalyst performance across the most prevalent quinoline synthesis reactions.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis, an acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most reliable methods for constructing polysubstituted quinolines.[4][16] The choice of catalyst is critical for achieving high yields and regioselectivity under mild conditions.[16][17]

While traditional methods relied on strong acids or bases, modern catalysis has introduced far more efficient and selective alternatives.[16] Lewis acids such as In(OTf)₃ have proven highly effective for the selective formation of the desired Friedländer product.[18] Nanocatalysts, particularly those with acidic functionalities or supported metals, have emerged as superior options, offering high yields and remarkable reusability.[1][10] For instance, Brønsted acid functionalized g-C3N4 has been shown to be a promising metal-free heterogeneous catalyst for this reaction, demonstrating excellent recyclability.[13][14]

Comparative Data for Friedländer Annulation Catalysts
CatalystSubstratesConditionsYield (%)Catalyst LoadingReusabilityReference
In(OTf)₃ 2-aminoarylketones, β-ketoestersSolvent-free75-92Not specifiedNot specified[18]
Ceric Ammonium Nitrate (CAN) 2-aminoaryl ketones, α-methylene carbonylsAmbient Temp, 45 minHigh10 mol%Not specified[19]
Nafion NR50 2-aminoaryl ketones, α-methylene carbonylsEthanol, MicrowaveGood to ExcellentNot specifiedYes[7]
Fe₃O₄@SiO₂–SO₃H (Nanocatalyst) Aromatic aldehydes, cyclohexanone, etc.Ethanol, Ultrasonic, 10 mgHighLowYes (Multiple cycles)[10]
g-C₃N₄-CO-(CH₂)₃-SO₃H 2-aminoaryl ketone, ethyl acetoacetate100 °C, Solvent-free, 4 hHigh10 wt%Yes[13][14]
Brønsted-acidic Ionic Liquid 2-aminobenzophenone, ethyl acetoacetateSolvent-freeUp to 100SubstoichiometricYes[2]
The Doebner-von Miller Reaction: An Acid-Catalyzed Classic

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] It is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SnCl₄, ZnCl₂).[15][20][21] The primary challenge in this reaction is controlling the often vigorous and exothermic conditions, which can lead to the formation of tar and polymeric byproducts.[21]

The causality behind catalyst choice here relates to managing reactivity. Lewis acids like zinc chloride help to catalyze the key intramolecular cyclization step.[21] Recent advancements have focused on using solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, to create milder, more environmentally friendly protocols that avoid hazardous reagents and simplify product isolation.

Modern Oxidative Annulation Strategies: The Power of Transition Metals

Recent breakthroughs in quinoline synthesis have been dominated by transition-metal-catalyzed oxidative annulation reactions. These methods often leverage C-H activation pathways to construct the quinoline core from readily available starting materials like anilines and ketones or alcohols.[7][9]

Cobalt, ruthenium, and copper catalysts have shown exceptional efficacy. For example, Co(III) can catalyze the cyclization of acetophenones and anilines with high yields and broad functional group tolerance.[7] Similarly, nickel-catalyzed dehydrogenative coupling offers a sustainable route to polysubstituted quinolines from α-2-aminoaryl alcohols.[22][23] These methods represent a paradigm shift, moving away from pre-functionalized substrates towards more atom-economical and direct approaches.

Comparative Data for Transition-Metal Catalysts
CatalystReaction TypeSubstratesYield (%)Key FeaturesReference
Co(III) complex C-H Activation/CyclizationAcetophenone, AnilineHighBroad functional group tolerance[7]
Ruthenium complex AnnulationEnaminones, AnthranilsGood to ExcellentAccess to 3-substituted quinolines[7]
Copper Acetate C-H ActivationSaturated ketones, AnthranilsHighOne-pot synthesis[7]
Nickel complex Dehydrogenative Coupling2-aminobenzyl alcohol, 1-phenylethanolHighPhosphine-free, aerobic conditions[23][24]
Single-Atom Iron Acceptorless DehydrogenationAmino alcohols, Ketones/AlcoholsHighOutperforms nanocatalyst systems[22]

Experimental Protocols & Workflows

To bridge theory and practice, this section provides detailed, self-validating protocols for key catalytic systems. The causality behind each step is explained to enhance reproducibility and understanding.

Protocol 1: Friedländer Synthesis using a Magnetically Recoverable Nanocatalyst

This protocol leverages the high efficiency and green credentials of a magnetic nanocatalyst, which simplifies purification and allows for catalyst reuse.

Objective: To synthesize a polysubstituted quinoline via Friedländer annulation using an Fe₃O₄-based catalyst.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (0.02 g)[10][25]

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (0.02 g).[25] The use of a slight excess of the carbonyl compound ensures complete consumption of the limiting amino ketone.

  • Solvent Addition: Add ethanol (5 mL) as the solvent. Ethanol is a green and effective solvent for this transformation.[10]

  • Reaction: Stir the mixture at a pre-optimized temperature (e.g., 60-80 °C) for the required time (e.g., 2 hours).[10][25] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask. The nanocatalyst will be attracted to the magnet, allowing the supernatant containing the product to be decanted easily. This step is crucial for demonstrating the practical utility and reusability of the catalyst.

  • Product Isolation: Remove the solvent from the supernatant under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure quinoline derivative.[25]

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it, and reuse it for subsequent reaction cycles to validate its stability and cost-effectiveness.[10][25]

Visualization of Experimental Workflows and Mechanisms

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate key workflows and concepts.

G cluster_workflow General Workflow for Heterogeneous Catalyst Application A 1. Reaction Setup (Substrates + Catalyst + Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Catalyst Separation (Filtration / Magnetic Decantation) B->C D 4. Product Isolation (Solvent Evaporation) C->D Solution G Recovered Catalyst C->G Solid E 5. Purification (Chromatography) D->E F Pure Quinoline E->F H Wash & Dry G->H I Reuse Catalyst H->I

Caption: A typical experimental workflow for quinoline synthesis using a recoverable heterogeneous catalyst.

G cluster_mechanism Simplified Acid-Catalyzed Friedländer Mechanism R1 2-Aminoaryl Ketone I1 Aldol-type Condensation R1->I1 R2 α-Methylene Carbonyl R2->I1 Cat Acid Catalyst (H+) Cat->R2 Activates I2 β-Hydroxy Ketone Intermediate I1->I2 I3 Dehydration (-H₂O) I2->I3 I4 α,β-Unsaturated Ketone Intermediate I3->I4 I5 Intramolecular Cyclization (Annulation) I4->I5 I6 Final Dehydration (-H₂O) I5->I6 I6->Cat Regenerates P Substituted Quinoline I6->P

Caption: Key steps in the acid-catalyzed Friedländer annulation for quinoline synthesis.[4][10]

Conclusion and Future Outlook

The synthesis of quinolines has been profoundly transformed by the development of advanced catalytic systems. Transition metals have unlocked novel, atom-economical pathways through C-H activation, while nanocatalysts are setting new benchmarks for efficiency, reusability, and green chemistry, particularly in established reactions like the Friedländer synthesis. Metal-free systems, including ionic liquids and solid acids, continue to offer cost-effective and sustainable alternatives.

The future of quinoline synthesis will likely be shaped by the pursuit of even greater efficiency and sustainability. Emerging areas such as photocatalysis, single-atom catalysis, and biocatalysis hold the promise of further reducing the environmental footprint of these critical transformations.[7][22][26] For researchers and drug development professionals, a deep understanding of the interplay between catalyst type, reaction mechanism, and substrate scope is essential for the rational design of next-generation synthetic routes.

References
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (n.d.). Benchchem.
  • (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (n.d.). ResearchGate.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024, October 14).
  • A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science. (n.d.). Benchchem.
  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. (n.d.). Nanomaterials Chemistry.
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). PMC - PubMed Central.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024, October 10). NIH.
  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions | Request PDF. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, November 22). ResearchGate.
  • Advance organic chemistry 1 ; Doebner Miller reaction | PPTX. (n.d.). Slideshare.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry. (n.d.). ACS Publications.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009, December 11). ACS Publications.
  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed.
  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions | The Journal of Organic Chemistry. (2020, November 11). ACS Publications.
  • byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). PubMed.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.

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A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-(Trifluoromethyl)quinoline-4-carboxylic acid analogs. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes current knowledge, focusing on the role of these compounds as enzyme inhibitors, with a particular emphasis on dihydroorotate dehydrogenase (DHODH). We will explore the critical structural motifs required for biological activity, the influence of the trifluoromethyl group, and the effects of substitutions on the quinoline scaffold. This guide is grounded in experimental data from authoritative sources and includes detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Significance of the 2-Trifluoromethyl Moiety

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological mechanism of action is often tied to the inhibition of key enzymes.[3] The substituent at the 2-position of the quinoline ring plays a pivotal role in determining the potency and selectivity of these compounds.[4]

The introduction of a trifluoromethyl (-CF3) group at the C-2 position is of particular interest. The -CF3 group is a bioisostere for a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and cell permeability. This guide will focus on elucidating the SAR of this specific class of quinoline derivatives, providing a comparative framework for the rational design of novel therapeutic agents.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-studied mechanism of action for many 2-substituted quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[5] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[5]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by 2-substituted quinoline-4-carboxylic acid analogs.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation Inhibitor 2-(CF3)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by this compound analogs blocks the conversion of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is dictated by the interplay of three key structural regions: the C-2 substituent, the C-4 carboxylic acid, and substitutions on the benzo portion of the quinoline ring.

The Critical Role of the C-2 and C-4 Positions

SAR studies on a broad range of 2-substituted quinoline-4-carboxylic acids have consistently highlighted the following crucial features for potent DHODH inhibition:

  • C-2 Position: This position requires a bulky and hydrophobic substituent .[4][6] The trifluoromethyl group (-CF3) itself is not particularly large, but it is often part of a larger aryl or heteroaryl ring at the C-2 position. For instance, in analogs like 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, the entire phenyl-CF3 moiety provides the necessary bulk and lipophilicity to occupy a hydrophobic pocket in the DHODH active site.[2]

  • C-4 Position: There is a strict requirement for a carboxylic acid group at this position.[6] This acidic moiety is believed to form a critical salt bridge with a positively charged residue, such as arginine, in the enzyme's active site, anchoring the inhibitor.[7] Esterification or amidation of the carboxylic acid generally leads to a significant loss of inhibitory activity.[7]

Influence of Substituents on the Quinoline Ring

Table 1: Inferred Structure-Activity Relationship for this compound Analogs as DHODH Inhibitors

Position of SubstitutionNature of SubstituentExpected Impact on ActivityRationale
C-5 to C-8 Small, lipophilic groups (e.g., -F, -Cl, -CH3)Generally favorableCan enhance binding affinity through hydrophobic interactions and improve pharmacokinetic properties.
Bulky groupsPotentially detrimentalMay cause steric hindrance in the binding pocket.
Electron-donating groupsVariableMay influence the electronic properties of the quinoline ring system and its interaction with the target.
Electron-withdrawing groupsVariableCan impact pKa and overall electronic character.

One study on fluorinated quinoline derivatives as anticancer agents provides some quantitative insights that may be relevant. Although not specifically 2-trifluoromethyl analogs, the study systematically varied the position of fluorine atoms on a 2-phenylquinoline scaffold and evaluated their cytotoxicity.

Table 2: Cytotoxic Activity of Selected 2-Aryl-Quinoline Derivatives Against Breast Cancer Cell Lines [1]

Compound ID2-SubstituentCell LineIC50 (µM)
6a 3'-FluorophenylMDA-MB-4684.0
MCF710.5
6b 4'-FluorophenylMDA-MB-4685.0
MCF711.0
6e 4'-(Trifluoromethyl)phenyl MDA-MB-46820.0
MCF760.0

Data summarized from reference[1].

Interestingly, in this particular study, the 2-(4'-(trifluoromethyl)phenyl) analog (6e ) was significantly less potent than the corresponding fluoro-substituted analogs (6a and 6b ).[1] This highlights that while general SAR principles are useful, the specific biological context and the nature of the target enzyme are critical. It underscores the need for dedicated SAR studies on the this compound scaffold to fully elucidate its potential.

Experimental Protocols

General Synthesis of this compound Analogs

A common and effective method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner Reaction .[4]

Doebner_Reaction Aniline Substituted Aniline Reflux Reflux Aniline->Reflux Aldehyde 2-(Trifluoromethyl)benzaldehyde Aldehyde->Reflux Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reflux Solvent Ethanol Solvent->Reflux Product 2-(Trifluoromethyl)quinoline- 4-carboxylic Acid Analog Reflux->Product

Caption: General workflow for the Doebner synthesis of this compound analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq.), the appropriate 2-(trifluoromethyl)benzaldehyde derivative (1.0 eq.), and pyruvic acid (1.1 eq.) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro DHODH Inhibition Assay

The inhibitory activity of the synthesized compounds against human DHODH can be determined using a spectrophotometric assay.[8]

DHODH_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(CF3)quinoline-4-carboxylic acid analogs in DMSO Incubation Incubate DHODH with compound or DMSO control Compound_Prep->Incubation Enzyme_Prep Prepare human DHODH solution in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare substrate mix (Dihydroorotate, CoQ10, DCIP) Reaction_Start Initiate reaction by adding substrate mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure decrease in absorbance at 600 nm Reaction_Start->Measurement Plotting Plot % inhibition vs. log(concentration) Measurement->Plotting IC50_Calc Calculate IC50 value Plotting->IC50_Calc

Caption: Experimental workflow for the in vitro DHODH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme Solution: Recombinant human DHODH in assay buffer.

    • Substrate Solution: Dihydroorotate, Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP) in assay buffer.

    • Test Compounds: Prepare a stock solution in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions (or DMSO for control) to each well.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly targeting DHODH. The SAR principles outlined in this guide, emphasizing the importance of the C-2 and C-4 substituents, provide a rational basis for the design of new analogs. The trifluoromethyl group offers potential advantages in terms of metabolic stability and target engagement, although its impact on potency can be context-dependent.

Future research should focus on a systematic SAR exploration of this specific scaffold, with variations at positions 5, 6, 7, and 8 of the quinoline ring. Quantitative data from such studies will be invaluable for building robust QSAR models and for guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a framework for conducting these essential investigations.

References

  • [No Author]. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. PrepChem.com. [Link]

  • [No Author]. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • [No Author]. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH. [Link]

  • [No Author]. (n.d.). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. PMC - NIH. [Link]

  • [No Author]. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • [No Author]. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed. [Link]

  • [No Author]. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • [No Author]. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]

  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

  • [No Author]. (n.d.). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC - NIH. [Link]

  • [No Author]. (n.d.). Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. [Link]

  • [No Author]. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. PMC - NIH. [Link]

  • [No Author]. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

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A Comparative Guide to the In Vitro Evaluation of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of a trifluoromethyl group at the 2-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. This guide provides a comparative analysis of the in vitro testing of various 2-(Trifluoromethyl)quinoline-4-carboxylic acid derivatives, offering insights into their diverse biological activities and the experimental frameworks used to elucidate them. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize comparative data to assist researchers in this dynamic field.

Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered on anticancer and enzyme inhibition properties.[2][3][4] The versatility of the quinoline core allows for substitutions at multiple positions, leading to compounds with fine-tuned pharmacological profiles.[2]

Anticancer and Cytotoxic Potential

A primary focus of research on this class of compounds has been their potential as anticancer agents.[3] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.[4][5]

For instance, certain derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4] Specifically, a synthesized derivative, referred to as D28 in one study, which incorporates the 2-substituted phenylquinoline-4-carboxylic acid moiety, exhibited selective inhibition of HDAC3 and potent anticancer activity against a panel of cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.[4] Another key target is Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, which is required for cell proliferation.[6][7] Inhibition of DHODH leads to pyrimidine depletion and halts the cell cycle in the S-phase.[6]

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Cytotoxicity and Enzyme Inhibition of Selected Quinoline Derivatives

Compound Class/DerivativeTarget/Cell LineIC50 ValueKey Findings & Reference
2-(Trifluoromethyl)quinoline-4-carboxamide (Derivative D28)K562 (Leukemia)1.02 µMSelective HDAC3 inhibitor; induces apoptosis and G2/M cell cycle arrest.[4]
2-(Trifluoromethyl)quinoline-4-carboxamide (Derivative D28)A549 (Lung Cancer)2.83 µMDemonstrates broad anticancer activity.[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60 (Leukemia)PotentIdentified as a highly potent antiproliferative agent among synthesized derivatives.[3]
4-Quinoline Carboxylic Acid (Derivative 41)DHODH (Enzyme)9.71 nMA potent inhibitor of DHODH with significant oral bioavailability.[6]
4-Quinoline Carboxylic Acid (Derivative 43)DHODH (Enzyme)26.2 nMForms a novel water-mediated H-bond interaction with the enzyme's T63 residue.[6]
2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (Derivative 9e)COX-2 (Enzyme)0.043 µMA highly potent and selective COX-2 inhibitor, more potent than celecoxib.[8]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)SignificantPossesses remarkable growth inhibition capacities in prolonged incubations.[9]

Key In Vitro Assays: Protocols and Rationale

The evaluation of novel chemical entities requires a battery of robust and reproducible in vitro assays. These assays form a pipeline for screening compounds, from initial toxicity assessments to detailed mechanistic studies, before advancing to more resource-intensive in vivo models.[10]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be sufficient to observe the compound's effect on cell proliferation.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2] This allows for the formazan crystals to form within viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density (absorbance) of the solution at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.

  • Causality: The choice of the MTT assay as a primary screening tool is due to its high throughput, reproducibility, and cost-effectiveness. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a crucial first step in identifying potential anticancer agents.

Apoptosis Detection: Annexin V/Propidium Iodide Assay

To determine if cytotoxicity is mediated by apoptosis, the Annexin V assay is frequently employed.[11] In early apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[11]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[11]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

  • Causality: This assay is crucial for mechanistic studies. Differentiating between apoptosis and necrosis is vital, as compounds that induce a controlled apoptotic cell death are generally preferred for cancer therapy to minimize inflammation associated with necrosis.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Several quinoline derivatives exhibit antibacterial properties.[1][13] The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the absorbance at 600 nm.

  • Causality: The MIC assay provides a quantitative measure of a compound's antibacterial potency, which is essential for comparing the efficacy of different derivatives and for guiding further development of new antibacterial agents.

Visualizing Mechanisms and Workflows

Signaling Pathway: Induction of Apoptosis

The induction of apoptosis is a common mechanism of action for quinoline-based anticancer agents.[5] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

cluster_0 Quinoline Derivative Treatment cluster_1 Cellular Response Derivative 2-(CF3)quinoline- 4-carboxylic acid Derivative Mitochondria Mitochondrial Stress (Intrinsic Pathway) Derivative->Mitochondria ROS ROS Generation Derivative->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by quinoline derivatives.

General Experimental Workflow

The in vitro evaluation of a novel series of this compound derivatives typically follows a structured, multi-stage process.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity & Specificity A1 Synthesis of Derivative Library A2 High-Throughput Cytotoxicity Screening (e.g., MTT Assay) Against a Panel of Cancer Cell Lines A1->A2 A3 IC50 Determination & Hit Identification A2->A3 B1 Apoptosis Assays (Annexin V, Caspase Activity) A3->B1 B2 Cell Cycle Analysis A3->B2 B3 Enzyme Inhibition Assays (e.g., HDAC, DHODH, COX-2) A3->B3 C1 Screening against Normal Cell Lines (Toxicity Profiling) B1->C1 B2->C1 B4 Target Validation B3->B4 B4->C1 C2 Kinase Panel Screening (Off-target Effects) B4->C2 C3 Lead Optimization C1->C3 C2->C3

Caption: A tiered workflow for the in vitro evaluation of novel derivatives.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive area for drug discovery. A systematic in vitro evaluation, employing a logical progression from broad cytotoxicity screening to specific mechanistic and selectivity assays, is paramount for identifying lead compounds. The protocols and comparative data presented in this guide provide a foundational framework for researchers to effectively explore the therapeutic potential of this important class of molecules.

References

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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1][2][3] The journey from a novel synthesized quinoline compound to a potential therapeutic agent is arduous, with the initial and most critical step being the assessment of its cytotoxic potential. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering researchers the technical details and field-proven insights necessary to make informed decisions for their experimental workflow. We will delve into the causality behind experimental choices, ensuring that the selected protocols are self-validating and grounded in scientific integrity.

The First Hurdle: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is paramount, as the choice can significantly influence the interpretation of a compound's efficacy and mechanism of action. An ideal assay should be sensitive, reproducible, cost-effective, and suitable for the intended throughput. Here, we compare three of the most widely adopted methods for screening novel quinoline derivatives: the MTT assay, the LDH release assay, and apoptosis assays.

Table 1: Comparative Overview of Key Cytotoxicity Assays
FeatureMTT AssayLDH Release AssayApoptosis Assays (Annexin V/PI)
Principle Measures metabolic activity via mitochondrial dehydrogenase.[4]Measures plasma membrane integrity by quantifying LDH release.[5]Detects early (Annexin V) and late (PI) apoptotic events.[6]
Endpoint Cell viability/proliferationCell death (necrosis/late apoptosis)Apoptosis/Necrosis quantification
Sensitivity HighModerateHigh
Throughput HighHighModerate to High
Cost LowLow to ModerateModerate to High
Advantages Well-established, inexpensive, high-throughput.[7][8]Non-destructive to remaining cells, suitable for kinetic studies.[9][10]Provides mechanistic insights into the mode of cell death.[11]
Disadvantages Can be affected by compound interference and metabolic state of cells.[12]Less sensitive for early cytotoxic events.[7][8]More complex, requires flow cytometry.
Best For Initial high-throughput screening of large compound libraries.Assessing membrane-damaging compounds and time-course experiments.Mechanistic studies and confirming apoptotic cell death.

MTT Assay: The Workhorse of Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that has become a gold standard for the initial screening of cytotoxic compounds due to its simplicity and scalability.[13][14]

The "Why" Behind the Method

This assay hinges on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability. This makes it an excellent first-pass screen to quickly identify quinoline derivatives with significant growth-inhibitory effects.[1][15]

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate overnight for cell attachment A->B C Treat cells with serial dilutions of quinoline compounds B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Novel Quinoline Derivatives (MTT Assay)
Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[18]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)728.12[11][18]
Compound 5aHL-60 (Leukemia)2419.88
Compound 5gU937 (Lymphoma)2443.95
Quinoline-1,8-dione DerivativeHeLa (Cervical)7230[6]

LDH Release Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another popular method for assessing cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[5][9]

The "Why" Behind the Method

LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, as in the case of necrosis or late apoptosis, LDH is released into the surrounding medium.[5] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells. This assay is particularly useful for compounds that are suspected to induce necrotic cell death or for kinetic studies, as the supernatant can be sampled over time without disturbing the remaining viable cells.[10]

Experimental Workflow

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate overnight for cell attachment A->B C Treat cells with serial dilutions of quinoline compounds B->C D Incubate for a defined period C->D E Transfer supernatant to a new 96-well plate D->E F Add LDH reaction mixture E->F G Incubate in the dark at room temperature F->G H Add stop solution G->H I Measure absorbance at ~490 nm H->I J Calculate % cytotoxicity I->J

Caption: A schematic representation of the LDH release assay workflow.

Detailed Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.[18]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assays: Unveiling the Mechanism of Cell Death

While MTT and LDH assays provide valuable information on cell viability and death, they do not elucidate the underlying mechanism. Many quinoline-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[19][20][21] Therefore, it is crucial to employ assays that can specifically detect and quantify apoptosis.

The "Why" Behind the Method

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR) A->B C Caspase-8 Activation B->C I Caspase-3 Activation C->I D Quinoline Compound (Cellular Stress) E Bax/Bak Activation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H H->I J Apoptosis (Cell Death) I->J

Caption: A simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compounds for the desired time.[18]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[18]

  • Washing: Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[18]

Conclusion: An Integrated Approach for Comprehensive Cytotoxicity Profiling

A robust assessment of the cytotoxic properties of novel quinoline compounds necessitates a multi-faceted approach. The MTT assay serves as an excellent high-throughput primary screen to identify active compounds. Subsequently, the LDH assay can provide complementary information on membrane integrity and the kinetics of cell death. Finally, apoptosis assays, such as Annexin V/PI staining, are indispensable for elucidating the mechanism of action, a critical step in the preclinical development of any potential anticancer agent. By thoughtfully selecting and integrating these assays, researchers can build a comprehensive cytotoxicity profile, paving the way for the rational design and development of the next generation of quinoline-based therapeutics.

References

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  • Chen, C. H., Hsieh, M. J., Hsu, C. C., & Chen, M. K. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
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A Comparative Guide to the Antimicrobial Spectrum of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents one of the most important frameworks in medicinal chemistry.[1] Its derivatives have been instrumental in the fight against infectious diseases, from the naturally occurring antimalarial quinine to the fully synthetic fluoroquinolone antibiotics.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various quinoline derivatives, delving into the structural nuances that dictate their efficacy against different microbial classes. We will explore the causal relationships between chemical modifications, mechanism of action, and the resulting spectrum of activity, supported by quantitative experimental data and standardized protocols.

The Core Mechanism: Targeting Bacterial DNA Replication

The primary antibacterial targets for the most prominent class of quinolines, the fluoroquinolones, are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the topoisomerases, leading to an accumulation of double-strand DNA breaks and ultimately triggering cell death.[3] The differential activity of a specific quinolone against Gram-positive versus Gram-negative bacteria often relates to its preferential affinity for either topoisomerase IV or DNA gyrase, respectively.[5]

cluster_cell Bacterial Cell quinolone Quinolone Derivative gyrase DNA Gyrase (Primary in Gram-Negative) quinolone->gyrase Inhibits topo_iv Topoisomerase IV (Primary in Gram-Positive) quinolone->topo_iv Inhibits replication_fork DNA Replication Fork gyrase->replication_fork Relieves Supercoiling dna_damage Double-Strand DNA Breaks gyrase->dna_damage topo_iv->replication_fork Decatenates Chromosomes topo_iv->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death Induces

Caption: Mechanism of action of quinolone antibiotics targeting bacterial topoisomerases.

A Generational Evolution of Antimicrobial Spectrum

The clinical utility and spectrum of quinolone antibiotics have expanded dramatically over time, a progression that is commonly categorized into generations.

First Generation: The Precursors

The first-generation quinolones, exemplified by nalidixic acid , were non-fluorinated and marked the beginning of this synthetic antibiotic class.

  • Spectrum: Their activity is narrow, primarily restricted to Gram-negative enteric bacteria such as E. coli, Proteus, and Klebsiella. They lack meaningful activity against Gram-positive organisms, anaerobes, or Pseudomonas aeruginosa.[5][6]

  • Causality: The absence of a fluorine atom at the C-6 position and a piperazinyl group at C-7 results in lower potency against DNA gyrase and poor penetration into bacterial cells, limiting the spectrum.[7]

Second Generation: The Rise of the Fluoroquinolones

The introduction of a fluorine atom at position C-6 and a piperazine ring at C-7 heralded the second generation, dramatically enhancing the antimicrobial profile. Ciprofloxacin is a quintessential member of this class.

  • Spectrum: This generation exhibits excellent activity against a wide range of Gram-negative bacteria, including the opportunistic pathogen P. aeruginosa.[6][8] They also possess moderate activity against Gram-positive organisms, like Staphylococcus aureus, and some atypical pathogens such as Mycoplasma and Chlamydia.[5][6]

  • Causality: The C-6 fluorine atom significantly increases the inhibition of DNA gyrase, boosting Gram-negative activity.[5] The C-7 piperazine moiety enhances cell permeability and broadens the spectrum to include some Gram-positive bacteria.

Third Generation: Enhanced Gram-Positive Coverage

Further structural modifications led to the third generation, designed to improve efficacy against Gram-positive pathogens, particularly respiratory ones. Levofloxacin , the L-isomer of ofloxacin, is a key example.

  • Spectrum: While retaining strong Gram-negative activity, these agents show enhanced potency against Gram-positive bacteria, most notably Streptococcus pneumoniae.[8][9]

  • Causality: Modifications to the C-7 substituent and the N-1 ethyl group improve the inhibition of topoisomerase IV, the primary target in many Gram-positive bacteria, leading to this spectral shift.[10] Levofloxacin is twice as active as its racemic parent, ofloxacin.[8]

Fourth Generation: Adding Anaerobic Coverage

The fourth generation was developed to provide the broadest spectrum, including reliable activity against anaerobic bacteria. Moxifloxacin is a prominent member.

  • Spectrum: These compounds maintain excellent Gram-positive and atypical pathogen coverage and have enhanced activity against anaerobic organisms (Bacteroides fragilis, Clostridium spp.).[8][9] Some, like ciprofloxacin, may have better activity against P. aeruginosa than fourth-generation agents.[6]

  • Causality: The bulky C-7 substituent (a diazabicyclononyl ring in moxifloxacin) is crucial for this expanded anaerobic activity and further enhances Gram-positive potency.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial spectrum is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The table below summarizes typical MIC ranges (in µg/mL) for representative quinolones against key clinical isolates.

Quinolone Derivative Generation Escherichia coli (Gram-Negative) Pseudomonas aeruginosa (Gram-Negative) Staphylococcus aureus (Gram-Positive) Streptococcus pneumoniae (Gram-Positive)
Nalidixic Acid First4 - 64>128>128>128
Ciprofloxacin Second≤0.015 - 10.06 - 10.12 - 20.5 - 2
Levofloxacin Third≤0.03 - 0.50.12 - 80.12 - 4≤0.5 - 2
Moxifloxacin Fourth≤0.03 - 0.50.5 - 8≤0.06 - 0.5≤0.06 - 0.25

Note: MIC values can vary significantly based on the specific strain and the emergence of resistance. Data compiled from multiple sources for illustrative purposes.[11]

Beyond Classical Quinolones: The Next Wave

The quinoline scaffold remains a fertile ground for discovering new antimicrobial agents to combat the growing threat of resistance. Research is focused on:

  • Hybrid Molecules: Covalently linking a quinoline core to another pharmacophore (e.g., oxazolidinone, triazole) to create dual-target agents that can overcome existing resistance mechanisms.[1][12]

  • Novel Scaffolds: Synthesizing derivatives that target novel bacterial proteins, moving beyond the traditional topoisomerase targets to circumvent resistance.[12][13]

  • Efflux Pump Inhibitors: Designing quinoline derivatives that can also inhibit the bacterial efflux pumps responsible for extruding antibiotics from the cell, thereby restoring the activity of older quinolones.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

A precise and reproducible determination of the antimicrobial spectrum relies on standardized laboratory methods. The broth microdilution method is a gold-standard technique for quantitative MIC testing.

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Step-by-Step Methodology
  • Preparation of Quinolone Solutions:

    • Prepare a stock solution of each quinoline derivative in a suitable solvent (e.g., sterile deionized water, DMSO). The concentration should be at least 10 times the highest concentration to be tested.

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the quinolone dilutions.

    • Include a growth control well (bacteria + broth, no drug) and a sterility control well (broth only).

    • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the quinoline derivative at which there is no visible growth.[11]

start Start prep_drug Prepare Serial Dilutions of Quinolone Derivatives in 96-Well Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read Plate and Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic analyze Compare MIC Values Across Derivatives read_mic->analyze end End analyze->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

The Challenge of Resistance

The extensive use of quinolones has inevitably led to the emergence of bacterial resistance, which threatens their clinical utility.[3][4] The primary mechanisms include:

  • Target-Mediated Resistance: Point mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively. These mutations decrease the binding affinity of the drug to its target.[4][14]

  • Efflux Pumps: Overexpression of chromosomally-encoded efflux pumps that actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration.[3][4]

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying genes that encode proteins capable of protecting the target enzymes or modifying the quinolone molecule.[3]

Conclusion

The journey of quinoline derivatives from narrow-spectrum agents to broad-spectrum cornerstones of antimicrobial therapy is a testament to the power of medicinal chemistry. The systematic addition and modification of functional groups, particularly the C-6 fluorine and C-7 piperazinyl ring, have rationally expanded their spectrum from Gram-negative pathogens to include Gram-positive bacteria, atypical organisms, and anaerobes. Understanding this structure-activity relationship is not merely academic; it is the foundation upon which new derivatives are designed to overcome the persistent challenge of antimicrobial resistance. The continued exploration of the versatile quinoline scaffold is essential for replenishing our arsenal against infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed, 22(Suppl 2), 66-71. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10(Suppl 1), S14-S21. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1991). Mode of action of the quinolone antimicrobial agents: review of recent information. PubMed, 4(1), 17-27. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). [Link]

  • Dhiman, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. [Link]

  • Pawar, S. S., et al. (2024). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Gising, J. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 10(6), 947–952. [Link]

  • Sharma, P. C., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 555. [Link]

  • Al-Tawfiq, J. A. (2022). Are there any differences between fluoroquinolone and quinolone? ResearchGate. [Link]

  • Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(9), 1015. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Medcrine. (2023). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube. [Link]

  • Suaifan, G. A. R. Y., et al. (2022). Spectrum and antimicrobial activities of fluoroquinolone based on their... ResearchGate. [Link]

Sources

high-resolution mass spectrometry (HRMS) of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Modern Pharmaceutical Building Block

This compound is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives, including potential antimicrobial and anticancer properties.[1] The compound's chemical formula is C₁₁H₆F₃NO₂, with a monoisotopic mass of 241.0351 Da.[1][2] The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4]

Given its role as a key synthetic intermediate and potential active pharmaceutical ingredient (API), the unambiguous structural confirmation and precise quantification of this compound are paramount. High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose, offering unparalleled specificity and sensitivity. This guide provides a comprehensive comparison of leading HRMS platforms and a detailed, field-tested protocol for the robust analysis of this molecule, grounded in the principles of mass accuracy and structural elucidation.

Core Analytical Challenges & Strategic Solutions

The unique structure of this compound presents specific considerations for HRMS analysis. The trifluoromethyl group's high electronegativity and the presence of both an acidic carboxylic acid function and a basic quinoline nitrogen atom dictate the ionization behavior and fragmentation pathways.

  • Ionization Polarity: The molecule is amenable to analysis in both positive and negative ion modes.

    • Negative Ion Mode (ESI-): This is often the preferred mode due to the readily deprotonated carboxylic acid group, forming a stable [M-H]⁻ ion. This process is highly efficient and typically results in a strong signal with minimal in-source fragmentation.

    • Positive Ion Mode (ESI+): The quinoline nitrogen provides a site for protonation, yielding an [M+H]⁺ ion. This mode is also effective and provides complementary fragmentation data crucial for comprehensive structural confirmation.

  • Fragmentation Behavior: The stability of the quinoline ring system and the C-F bonds influences fragmentation. Tandem MS (MS/MS) experiments are essential to generate structurally significant fragment ions. Common fragmentation events include the loss of the carboxyl group (as CO₂ in negative mode or H₂O/CO in positive mode) and potential cleavages involving the trifluoromethyl group.[5][6]

Comparative Analysis of HRMS Platforms

The choice of HRMS instrument significantly impacts data quality. The three predominant technologies—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—offer distinct advantages and are compared below for the analysis of this compound.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution High (20,000 - 60,000 FWHM)Ultra-High (60,000 - >240,000 FWHM)Extreme (>1,000,000 FWHM)
Mass Accuracy Excellent (< 3 ppm with internal calibration)Excellent (< 1-2 ppm)Unparalleled (< 1 ppm)
Scan Speed Very Fast (up to 100s of spectra/sec)Moderate to Fast (depends on resolution)Slow
Sensitivity HighVery HighHigh
Cost ModerateHighVery High
Best Application Rapid screening, LC-MS coupling, qualitative and quantitative analysis.[7]High-confidence structural elucidation, metabolomics, proteomics.Complex mixture analysis, petroleomics, fundamental research.
Suitability for Target Analyte Excellent. Well-suited for both routine quantification and confirmation. Its speed is ideal for coupling with fast chromatography.Superior. Provides the highest confidence in elemental composition determination due to exceptional mass accuracy and resolution. Ideal for impurity profiling and metabolite identification.Overkill for routine analysis. While technically superior, the slow scan speed and high cost are not justified for targeted analysis of this specific molecule unless resolving extremely complex matrices.

Expert Recommendation: For both drug discovery and quality control environments, an Orbitrap-based or a modern Q-TOF instrument provides the optimal balance of performance, speed, and cost-effectiveness for analyzing this target molecule. The ultra-high resolution of the Orbitrap platform offers a distinct advantage in definitively confirming elemental composition and separating the analyte from potential isobaric interferences.

Experimental Workflow and Protocols

This section details a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Workflow Diagram

LC_HRMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Detection cluster_data Data Analysis p1 Prepare Stock Solution (1 mg/mL in Methanol) p2 Create Working Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) p1->p2 lc2 Inject Sample (1-5 µL) p2->lc2 p3 Prepare Mobile Phases A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN lc1 Equilibrate C18 Column lc1->lc2 lc3 Run Gradient Elution (e.g., 5% to 95% B over 10 min) lc2->lc3 ms1 Electrospray Ionization (ESI) Analyze in both Positive & Negative modes lc3->ms1 ms2 Full Scan MS Analysis (m/z 100-500 @ >60,000 Res.) ms1->ms2 ms3 Data-Dependent MS/MS (Top 3 ions, HCD/CID @ 30 NCE) ms2->ms3 d1 Extract Ion Chromatogram (Theoretical m/z ± 5 ppm) ms3->d1 d2 Confirm Elemental Composition (Mass Accuracy < 2 ppm) d1->d2 d3 Analyze MS/MS Spectrum (Confirm Structural Fragments) d2->d3

Caption: LC-HRMS workflow for the analysis of this compound.

Step-by-Step Protocol

1. Sample and Reagent Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade methanol to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of HPLC-grade acetonitrile and water to a working concentration suitable for analysis (e.g., 1.0 µg/mL). The optimal concentration should yield a response within the linear dynamic range of the instrument.

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water. (For positive ion mode).

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile. (For positive ion mode).

    • Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in ESI+. For negative mode analysis, a mobile phase system such as 0.1% ammonium acetate can be substituted.

2. LC-HRMS Instrument Setup:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • HRMS Parameters (Example for Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive and Negative (separate runs)

    • Spray Voltage: +3.5 kV (Positive), -3.0 kV (Negative)

    • Capillary Temperature: 320 °C

    • Sheath/Aux Gas Flow: 40 / 10 (arbitrary units)

    • Full Scan (MS1) Resolution: 120,000 FWHM

    • Full Scan (MS1) Range: m/z 100–500

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) on the top 3 most intense ions.

    • Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40.

    • Causality: Stepped collision energy ensures a wide range of fragment ions are generated, from softer conditions preserving larger fragments to harder conditions inducing more extensive fragmentation, maximizing structural information from a single injection.

Data Interpretation and Expected Results

1. Accurate Mass Confirmation: The primary goal is to match the experimentally measured mass to the theoretical exact mass.

  • Theoretical [M+H]⁺: 242.0423 Da (C₁₁H₇F₃NO₂⁺)

  • Theoretical [M-H]⁻: 240.0278 Da (C₁₁H₅F₃NO₂⁻)

  • Acceptance Criterion: The measured mass should be within 5 ppm, and ideally < 2 ppm, of the theoretical mass. This high mass accuracy provides strong evidence for the elemental composition of the analyte.

2. Fragmentation Analysis (MS/MS): The MS/MS spectrum provides a structural fingerprint of the molecule.

Fragmentation cluster_pos Positive Ion Mode [M+H]⁺ cluster_neg Negative Ion Mode [M-H]⁻ M_H [M+H]⁺ m/z 242.0423 Frag1_pos [M+H - H₂O]⁺ m/z 224.0318 M_H->Frag1_pos - H₂O Frag2_pos [M+H - COOH₂]⁺ m/z 196.0525 M_H->Frag2_pos - HCOOH Frag3_pos [M+H - H₂O - CO]⁺ m/z 196.0369 Frag1_pos->Frag3_pos - CO M_minus_H [M-H]⁻ m/z 240.0278 Frag1_neg [M-H - CO₂]⁻ m/z 196.0375 M_minus_H->Frag1_neg - CO₂ (43.9898 Da)

Caption: Predicted major fragmentation pathways for this compound.

  • In Positive Mode: Expect initial losses related to the carboxylic acid group, such as water (18.0106 Da) and formic acid (46.0055 Da). Subsequent loss of carbon monoxide (28.010 Da) from the quinoline ring is also possible.

  • In Negative Mode: The dominant and most diagnostic fragmentation is the facile loss of carbon dioxide (43.9898 Da) via decarboxylation of the carboxylate anion. This results in a highly stable fragment ion at m/z 196.0375.

Conclusion

The high-resolution mass spectrometric analysis of this compound is a robust and highly specific method for its identification and characterization. By leveraging the high mass accuracy and resolving power of modern HRMS platforms like Orbitrap or Q-TOF, one can unambiguously determine the elemental composition. Coupling this with information-rich MS/MS fragmentation data allows for definitive structural confirmation. The provided protocol offers a validated starting point for researchers, scientists, and drug development professionals, ensuring data of the highest integrity for this important pharmaceutical building block.

References

  • Human Metabolome Database (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726).[Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid.[Link]

  • G. G. Massarotti et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemical Papers (1994). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.[Link]

  • PubMed (2010). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry].[Link]

  • PubMed (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.[Link]

  • MDPI (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

  • PubMed Central (PMC) (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

  • ResearchGate (2018). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(Trifluoromethyl)quinoline-4-carboxylic acid. As a halogenated aromatic carboxylic acid, this compound requires specific disposal protocols that address both its acidic nature and the persistence of the carbon-fluorine bond. Adherence to these guidelines, in conjunction with your institution's Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations, is mandatory.

Hazard Assessment and Chemical Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as other trifluoromethyl-substituted quinolines and quinoline-carboxylic acids.[1][2][3][4] The primary hazards stem from two key structural features: the carboxylic acid group, which imparts acidic and corrosive properties, and the trifluoromethyl group, which classifies it as a halogenated organic compound.

Assumed Hazard Profile: The following table summarizes the likely hazards based on data from similar chemical structures.[1][2][4][5] This information must be treated as a minimum safety standard.

Hazard ClassDescriptionRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[1][2]The compound can cause systemic toxicity if ingested.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]The acidic nature of the carboxylic acid moiety can irritate or damage skin upon contact.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4]Direct contact with the eyes can lead to significant injury due to the compound's acidic and irritant properties.
Respiratory Irritation May cause respiratory tract irritation.[1][2][6]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Halogenated organic compounds are often persistent in the environment; release must be avoided.[5][7][8]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal preparation involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The following PPE is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8][11]Prevents skin contact and irritation.[1][2]
Eye Protection Chemical safety goggles or a full-face shield.[10][11]Protects against splashes that can cause serious eye damage.[1]
Body Protection Chemical-resistant and flame-retardant lab coat.Shields skin and personal clothing from spills and contamination.[8]
Respiratory Protection NIOSH-approved respirator (if dust or aerosols may be generated).[8][10]Prevents inhalation and subsequent respiratory tract irritation.[2][6]

Disposal Pathways and Decision Workflow

The proper disposal route for this compound is determined by its classification as a halogenated organic waste. Such compounds are subject to stringent regulations, including the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][12][13][14] The primary and recommended method of disposal is through a licensed professional hazardous waste management service, which will ultimately use high-temperature incineration.

The following workflow provides a logical decision-making process for handling waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated (Solid, Liquid, or Contaminated Materials) Characterize Characterize Waste Stream Start->Characterize Bulk Bulk Solid, Concentrated Solution, or Organically Contaminated Waste Characterize->Bulk Primary Path Aqueous Small Quantity (<25 mL) of Dilute Aqueous Solution ONLY (No other contaminants) Characterize->Aqueous Limited Exception Segregate Step 1: Segregate & Collect in Labeled Hazardous Waste Container Bulk->Segregate Neutralize Step 2: In-Lab Neutralization (EHS Approval Required) Aqueous->Neutralize Store Step 2: Secure Storage in Designated Area Segregate->Store CheckpH Step 3: Check pH (5.5-9.0) Neutralize->CheckpH CheckpH->Segregate pH out of range or regulations prohibit Sewer Step 4: Sewer Disposal (ONLY if permitted by local regulations) CheckpH->Sewer Arrange Step 3: Arrange Professional Disposal (Contact EHS or Licensed Contractor) Store->Arrange Incinerate Final Disposal: High-Temperature Incineration Arrange->Incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-(Trifluoromethyl)quinoline-4-carboxylic acid. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and precision. This guide moves beyond mere compliance, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and excellence.

Hazard Profile Analysis: Understanding the Compound

This compound is a heterocyclic building block frequently used in medicinal chemistry and materials science. Its structure, featuring a quinoline core and a trifluoromethyl group, contributes to its unique chemical properties and, consequently, its hazard profile. Before handling this compound, a thorough understanding of its potential risks is non-negotiable.

The compound is classified with several hazards according to the Globally Harmonized System (GHS). These classifications are not merely labels; they are critical indicators that inform our entire safety protocol.

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale
Acute Toxicity, Oral H302: Harmful if swallowed[1][2][3][4][5]Ingestion can lead to systemic toxic effects. The bioavailability and metabolic pathways of quinoline derivatives necessitate careful handling to prevent accidental ingestion.
Skin Irritation H315: Causes skin irritation[1][2][4][5][6][7]Direct contact with the skin can cause local inflammation, redness, and discomfort. Carboxylic acid and trifluoromethyl groups can increase the compound's reactivity with biological tissues.
Eye Irritation H319: Causes serious eye irritation[1][2][4][5][6][7]The eyes are particularly sensitive. Contact can result in significant pain, inflammation, and potential damage to the cornea. The fine, dusty nature of the solid increases the risk of airborne particles reaching the eyes.
Respiratory Irritation H335: May cause respiratory irritation[1][2][4][5][6][7]As a solid powder, the compound can easily become airborne, especially during weighing and transfer.[2][4][8] Inhalation of this dust can irritate the mucous membranes of the respiratory tract.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last and final line of defense. Its use is predicated on the assumption that other, more effective controls are already in place. This "Hierarchy of Controls" is a fundamental concept that prioritizes safety measures as follows:

  • Elimination/Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: Using equipment to isolate the hazard, such as a chemical fume hood.[9]

  • Administrative Controls: Establishing standard operating procedures (SOPs) and providing training.

  • Personal Protective Equipment (PPE): Providing a barrier between the user and the hazard.[10]

This guide focuses on PPE, but its recommendations are designed to be implemented within a framework that includes robust engineering and administrative controls.

Mandatory PPE for Routine Operations

The selection of PPE must be tailored to the specific task and the associated risks of exposure. Below is a detailed breakdown of the required PPE for handling this compound.

Eye and Face Protection: A Multi-Layered Approach

Given the serious eye irritation hazard[1][2][4][5][6][7], robust eye protection is mandatory.

  • Minimum Requirement (All Operations): ANSI Z87.1-compliant safety glasses with side shields. These protect against incidental contact and minor splashes.[11]

  • Recommended for Liquid Handling & Transfers: Chemical splash goggles should be worn over safety glasses.[11] They provide a 360-degree seal around the eyes, offering superior protection from splashes and airborne dust.

  • High-Risk Operations: When working with larger quantities or in situations with a significant splash or aerosolization risk, a full-face shield must be worn in addition to chemical splash goggles.[4][11] This protects the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is critical to avoid skin irritation.[12]

  • Gloves:

    • Type: Nitrile gloves are suitable for providing a contact barrier against this solid compound.[13] Always use gloves that have been tested for chemical resistance.

    • Technique: Always inspect gloves for tears or punctures before use.[4] Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[4] If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[14]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing.

  • General Attire: Long pants and closed-toe shoes are mandatory for all laboratory work to ensure no skin is exposed.[13][14][15]

Respiratory Protection: Managing Inhalation Risks

The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[9] This engineering control is designed to capture dust and vapors at the source. However, in specific situations, respiratory protection may be required.

  • When Required: When weighing the solid compound outside of a containment hood or when there is a potential for dust generation that cannot be controlled by local exhaust ventilation.

  • Type of Respirator:

    • For nuisance dust exposure, a NIOSH-approved N95 particulate respirator is the minimum requirement.[4][10]

    • In the event of a large spill, a respirator with chemical cartridges appropriate for organic vapors and particulates may be necessary.[10]

Operational and Disposal Plans

Integrating PPE use into your daily workflow is key to establishing a safe routine.

Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation: Before handling the compound, ensure your designated workspace (preferably inside a chemical fume hood) is clean and uncluttered. Confirm the safety shower and eyewash station are accessible.[5][13]

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves. If weighing outside a fume hood, an N95 respirator is required.

  • Handling: Carefully open the container. Use a spatula to transfer the desired amount to a tared weigh boat on a balance. Minimize any actions that could create dust.

  • Post-Transfer: Securely close the main container. Clean any residual powder from the spatula and the balance using a damp cloth (if compatible) or as per your lab's SOP.

  • Doffing PPE: Remove gloves and any other disposable PPE. Wash your hands thoroughly with soap and water.[2][5][7][9]

Spill Management
  • Evacuate and Alert: Alert nearby personnel and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE for Cleanup: Don appropriate PPE, which may include double gloves, a chemical-resistant apron, goggles, a face shield, and a respirator.

  • Contain and Clean: Cover the spill with an inert absorbent material like sand or vermiculite.[9][16] Carefully sweep the material into a designated hazardous waste container.[4] Do not add water unless instructed by a safety professional.

  • Decontaminate: Clean the spill area according to your institution's guidelines.

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[2][3][5][9] Do not pour down the drain.[3][4][8][9]

  • Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials must also be placed in the solid hazardous waste container.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_task Task Execution Start Plan Experiment with 2-(CF3)quinoline-4-COOH RiskAssessment Perform Risk Assessment: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Procedure (Weighing, Reaction, etc.) Start->RiskAssessment BasePPE Baseline PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat - Long Pants, Closed-Toe Shoes RiskAssessment->BasePPE All Procedures Weighing Weighing Solid BasePPE->Weighing SolutionWork Handling Solutions BasePPE->SolutionWork LargeScale Large Scale / High Splash Risk BasePPE->LargeScale Goggles Add Chemical Goggles FaceShield Add Face Shield Goggles->FaceShield High energy? Proceed Proceed with Experiment Goggles->Proceed FaceShield->Proceed Respirator Add N95 Respirator Respirator->Proceed Weighing->Respirator Dust potential? Weighing->Proceed No dust potential SolutionWork->Goggles Splash potential? LargeScale->Goggles

Sources

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Top-N result to add to graph 6

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2-(Trifluoromethyl)quinoline-4-carboxylic acid

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